molecular formula C9H12N2O2 B1297323 1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole-3-carboxylic acid CAS No. 856256-63-8

1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole-3-carboxylic acid

Cat. No.: B1297323
CAS No.: 856256-63-8
M. Wt: 180.2 g/mol
InChI Key: NFNLJMOKEMQHAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole-3-carboxylic acid is a versatile and valuable chemical scaffold in medicinal chemistry and drug discovery research. This compound belongs to the fused pyrazole-carboxylic acid family, a privileged structure known for its ability to interact with various enzyme active sites. Its primary research application is as a key synthetic intermediate in the design and development of potent kinase inhibitors. Kinases are critical signaling proteins involved in a wide range of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. The carboxylic acid functional group provides an essential handle for further synthetic elaboration, typically through amide bond formation or other coupling reactions, allowing researchers to create diverse compound libraries targeting specific kinases. The fused cycloheptane ring system contributes to a unique three-dimensional geometry that can confer selectivity in target binding. This compound is strictly for research purposes and is a fundamental tool for chemists and biologists exploring new therapeutic agents in academic, pharmaceutical, and biotechnology settings. Researchers utilize this building block to probe structure-activity relationships (SAR) and optimize the potency and pharmacological properties of lead compounds. For detailed specifications and handling information, consult the product's ChemBlink entry . Always refer to the safety data sheet prior to use. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c12-9(13)8-6-4-2-1-3-5-7(6)10-11-8/h1-5H2,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFNLJMOKEMQHAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)NN=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80349606
Record name 2,4,5,6,7,8-Hexahydro-cycloheptapyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80349606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

856256-63-8
Record name 2,4,5,6,7,8-Hexahydro-cycloheptapyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80349606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazole-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide on 1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole-3-carboxylic acid, a novel small molecule modulator of metabotropic glutamate receptors (mGluRs). This document consolidates available data on its chemical properties, synthesis, and biological activity, with a focus on its potential therapeutic applications. Detailed experimental protocols for its synthesis and relevant biological assays are provided to facilitate further research and development.

Introduction

This compound is a fused pyrazole heterocyclic compound. The pyrazole nucleus is a well-established scaffold in medicinal chemistry, present in a variety of approved drugs. This particular derivative has been investigated for its ability to modulate metabotropic glutamate receptors (mGluRs), a family of G-protein coupled receptors that play crucial roles in modulating synaptic transmission and neuronal excitability in the central nervous system (CNS). Dysregulation of mGluR signaling has been implicated in a range of neurological and psychiatric disorders, making them attractive targets for therapeutic intervention.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValueReference
IUPAC Name This compound
Molecular Formula C₉H₁₂N₂O₂
Molecular Weight 180.21 g/mol
CAS Number 856256-63-8
Canonical SMILES C1CC2=C(CCC1)NN=C2C(=O)O

Synthesis

The synthesis of this compound can be achieved through a multi-step process as outlined in U.S. Patent Application US20080261971A1. A representative synthetic scheme is detailed below.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from methodologies described for analogous fused pyrazole carboxylic acids.

Step 1: Synthesis of 2-oxocycloheptanecarbaldehyde

  • To a solution of cycloheptanone in a suitable solvent (e.g., diethyl ether), add sodium methoxide at 0°C.

  • Slowly add ethyl formate to the reaction mixture while maintaining the temperature at 0°C.

  • Allow the mixture to warm to room temperature and stir overnight.

  • Quench the reaction with an aqueous acid solution (e.g., 1M HCl) and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-oxocycloheptanecarbaldehyde.

Step 2: Synthesis of Ethyl 1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxylate

  • Dissolve the crude 2-oxocycloheptanecarbaldehyde in ethanol.

  • Add hydrazine hydrate to the solution at room temperature.

  • Reflux the reaction mixture for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to obtain ethyl 1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxylate.

Step 3: Hydrolysis to this compound

  • Dissolve the ethyl ester from Step 2 in a mixture of ethanol and an aqueous solution of a base (e.g., sodium hydroxide).

  • Heat the mixture to reflux and stir for several hours.

  • After cooling, acidify the reaction mixture with a suitable acid (e.g., 1M HCl) to precipitate the carboxylic acid.

  • Filter the solid, wash with water, and dry under vacuum to yield this compound.

Biological Activity

This compound and its analogs have been identified as modulators of metabotropic glutamate receptors (mGluRs). These receptors are classified into three groups (Group I, II, and III) based on their sequence homology, pharmacology, and intracellular signaling mechanisms. Group I mGluRs (mGluR1 and mGluR5) are coupled to Gq/G11 proteins and activate phospholipase C, leading to intracellular calcium mobilization.[1][2]

Quantitative Data

At present, specific quantitative biological data such as IC50 or EC50 values for this compound are not publicly available in the searched resources. The parent patent application describes the utility of this class of compounds as mGluR modulators, implying that such data exists within the proprietary research. Further screening and publication are required to populate the following table.

Assay TypeTargetActivity (IC₅₀/EC₅₀)Reference
Radioligand Binding Assaye.g., mGluR5Data not available
Calcium Flux Assaye.g., mGluR5Data not available
Experimental Protocol: Calcium Flux Assay for mGluR Modulation

This protocol provides a general method for assessing the modulatory activity of compounds on Gq-coupled mGluRs, such as mGluR5, by measuring changes in intracellular calcium concentration.

  • Cell Culture: Maintain a stable cell line expressing the metabotropic glutamate receptor of interest (e.g., HEK293-mGluR5) in appropriate growth medium.

  • Cell Plating: Seed the cells into 96-well or 384-well black-walled, clear-bottom microplates at a suitable density and incubate overnight to allow for cell attachment.

  • Dye Loading: Aspirate the growth medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) dissolved in assay buffer. Incubate the plate at 37°C for a specified time (e.g., 1 hour) to allow for dye uptake.

  • Compound Addition: Prepare serial dilutions of the test compound (this compound) in assay buffer. Add the compound solutions to the wells and incubate for a predetermined period.

  • Agonist Stimulation: Add a known mGluR agonist (e.g., glutamate or a specific agonist like CHPG for mGluR5) at a concentration that elicits a submaximal response (e.g., EC₂₀).

  • Data Acquisition: Immediately measure the fluorescence intensity using a plate reader equipped for kinetic reading. Record the fluorescence signal before and after the addition of the agonist to determine the change in intracellular calcium concentration.

  • Data Analysis: The change in fluorescence is proportional to the change in intracellular calcium. The modulatory effect of the test compound is determined by comparing the agonist-induced calcium response in the presence and absence of the compound. Data can be fitted to a dose-response curve to calculate EC₅₀ or IC₅₀ values.

Signaling Pathways and Visualizations

As a modulator of Group I metabotropic glutamate receptors, this compound is expected to influence the Gq-coupled signaling cascade.

Metabotropic Glutamate Receptor (Group I) Signaling Pathway

The binding of an agonist to a Group I mGluR (mGluR1 or mGluR5) activates the associated Gq protein. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, leading to the release of stored intracellular calcium. DAG, along with the elevated calcium levels, activates protein kinase C (PKC), which can then phosphorylate various downstream targets, modulating neuronal function.[1][2]

mGluR_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate (Agonist) mGluR Group I mGluR (mGluR1/5) Glutamate->mGluR Binds Compound This compound (Modulator) Compound->mGluR Modulates Gq Gq mGluR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Downstream Downstream Targets PKC->Downstream Phosphorylates

Caption: Group I mGluR signaling cascade.

Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of the target compound.

Synthesis_Workflow Start Cycloheptanone + Ethyl Formate Intermediate1 2-oxocycloheptanecarbaldehyde Start->Intermediate1 Sodium Methoxide Intermediate2 Ethyl 1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxylate Intermediate1->Intermediate2 Hydrazine Hydrate, Ethanol, Reflux FinalProduct This compound Intermediate2->FinalProduct NaOH, Ethanol, Reflux then H⁺

Caption: Synthetic workflow for the target compound.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutics targeting metabotropic glutamate receptors. This guide has provided a summary of its known properties and detailed protocols to aid in its synthesis and biological evaluation. Further research is warranted to fully elucidate its pharmacological profile and therapeutic potential.

References

Structure Elucidation of 1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole-3-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of 1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxylic acid. Due to the limited availability of direct experimental data for this specific molecule (CAS 856256-63-8), this document outlines a putative synthetic route and presents predicted spectroscopic data based on analogous chemical structures and established principles of analytical chemistry. Detailed hypothetical experimental protocols for the synthesis and characterization are provided to guide researchers in their investigation of this and similar fused heterocyclic compounds. Furthermore, a potential biological signaling pathway is proposed based on the known activities of related pyrazole derivatives.

Introduction

Pyrazole derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The fusion of a pyrazole ring with a cycloheptane moiety, as seen in this compound, presents a unique scaffold that is of interest for the development of novel therapeutic agents. The elucidation of its precise chemical structure is paramount for understanding its structure-activity relationships (SAR) and mechanism of action. This guide provides a foundational framework for the synthesis and characterization of this target molecule.

Proposed Synthesis

A plausible synthetic route for this compound involves a [3+2] cycloaddition reaction, a common and efficient method for constructing pyrazole rings.[4][5] A proposed two-step synthesis is outlined below.

Step 1: Synthesis of an α,β-unsaturated carbonyl intermediate. The synthesis would likely begin with the creation of a suitable cycloheptanone-derived α,β-unsaturated ester. This can be achieved through a condensation reaction between cycloheptanone and a glyoxylate derivative.

Step 2: Cyclocondensation with Hydrazine. The resulting intermediate can then undergo a cyclocondensation reaction with hydrazine hydrate. This reaction typically proceeds via a Michael addition followed by intramolecular cyclization and dehydration to form the stable aromatic pyrazole ring.

Synthesis_Workflow cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Cyclization and Hydrolysis Cycloheptanone Cycloheptanone Intermediate α,β-Unsaturated Ketoester Intermediate Cycloheptanone->Intermediate Base-catalyzed condensation Glyoxylate Diethyl Oxalate Glyoxylate->Intermediate FusedPyrazoleEster Fused Pyrazole Ester Intermediate->FusedPyrazoleEster Cyclocondensation Hydrazine Hydrazine Hydrate Hydrazine->FusedPyrazoleEster TargetMolecule This compound FusedPyrazoleEster->TargetMolecule Ester Hydrolysis Signaling_Pathway ArachidonicAcid Arachidonic Acid COX_Enzymes COX-1 / COX-2 ArachidonicAcid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation TargetMolecule This compound TargetMolecule->COX_Enzymes Inhibition

References

physical and chemical properties of 1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties, a putative synthetic route, expected spectral characteristics, and potential biological activities of 1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole-3-carboxylic acid. Due to the limited availability of experimental data for this specific molecule, this guide consolidates predicted data and information extrapolated from structurally related compounds. The pyrazole scaffold is a well-established pharmacophore present in numerous therapeutic agents, suggesting that this fused heterocyclic compound may hold significant potential in drug discovery, particularly in the area of inflammatory diseases. This document aims to serve as a foundational resource for researchers interested in the synthesis and evaluation of this and similar chemical entities.

Physicochemical Properties

The physicochemical properties of this compound have been predicted using computational models. These predicted values provide a useful starting point for experimental design and characterization.

PropertyPredicted Value
Molecular Formula C₉H₁₂N₂O₂
Molecular Weight 180.21 g/mol
Boiling Point 441.2 ± 45.0 °C
Density 1.305 ± 0.06 g/cm³
pKa 16.12 ± 0.20
Appearance White to off-white solid

Note: Data is based on computational predictions and may differ from experimental values.

Synthesis and Experimental Protocols

Step 1: Synthesis of Ethyl 2-(2-oxocycloheptylidene)hydrazine-1-carboxylate

This step involves the condensation of cycloheptanone with ethyl carbazate.

Materials:

  • Cycloheptanone

  • Ethyl carbazate

  • Glacial acetic acid

  • Ethanol

  • Sodium sulfate (anhydrous)

  • Rotary evaporator

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve cycloheptanone (1 equivalent) in ethanol.

  • Add ethyl carbazate (1 equivalent) to the solution.

  • Add a catalytic amount of glacial acetic acid.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Cyclization to this compound

This step involves the base-mediated intramolecular cyclization of the intermediate.

Materials:

  • Ethyl 2-(2-oxocycloheptylidene)hydrazine-1-carboxylate

  • Sodium ethoxide

  • Anhydrous ethanol

  • Hydrochloric acid (for acidification)

  • Standard laboratory glassware for reflux and workup

Procedure:

  • Prepare a solution of sodium ethoxide in anhydrous ethanol.

  • Add the product from Step 1 to the sodium ethoxide solution.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in water and acidify to pH 3-4 with dilute hydrochloric acid to precipitate the carboxylic acid.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified this compound.

G cluster_synthesis Synthesis Workflow cluster_evaluation Biological Evaluation Workflow start Start Materials: Cycloheptanone & Ethyl Carbazate step1 Condensation Reaction (Ethanol, Acetic Acid) start->step1 intermediate Intermediate: Ethyl 2-(2-oxocycloheptylidene) hydrazine-1-carboxylate step1->intermediate step2 Cyclization Reaction (Sodium Ethoxide, Ethanol) intermediate->step2 product Final Product: 1,4,5,6,7,8-Hexahydrocyclohepta[c] pyrazole-3-carboxylic acid step2->product bio_start Synthesized Compound in_vitro In Vitro Assays (e.g., COX-2, p38 MAP Kinase) bio_start->in_vitro in_vivo In Vivo Models (e.g., Carrageenan-induced paw edema) in_vitro->in_vivo sar Structure-Activity Relationship (SAR) Studies in_vivo->sar lead_opt Lead Optimization sar->lead_opt

Caption: General workflow for the synthesis and biological evaluation of pyrazole carboxylic acid derivatives.

Spectral Data (Expected)

Experimental spectral data for this compound is not available. However, the expected spectral characteristics can be predicted based on its structure.

¹H NMR Spectroscopy
  • -COOH Proton: A broad singlet is expected in the downfield region, typically between 10-13 ppm.

  • -NH Proton: A broad singlet is also expected for the pyrazole NH proton, its chemical shift can vary depending on the solvent and concentration.

  • Aliphatic Protons: The protons of the seven-membered ring will appear as multiplets in the upfield region, likely between 1.5 and 3.0 ppm. The protons on the carbons adjacent to the double bond and the nitrogen atoms will be the most downfield of the aliphatic signals.

¹³C NMR Spectroscopy
  • Carbonyl Carbon (-COOH): A signal is expected in the downfield region, typically between 160-180 ppm.

  • Pyrazole Ring Carbons: Two signals are expected for the sp² hybridized carbons of the pyrazole ring, likely in the region of 110-150 ppm.

  • Aliphatic Carbons: The sp³ hybridized carbons of the seven-membered ring will show signals in the upfield region, typically between 20-40 ppm.

Infrared (IR) Spectroscopy
  • O-H Stretch (Carboxylic Acid): A very broad band is expected in the region of 2500-3300 cm⁻¹.

  • N-H Stretch (Pyrazole): A moderate, broad band may be observed around 3200-3400 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption is expected around 1700-1725 cm⁻¹.

  • C=N and C=C Stretches (Pyrazole): These are expected in the 1400-1650 cm⁻¹ region.

  • C-H Stretches (Aliphatic): These will appear just below 3000 cm⁻¹.

Mass Spectrometry

The mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z = 180. Key fragmentation patterns for pyrazole carboxylic acids often involve the loss of the carboxylic acid group (-COOH, 45 Da) and cleavage of the pyrazole ring, which can lead to the expulsion of N₂ (28 Da) or HCN (27 Da).

Potential Biological Activities and Signaling Pathways

While the biological activity of this compound has not been reported, the pyrazole nucleus is a prominent scaffold in a wide range of biologically active compounds. Many pyrazole derivatives have been investigated for their therapeutic potential, particularly as anti-inflammatory agents.

Cyclooxygenase (COX) Inhibition

A significant number of pyrazole-containing compounds are known to be potent and selective inhibitors of cyclooxygenase-2 (COX-2).[1][2][3][4] The COX-2 enzyme is a key player in the inflammatory cascade, responsible for the synthesis of prostaglandins. Selective inhibition of COX-2 is a validated strategy for the treatment of inflammatory conditions with a potentially improved gastrointestinal safety profile compared to non-selective NSAIDs. The structural features of this compound, particularly the fused ring system, may allow for favorable interactions within the active site of the COX-2 enzyme.

p38 MAP Kinase Inhibition

The p38 mitogen-activated protein (MAP) kinase signaling pathway is another critical regulator of inflammatory responses.[5][6][7][8] Inhibition of p38 MAP kinase can suppress the production of pro-inflammatory cytokines such as TNF-α and IL-1β. Several classes of pyrazole-based compounds have been developed as potent p38 MAP kinase inhibitors.[5][6][7][8] The N-aryl pyrazole scaffold, in particular, has been a successful starting point for the design of such inhibitors.[6]

G cluster_pathway Potential Signaling Pathway Inhibition Inflammatory Stimuli Inflammatory Stimuli p38 MAP Kinase p38 MAP Kinase Inflammatory Stimuli->p38 MAP Kinase COX-2 COX-2 Inflammatory Stimuli->COX-2 Pro-inflammatory Cytokines\n(TNF-α, IL-1β) Pro-inflammatory Cytokines (TNF-α, IL-1β) p38 MAP Kinase->Pro-inflammatory Cytokines\n(TNF-α, IL-1β) Prostaglandins Prostaglandins COX-2->Prostaglandins Inflammation Inflammation Pro-inflammatory Cytokines\n(TNF-α, IL-1β)->Inflammation Prostaglandins->Inflammation Pyrazole Compound 1,4,5,6,7,8-Hexahydrocyclohepta[c] pyrazole-3-carboxylic acid (Potential Inhibitor) Pyrazole Compound->p38 MAP Kinase Pyrazole Compound->COX-2

Caption: Potential inhibitory action on inflammatory signaling pathways.

Conclusion

This compound is a novel chemical entity with predicted physicochemical properties that suggest its potential as a lead compound in drug discovery. Based on the extensive literature on related pyrazole derivatives, this compound warrants further investigation, particularly for its potential anti-inflammatory properties through the inhibition of key enzymes such as COX-2 and p38 MAP kinase. This technical guide provides a foundational framework for initiating such research, including a plausible synthetic route and expected analytical characteristics. Experimental validation of the predicted data and a thorough biological evaluation are crucial next steps to unlock the therapeutic potential of this and structurally similar molecules.

References

An In-depth Technical Guide to Dabrafenib (CAS No. 856256-63-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dabrafenib, identified by CAS number 856256-63-8 and also known as GSK2118436, is a potent and selective inhibitor of mutated BRAF kinase.[1][2][3][4] It is a cornerstone of targeted therapy for several cancers, most notably for unresectable or metastatic melanoma harboring specific BRAF gene mutations.[5][6][7] This technical guide provides a comprehensive overview of Dabrafenib's properties, mechanism of action, pharmacokinetic profile, clinical applications, and key experimental protocols for its study.

Physicochemical and Pharmacological Properties

Dabrafenib is an orally bioavailable small molecule.[8][9] Its key properties are summarized in the table below.

PropertyValueReference
CAS Number 856256-63-8 (for Dabrafenib free base)Internal search
Synonyms GSK2118436, Tafinlar®[9][10]
Molecular Formula C23H20F3N5O2S2 (Dabrafenib) C24H24F3N5O5S3 (Dabrafenib Mesylate)[9]
Molecular Weight 519.56 g/mol (Dabrafenib) 615.67 g/mol (Dabrafenib Mesylate)[9][11]
Appearance Solid[9]
Solubility Soluble in DMSO[9]
Storage Store at -20°C[3]
Mechanism of Action ATP-competitive inhibitor of RAF kinases[1][12]
Primary Targets BRAF V600E, BRAF V600K, BRAF V600D[1][3][6]
IC50 Values BRAF V600E: 0.6-0.8 nM Wild-type BRAF: 3.2 nM CRAF: 5.0 nM[3][4][9][11]

Mechanism of Action and Signaling Pathway

Dabrafenib is a selective inhibitor of the RAF (Rapidly Accelerated Fibrosarcoma) kinases, which are key components of the mitogen-activated protein kinase (MAPK) signaling pathway.[1][5] In normal cellular signaling, the pathway (RAS-RAF-MEK-ERK) regulates cell growth, proliferation, and survival.[5] However, in a significant portion of melanomas and other cancers, a specific mutation in the BRAF gene (most commonly V600E) leads to a constitutively active BRAF protein.[5][13] This aberrant activation results in uncontrolled downstream signaling, driving oncogenesis.[13]

Dabrafenib acts as an ATP-competitive inhibitor, binding to the active conformation of the mutated BRAF kinase.[1][14] This binding event blocks the phosphorylation of MEK1 and MEK2, which in turn prevents the phosphorylation of ERK1 and ERK2.[1][13] The inhibition of this cascade leads to G1 cell cycle arrest, induction of apoptosis, and ultimately, a reduction in tumor growth.[1][15][16]

Interestingly, in cells with wild-type BRAF and mutated RAS, BRAF inhibitors like Dabrafenib can cause a paradoxical activation of the MAPK pathway.[1] This occurs because the inhibitor promotes the dimerization of RAF proteins, leading to the transactivation of CRAF and subsequent downstream signaling. This mechanism is thought to contribute to some of the side effects observed in patients, such as the development of cutaneous squamous cell carcinomas.[1]

MAPK_Pathway_Dabrafenib RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS BRAF_mut Mutant BRAF (V600E) RAS->BRAF_mut MEK MEK1/2 BRAF_mut->MEK P ERK ERK1/2 MEK->ERK P Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Dabrafenib Dabrafenib Dabrafenib->BRAF_mut

Figure 1: Dabrafenib's inhibition of the MAPK signaling pathway.

Pharmacokinetics

The pharmacokinetic profile of Dabrafenib has been well-characterized in clinical studies. It is administered orally and reaches steady-state concentrations within approximately 14 days due to an auto-induction of its own metabolism, primarily through cytochrome P450 (CYP) 3A4.[2][17][18]

ParameterValueReference
Bioavailability ~95%[2][8][18]
Time to Peak (Tmax) ~2.0 hours[8]
Metabolism Primarily via CYP3A4 and CYP2C8[2][18]
Active Metabolite Hydroxy-dabrafenib[2][18]
Terminal Half-life ~4.8 hours (single dose)[8]
Clearance (CL/F) 34.3 L/h (at 150 mg BID steady state)[17]
Volume of Distribution (Vss) 45.5 L[8]
Elimination Biliary excretion and oxidative metabolism[2][18]

Clinical Applications and Efficacy

Dabrafenib is approved for the treatment of various cancers with BRAF V600 mutations, often in combination with the MEK inhibitor Trametinib to improve efficacy and delay the onset of resistance.[6][10][19]

Approved Indications:

  • Metastatic Melanoma: For patients with BRAF V600E or V600K mutations.[7]

  • Non-Small Cell Lung Cancer (NSCLC): For metastatic NSCLC with a BRAF V600E mutation.[7]

  • Anaplastic Thyroid Cancer: For locally advanced or metastatic anaplastic thyroid cancer with a BRAF V600E mutation.[7]

  • Pediatric Low-Grade Glioma: For pediatric patients with low-grade glioma requiring systemic therapy and harboring a BRAF V600E mutation.[7]

  • Tissue-Agnostic: For adult and pediatric patients with unresectable or metastatic solid tumors with a BRAF V600E mutation who have progressed on prior treatment.[7][19]

Clinical trials have demonstrated significant improvements in progression-free survival (PFS) and overall response rates (ORR) with Dabrafenib, particularly when combined with Trametinib.[14][20][21][22]

Trial IdentifierPhaseCancers StudiedKey FindingsReference
BREAK-3 (NCT01227889) IIIBRAF V600E MelanomaDabrafenib improved PFS compared to dacarbazine chemotherapy.[20]
COMBI-AD (NCT01682083) IIIAdjuvant Melanoma (BRAF V600E/K)Dabrafenib + Trametinib significantly improved relapse-free survival vs. placebo.[21]
NCI-MATCH (Subprotocol H) IIBasket trial (BRAF V600)Dabrafenib + Trametinib showed efficacy across multiple tumor types.[22]
ROAR Basket Trial IIRare cancers (BRAF V600E)Demonstrated consistent responses in various rare tumors.[19]

Experimental Protocols

Studying the effects of Dabrafenib in a laboratory setting is crucial for understanding its mechanism and for developing new therapeutic strategies. Below are detailed protocols for common in vitro assays.

Experimental_Workflow Start Cell Culture (e.g., A375, SK-MEL-28) Treat Treat with Dabrafenib (Dose-response & Time-course) Start->Treat Viability Cell Viability Assay (MTT, CellTiter-Glo) Treat->Viability Apoptosis Apoptosis Assay (Annexin V / PI) Treat->Apoptosis Western Western Blot (p-ERK, p-MEK, PARP) Treat->Western Analysis Data Analysis (IC50, Protein Levels) Viability->Analysis Apoptosis->Analysis Western->Analysis

Figure 2: General workflow for in vitro evaluation of Dabrafenib.
Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Materials: BRAF V600E-mutant cell line (e.g., A375), 96-well plates, complete culture medium, Dabrafenib stock solution, DMSO, MTT reagent (5 mg/mL in PBS), solubilization buffer (e.g., DMSO or acidified isopropanol).

  • Protocol:

    • Seed cells (3,000-5,000 cells/well) in a 96-well plate and allow them to adhere overnight.[23]

    • Prepare serial dilutions of Dabrafenib in culture medium. The final DMSO concentration should be consistent across all wells (e.g., <0.1%).

    • Replace the medium with the Dabrafenib dilutions and include a vehicle control (DMSO-treated) and a no-cell control.

    • Incubate for 72 hours at 37°C, 5% CO₂.[15][23][24]

    • Add 10-20 µL of MTT reagent to each well and incubate for 2-4 hours until formazan crystals form.[23][25]

    • Remove the medium and add 100 µL of solubilization buffer to dissolve the crystals.[23][25]

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle control and determine the IC50 value using non-linear regression.[23]

Western Blot Analysis for Pathway Inhibition

This technique is used to detect changes in the phosphorylation status of key signaling proteins.

  • Materials: Treated and control cells, lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors, protein assay kit (e.g., BCA), SDS-PAGE equipment, PVDF or nitrocellulose membranes, blocking buffer, primary antibodies (e.g., anti-p-ERK, anti-total-ERK, anti-p-MEK, anti-total-MEK, anti-β-actin), HRP-conjugated secondary antibodies, and a chemiluminescence substrate.[23][26]

  • Protocol:

    • Treat cells with Dabrafenib for the desired time (e.g., 1-24 hours).

    • Wash cells with ice-cold PBS and lyse them on ice.[23]

    • Centrifuge the lysates to pellet cell debris and determine the protein concentration of the supernatant.

    • Denature an equal amount of protein from each sample by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a membrane.[23]

    • Block the membrane for 1 hour at room temperature in blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with a specific primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.

    • Wash again, apply the chemiluminescence substrate, and visualize the protein bands using an imaging system.[23]

    • Quantify band intensity and normalize phosphorylated protein levels to total protein and a loading control (e.g., β-actin).

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials: Treated and control cells, Annexin V-FITC/PI apoptosis detection kit, binding buffer, flow cytometer.[23]

  • Protocol:

    • Harvest cells after Dabrafenib treatment, including both adherent and floating cells.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.[23]

    • Analyze the stained cells immediately by flow cytometry to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Conclusion

Dabrafenib is a pivotal targeted therapy that has significantly improved outcomes for patients with BRAF V600-mutated cancers. Its high selectivity and well-defined mechanism of action make it a valuable tool for both clinical treatment and basic research. Understanding its properties, the signaling pathways it modulates, and the experimental methods used to study its effects are essential for researchers and clinicians working to advance cancer therapy. The continued investigation into resistance mechanisms and combination therapies will further refine its use and expand its benefit to more patients.

References

An In-depth Technical Guide to the Discovery and History of Cyclohepta[c]pyrazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies for cyclohepta[c]pyrazole compounds. It is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry and drug discovery.

Introduction to Fused Pyrazole Systems

Pyrazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities. The fusion of the pyrazole ring with other carbocyclic or heterocyclic systems often imparts unique conformational constraints and electronic properties, leading to compounds with enhanced biological potency and selectivity. While smaller ring fusions like cyclopenta[c]pyrazoles and dihydropyrano[2,3-c]pyrazoles have been more extensively studied, the cyclohepta[c]pyrazole core, characterized by a seven-membered carbocyclic ring fused to the pyrazole moiety, represents a less explored but potentially valuable scaffold in medicinal chemistry.

Discovery of the Tetrahydrobenzo[1][2]cyclohepta[1,2-c]pyrazole Scaffold

A significant breakthrough in the exploration of cyclohepta[c]pyrazole-based compounds came with the synthesis and biological evaluation of a series of tricyclic pyrazoles as cannabinoid receptor antagonists. A key compound in this discovery was 8-chloro-1-(2',4'-dichlorophenyl)-N-piperidin-1-yl-1,4,5,6-tetrahydrobenzo[1][2]cyclohepta[1,2-c]pyrazole-3-carboxamide , also known as NESS 0327 .[3] This compound and its analogues were investigated for their affinity to cannabinoid receptors CB1 and CB2, which are important targets in various physiological and pathological processes.[3]

The research leading to the discovery of these compounds was driven by the need for novel CB1 receptor antagonists with improved pharmacological profiles. The core tetrahydrobenzo[1][2]cyclohepta[1,2-c]pyrazole structure was designed to explore new chemical space and to understand the structure-activity relationships (SAR) within this class of compounds.[3]

Synthetic Methodologies

The synthesis of the tetrahydrobenzo[1][2]cyclohepta[1,2-c]pyrazole core and its derivatives typically involves a multi-step sequence. A general synthetic pathway is outlined below, based on the reported literature.[3][4]

General Synthetic Workflow

G cluster_0 Synthesis of the Tricyclic Core cluster_1 Functionalization A Starting Material (e.g., Substituted Benzocycloheptanone) B [3+2] Annulation with Hydrazone A->B Cu(II) catalysis C Cycloheptanone-fused Pyrazole B->C D Suzuki-Miyaura Cross-Coupling C->D E Heck Coupling C->E F Aldol Reaction C->F

Caption: General synthetic workflow for cycloheptanone-fused pyrazoles.

Key Experimental Protocol: Synthesis of Cycloheptanone-Fused Pyrazoles

A key step in the synthesis of the cyclohepta[c]pyrazole core is the [3+2] annulation reaction between a hydrazone and a cyclic enone, such as cycloheptenone. This reaction is often catalyzed by a transition metal, such as copper(II), under aerobic conditions.[4]

Reaction Scheme:

Hydrazone + Cycloheptenone --(CuCl₂·2H₂O, Dichloroethane, 80°C, 24h)--> Cycloheptanone-fused pyrazole

Detailed Protocol:

  • To a Schlenk tube are added the hydrazone (0.5 mmol), cycloheptenone (1 mmol, 2 equivalents), and CuCl₂·2H₂O (20 mol%).

  • Dichloroethane (2 mL) is added as the solvent.

  • The reaction mixture is stirred at 80°C for 24 hours.

  • After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired cycloheptanone-fused pyrazole.[4]

Quantitative Data

The following table summarizes the quantitative data for a selection of synthesized tetrahydrobenzo[1][2]cyclohepta[1,2-c]pyrazole derivatives, focusing on their binding affinities for the CB1 and CB2 cannabinoid receptors.[3]

CompoundRXYZCB1 Kᵢ (nM)CB2 Kᵢ (nM)Selectivity (CB2/CB1)
4a (NESS 0327) ClHHH0.4>10000>25000
4b HHHH0.8900011250
4c FHHH5100002000
4d OCH₃HHH1001001
4e CH₃HHH5050010
4i ClFHH3100003330
4l ClHFH292504625
4m ClHHF1010010

Structure-Activity Relationships and Signaling Pathway Interaction

The synthesized analogues of NESS 0327 were evaluated for their ability to antagonize the effects of the CB1 receptor agonist WIN 55,212-2. The interaction of these compounds with the CB1 receptor, a G-protein coupled receptor (GPCR), is crucial for their pharmacological activity.

Logical Relationship of CB1 Receptor Antagonism

G CB1_Antagonist Cyclohepta[c]pyrazole (e.g., NESS 0327) CB1_Receptor CB1 Receptor CB1_Antagonist->CB1_Receptor Binds to and blocks G_Protein G-protein (Gαi/o) CB1_Receptor->G_Protein Inhibits activation AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Conversion of ATP to cAMP is not inhibited Downstream Downstream Signaling cAMP->Downstream Maintains basal level

Caption: CB1 receptor antagonism by cyclohepta[c]pyrazole compounds.

This diagram illustrates that the cyclohepta[c]pyrazole-based antagonists bind to the CB1 receptor, preventing its activation by endogenous or exogenous agonists. This blockade inhibits the Gαi/o-mediated inhibition of adenylyl cyclase, thereby maintaining basal levels of cyclic AMP (cAMP) and preventing the downstream signaling cascade typically initiated by CB1 receptor activation.

Conclusion and Future Directions

The discovery and development of the tetrahydrobenzo[1][2]cyclohepta[1,2-c]pyrazole scaffold have opened new avenues for the design of potent and selective cannabinoid receptor modulators. The synthetic strategies developed for this core structure provide a foundation for the generation of diverse chemical libraries for further biological screening. Future research in this area could focus on exploring the therapeutic potential of these compounds in various disorders, including metabolic, neurological, and inflammatory diseases. Furthermore, the unique seven-membered ring of the cyclohepta[c]pyrazole core may offer advantages in terms of physicochemical properties and metabolic stability, warranting further investigation in the context of drug development. The detailed experimental protocols and structure-activity relationships presented in this guide are intended to facilitate these future research endeavors.

References

Potential Biological Activity of Pyrazole Carboxylic Acid Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged structure in medicinal chemistry. Its derivatives, particularly pyrazole carboxylic acids, have garnered significant attention due to their broad spectrum of biological activities. This technical guide provides a comprehensive overview of the anticancer, anti-inflammatory, antimicrobial, and antiviral potential of this versatile class of compounds. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutic agents.

Anticancer Activity

Pyrazole carboxylic acid derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines. Their mechanisms of action are diverse, often involving the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation, survival, and metastasis.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected pyrazole carboxylic acid derivatives against various cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
1-phenyl-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid amide derivative (70c)VariousNot specified
1-phenyl-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid amide derivative (70f)VariousNot specified
1-benzyl-5(3)-p-tolyl-1H-pyrazole-3(5)-carboxylic acid derivative (7a)HL-60, HeLa, Raji, MCF7, MDA-MB-231Promising activity
1-benzyl-5(3)-p-tolyl-1H-pyrazole-3(5)-carboxylic acid derivative (8a)HL-60, HeLa, Raji, MCF7, MDA-MB-231Promising activity
1-benzyl-5(3)-p-tolyl-1H-pyrazole-3(5)-carboxylic acid derivative (8b)HL-60, HeLa, Raji, MCF7, MDA-MB-231Promising activity
5-phenyl-1H-pyrazole derivative (269)WM266.4, A3752.63
1-(3,5-difluorophenyl)-N-(E) -3-(1-pyrimidin-2-yl)-1H-pyrazol-4-yl-piperidin-4-amineHuman lung cancer cell linesNot specified
1-thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivative (14)Human B-cell lymphoma (BJAB)Potent activity
Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Procedure:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The pyrazole carboxylic acid derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. A vehicle control (solvent only) is also included.

  • Incubation: The plate is incubated for 24-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for another 4 hours.

  • Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting the percentage of viability versus the compound concentration.

Signaling Pathways and Mechanisms of Action

The anticancer effects of pyrazole carboxylic acid derivatives are often attributed to their ability to inhibit key signaling pathways involved in cell proliferation, survival, and angiogenesis.

CDKs are a family of protein kinases that play a critical role in regulating the cell cycle. Their dysregulation is a hallmark of many cancers. Certain pyrazole derivatives have been shown to inhibit CDK activity, leading to cell cycle arrest.

CDK_Inhibition_Pathway cluster_0 Cell Cycle Progression cluster_1 Inhibition CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 Activates Rb Rb CDK46->Rb Phosphorylates (inactivates) E2F E2F Rb->E2F Inhibits S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes Activates Transcription Cell Proliferation Cell Proliferation Pyrazole_Derivative Pyrazole Carboxylic Acid Derivative Pyrazole_Derivative->CDK46 Inhibits

Caption: Inhibition of the CDK4/6-Rb pathway by pyrazole derivatives.

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Pyrazole derivatives have been identified as inhibitors of VEGFR-2, thereby suppressing tumor-induced angiogenesis.

VEGFR2_Inhibition_Pathway cluster_0 VEGF Signaling cluster_1 Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC Activates Raf Raf PKC->Raf Activates MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates Angiogenesis Angiogenesis ERK->Angiogenesis Promotes Pyrazole_Derivative Pyrazole Carboxylic Acid Derivative Pyrazole_Derivative->VEGFR2 Inhibits

Caption: Inhibition of the VEGFR-2 signaling pathway by pyrazole derivatives.

Anti-inflammatory Activity

Chronic inflammation is implicated in a variety of diseases, including arthritis, inflammatory bowel disease, and cardiovascular disease. Pyrazole carboxylic acid derivatives have demonstrated potent anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.

Quantitative Anti-inflammatory Activity Data

The following table presents the in vitro and in vivo anti-inflammatory activity of selected pyrazole carboxylic acid derivatives.

Compound/DerivativeAssayIC50 (µM) / % InhibitionReference
CelecoxibCOX-2 Inhibition0.04 (Ki)
3-(trifluoromethyl)-5-arylpyrazoleCOX-2 Inhibition0.02
3-(trifluoromethyl)-5-arylpyrazoleCOX-1 Inhibition4.5
Pyrazole-chalcone hybridCOX-2 Inhibition0.03
Pyrazole-chalcone hybrid5-LOX Inhibition0.15
1-benzyl-5(3)-p-tolyl-1H-pyrazole-3(5)-carboxylic acid derivative (7a)Carrageenan-induced paw edemaPotent activity
1-benzyl-5(3)-p-tolyl-1H-pyrazole-3(5)-carboxylic acid derivative (7c)Carrageenan-induced paw edemaPotent activity
2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide (4)Carrageenan-induced paw edemaBetter than Diclofenac sodium
Experimental Protocols

This is a widely used in vivo model to screen for acute anti-inflammatory activity.

Procedure:

  • Animal Acclimatization: Male Wistar or Sprague-Dawley rats are acclimatized to the laboratory conditions for at least one week.

  • Compound Administration: The test compounds (pyrazole carboxylic acid derivatives) are administered orally or intraperitoneally at a specific dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Edema: One hour after compound administration, 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: The paw volume is measured immediately after carrageenan injection and at regular intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

Signaling Pathways and Mechanisms of Action

The primary mechanism of anti-inflammatory action for many pyrazole derivatives is the inhibition of COX enzymes, particularly the inducible isoform, COX-2. COX-2 is responsible for the production of prostaglandins, which are key mediators of inflammation and pain.

COX_Inhibition_Pathway cluster_0 Prostaglandin Synthesis cluster_1 Inhibition Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 PGG2 PGG2 COX2->PGG2 PGH2 PGH2 PGG2->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Inflammation Inflammation Pain, Fever Prostaglandins->Inflammation Pyrazole_Derivative Pyrazole Carboxylic Acid Derivative Pyrazole_Derivative->COX2 Inhibits

Caption: Inhibition of the COX-2 pathway by pyrazole derivatives.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens poses a significant threat to public health. Pyrazole carboxylic acid derivatives have demonstrated promising activity against a range of bacteria and fungi, making them attractive candidates for the development of new antimicrobial agents.

Quantitative Antimicrobial Activity Data

The following table summarizes the minimum inhibitory concentration (MIC) values of selected pyrazole carboxylic acid derivatives against various microorganisms.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Nitro-substituted pyrazole derivativeBacillus cereus128
Compound 3Escherichia coli0.25
Compound 4Streptococcus epidermidis0.25
Compound 2Aspergillus niger1
1H-pyrazole-3-carboxylic acid derivative (151)Bacillus cereus, Staphylococcus aureus, Escherichia coli, Pseudomonas putidaActive
Pyrazole-3-carboxylic acid and pyrazole-3,4-dicarboxylic acid derivatives (8, 10, 21, 22)Candida parapsilosis, Candida tropicalis, Candida glabrataSome inhibitory effects
Experimental Protocols

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Procedure:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilutions: The pyrazole carboxylic acid derivative is serially diluted in a 96-well microtiter plate containing the broth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Mechanisms of Action

The antimicrobial activity of pyrazole derivatives can be attributed to various mechanisms, including the inhibition of essential microbial enzymes.

DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication, transcription, and repair. Its inhibition leads to bacterial cell death.

DNA_Gyrase_Inhibition cluster_0 Bacterial DNA Replication cluster_1 Inhibition Relaxed_DNA Relaxed DNA DNA_Gyrase DNA Gyrase Relaxed_DNA->DNA_Gyrase Supercoiled_DNA Negatively Supercoiled DNA DNA_Gyrase->Supercoiled_DNA DNA_Replication DNA Replication Supercoiled_DNA->DNA_Replication Pyrazole_Derivative Pyrazole Carboxylic Acid Derivative Pyrazole_Derivative->DNA_Gyrase Inhibits

Caption: Inhibition of bacterial DNA gyrase by pyrazole derivatives.

Antiviral Activity

Viral infections continue to be a major global health concern. Pyrazole carboxylic acid derivatives have shown potential as antiviral agents, particularly against flaviviruses like Dengue virus.

Quantitative Antiviral Activity Data

The following table summarizes the antiviral activity of selected pyrazole-3-carboxylic acid derivatives against Dengue virus (DENV).

Compound/DerivativeAssayEC50 (µM)Reference
Pyrazole-3-carboxylic acid derivative (53)DENV2proHeLa reporter gene assay2.2
Hydroxymethylphenyl derivative (30)DENV-2 antiviral assay4.1
Pyrazole-3-carboxylic acid derivative (8)DENV protease biochemical assay6.5 (IC50)
Pyrazole-3-carboxylic acid derivative (17)DENV2proHeLa reporter gene assay9.7
Experimental Protocols

This assay is used to quantify the infectivity of a virus and to evaluate the antiviral activity of a compound.

Procedure:

  • Cell Monolayer Preparation: A confluent monolayer of susceptible host cells (e.g., Vero cells for Dengue virus) is prepared in a multi-well plate.

  • Virus Infection: The cell monolayer is infected with a known amount of virus.

  • Compound Treatment: The infected cells are overlaid with a semi-solid medium (e.g., agar or methylcellulose) containing various concentrations of the pyrazole carboxylic acid derivative.

  • Incubation: The plate is incubated for a period sufficient for the virus to form visible plaques (zones of cell death).

  • Plaque Visualization and Counting: The cells are fixed and stained (e.g., with crystal violet), and the number of plaques in each well is counted.

  • Data Analysis: The percentage of plaque reduction is calculated for each compound concentration relative to the virus control, and the EC50 value (the concentration that reduces the number of plaques by 50%) is determined.

Mechanisms of Action

The DENV NS2B-NS3 protease is essential for the replication of the Dengue virus. Its inhibition blocks the viral life cycle.

DENV_Protease_Inhibition cluster_0 Dengue Virus Replication cluster_1 Inhibition Viral_Polyprotein Viral Polyprotein NS2B_NS3_Protease NS2B-NS3 Protease Viral_Polyprotein->NS2B_NS3_Protease Substrate Viral_Proteins Mature Viral Proteins NS2B_NS3_Protease->Viral_Proteins Cleaves Viral_Replication Viral Replication Viral_Proteins->Viral_Replication Pyrazole_Derivative Pyrazole Carboxylic Acid Derivative Pyrazole_Derivative->NS2B_NS3_Protease Inhibits

Caption: Inhibition of DENV NS2B-NS3 protease by pyrazole derivatives.

Conclusion

Pyrazole carboxylic acid derivatives represent a highly versatile and promising class of compounds with a wide range of biological activities. Their demonstrated efficacy as anticancer, anti-inflammatory, antimicrobial, and antiviral agents, coupled with their synthetic accessibility, makes them attractive scaffolds for further drug discovery and development efforts. The data and protocols presented in this technical guide are intended to facilitate these endeavors and contribute to the advancement of novel therapeutics based on the pyrazole core. Further research into the structure-activity relationships, optimization of pharmacokinetic properties, and elucidation of detailed mechanisms of action will be crucial in realizing the full therapeutic potential of this important class of molecules.

An In-depth Technical Guide to the Synthesis of 1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a core synthetic pathway for 1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxylic acid and its derivatives. The methodologies detailed herein are grounded in established chemical principles, primarily the Knorr pyrazole synthesis, and are supported by analogous procedures reported in the scientific literature. This document is intended to serve as a practical resource for researchers and professionals engaged in synthetic chemistry and drug discovery.

Introduction

The this compound scaffold is a valuable heterocyclic motif in medicinal chemistry. Fused pyrazole systems are known to exhibit a wide range of biological activities, and the incorporation of a cycloheptane ring introduces unique conformational properties that can be exploited in the design of novel therapeutic agents. This guide outlines a robust and adaptable three-step synthetic sequence for the preparation of the title compound and its ethyl ester precursor.

Core Synthetic Pathway

The synthesis of this compound is most effectively achieved through a three-stage process:

  • Claisen Condensation: Formation of a β-keto ester, ethyl 2-oxocycloheptane-1-carboxylate, from cycloheptanone and diethyl carbonate.

  • Knorr Pyrazole Synthesis: Cyclocondensation of the β-keto ester with hydrazine hydrate to yield ethyl 1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxylate.

  • Saponification: Hydrolysis of the ethyl ester to the final carboxylic acid derivative.

The overall synthetic scheme is depicted below:

Synthesis_Pathway cluster_0 Step 1: Claisen Condensation cluster_1 Step 2: Knorr Pyrazole Synthesis cluster_2 Step 3: Saponification Cycloheptanone Cycloheptanone NaH NaH, THF Cycloheptanone->NaH DiethylCarbonate Diethyl Carbonate DiethylCarbonate->NaH BetaKetoEster Ethyl 2-oxocycloheptane-1-carboxylate NaH->BetaKetoEster Reflux Hydrazine Hydrazine Hydrate Ethanol Ethanol BetaKetoEster->Ethanol Hydrazine->Ethanol PyrazoloneEster Ethyl 1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxylate Ethanol->PyrazoloneEster Reflux KOH KOH, Methanol PyrazoloneEster->KOH Reflux CarboxylicAcid This compound KOH->CarboxylicAcid

Caption: Overall synthetic pathway for the target molecule.

Experimental Protocols

Step 1: Synthesis of Ethyl 2-oxocycloheptane-1-carboxylate

This procedure is adapted from the synthesis of analogous cyclic β-keto esters.

Reaction:

Procedure:

  • To a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) and anhydrous tetrahydrofuran (THF).

  • Heat the suspension to reflux.

  • A solution of cycloheptanone (1.0 eq.) and diethyl carbonate (1.5 eq.) in anhydrous THF is added dropwise over a period of 2 hours.

  • The reaction mixture is refluxed for an additional 4 hours.

  • After cooling to room temperature, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by vacuum distillation to afford ethyl 2-oxocycloheptane-1-carboxylate as a colorless oil.

Step 2: Synthesis of Ethyl 1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxylate

This protocol is based on the well-established Knorr pyrazole synthesis, with conditions adapted from procedures involving similar cyclic β-keto esters.

Reaction:

Procedure:

  • In a round-bottom flask, dissolve ethyl 2-oxocycloheptane-1-carboxylate (1.0 eq.) in absolute ethanol.

  • Add hydrazine hydrate (1.2 eq.) to the solution.

  • The reaction mixture is heated to reflux and maintained at this temperature for 6-8 hours.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is partitioned between water and ethyl acetate.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the title compound.

Step 3: Synthesis of this compound

This final step involves the basic hydrolysis of the ethyl ester.

Reaction:

Procedure:

  • Dissolve ethyl 1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxylate (1.0 eq.) in methanol.

  • Add an aqueous solution of potassium hydroxide (3.0 eq.).

  • The mixture is heated to reflux for 4-6 hours.

  • After cooling, the methanol is removed under reduced pressure.

  • The aqueous solution is acidified to pH 3-4 with 2N hydrochloric acid, resulting in the precipitation of the product.

  • The solid is collected by filtration, washed with cold water, and dried under vacuum to afford the final carboxylic acid.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis, based on analogous reactions reported in the literature.

Table 1: Reagents and Reaction Conditions

StepStarting MaterialReagentsSolventTemperatureTime (h)
1CycloheptanoneDiethyl Carbonate, NaHTHFReflux6
2Ethyl 2-oxocycloheptane-1-carboxylateHydrazine HydrateEthanolReflux6-8
3Ethyl 1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxylateKOHMethanol/WaterReflux4-6

Table 2: Expected Yields and Physical Properties

CompoundMolecular FormulaMolar Mass ( g/mol )Expected Yield (%)Physical State
Ethyl 2-oxocycloheptane-1-carboxylateC10H16O3184.2370-80Colorless Oil
Ethyl 1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxylateC11H16N2O2208.2680-90White Solid
This compoundC9H12N2O2180.20>90White Solid

Logical Workflow Diagram

The following diagram illustrates the logical workflow of the synthesis and purification process.

Experimental_Workflow cluster_step1 Step 1: β-Keto Ester Formation cluster_step2 Step 2: Pyrazole Formation cluster_step3 Step 3: Saponification S1_Start Combine Cycloheptanone, Diethyl Carbonate, NaH in THF S1_React Reflux for 6h S1_Start->S1_React S1_Quench Quench with aq. NH4Cl S1_React->S1_Quench S1_Extract Extract with Ethyl Acetate S1_Quench->S1_Extract S1_Dry Dry and Concentrate S1_Extract->S1_Dry S1_Purify Vacuum Distillation S1_Dry->S1_Purify S1_Product Product 1: Ethyl 2-oxocycloheptane-1-carboxylate S1_Purify->S1_Product S2_Start Dissolve Product 1 and Hydrazine Hydrate in Ethanol S1_Product->S2_Start S2_React Reflux for 6-8h S2_Start->S2_React S2_Concentrate Remove Solvent S2_React->S2_Concentrate S2_Extract Partition and Extract S2_Concentrate->S2_Extract S2_Dry Dry and Concentrate S2_Extract->S2_Dry S2_Purify Column Chromatography S2_Dry->S2_Purify S2_Product Product 2: Ethyl Ester Derivative S2_Purify->S2_Product S3_Start Dissolve Product 2 in Methanol with KOH S2_Product->S3_Start S3_React Reflux for 4-6h S3_Start->S3_React S3_Concentrate Remove Methanol S3_React->S3_Concentrate S3_Acidify Acidify with HCl S3_Concentrate->S3_Acidify S3_Filter Filter and Wash Solid S3_Acidify->S3_Filter S3_Dry Dry under Vacuum S3_Filter->S3_Dry S3_Product Final Product: Carboxylic Acid S3_Dry->S3_Product

Caption: Experimental workflow for the synthesis.

The Core Mechanism of Action of Pyrazole-Based Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone in modern medicinal chemistry. Its versatile structure has been successfully incorporated into a multitude of clinically significant drugs, demonstrating a broad spectrum of pharmacological activities. This technical guide delves into the core mechanisms of action for pyrazole-based compounds, providing a detailed exploration of their interactions with key biological targets, the signaling pathways they modulate, and the experimental methodologies used to elucidate these functions. The inherent properties of the pyrazole ring, such as its ability to act as both a hydrogen bond donor and acceptor, and its role as a bioisostere for other aromatic systems, contribute to its prevalence in drug design.[1]

Enzyme Inhibition: A Primary Mechanism of Pyrazole Compounds

A predominant mechanism through which pyrazole-based compounds exert their therapeutic effects is via the inhibition of various enzymes. This section details their action on several key enzyme families, supported by quantitative data and experimental protocols.

Cyclooxygenase-2 (COX-2) Inhibition

Pyrazole-containing compounds are famously represented by the class of selective COX-2 inhibitors, such as Celecoxib. These drugs are pivotal in the management of inflammation and pain.[2][3] They selectively bind to the COX-2 isozyme, which is primarily upregulated during inflammatory processes, thereby reducing the production of prostaglandins.[2]

CompoundTargetIC50Selectivity Index (COX-1/COX-2)Reference
CelecoxibCOX-240 nM~70[2][3]
RofecoxibCOX-218 nM-[4]
ValdecoxibCOX-25 nM-[4]
SC-236COX-210 nM~18,000[4]
PYZ10COX-20.0283 nM-[5][6]
PYZ11COX-20.2272 nM-[5][6]
Compound 11COX-20.043 µM-[7]
Compound 5fCOX-21.50 µM9.56[8]
Compound 6fCOX-21.15 µM8.31[8]

This protocol outlines a common method for screening COX-2 inhibitors.

  • Reagent Preparation : Prepare COX Assay Buffer, COX Probe, COX Cofactor, Arachidonic Acid, and human recombinant COX-2 enzyme as per the manufacturer's instructions. Test inhibitors are typically dissolved in DMSO.

  • Assay Setup : In a 96-well white opaque plate, add the following to respective wells:

    • Inhibitor Wells : 10 µl of diluted test inhibitor.

    • Enzyme Control (100% Activity) : 10 µl of Assay Buffer.

    • Inhibitor Control : 10 µl of a known COX-2 inhibitor (e.g., Celecoxib).

  • Enzyme Addition : Add 10 µl of diluted human recombinant COX-2 to all wells except the background wells.

  • Reaction Mix : Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor. Add 80 µl of this mix to each well.

  • Pre-incubation : Incubate the plate for 10 minutes at 37°C to allow the inhibitor to interact with the enzyme.

  • Initiation : Initiate the reaction by adding 10 µl of Arachidonic Acid solution to all wells.

  • Measurement : Immediately measure the fluorescence (Ex/Em = 535/587 nm) kinetically for 5-10 minutes at 25°C.

  • Data Analysis : Calculate the rate of reaction from the linear portion of the fluorescence curve. The percent inhibition is determined by comparing the rates of the inhibitor wells to the enzyme control. IC50 values are calculated by plotting percent inhibition against a range of inhibitor concentrations.[9]

G Experimental Workflow: COX-2 Inhibition Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_reagents Prepare Reagents (Buffer, Probe, Enzyme, Inhibitor) prep_plate Setup 96-well Plate (Inhibitor, Controls) prep_reagents->prep_plate add_enzyme Add COX-2 Enzyme prep_plate->add_enzyme add_mix Add Reaction Mix add_enzyme->add_mix incubate Pre-incubate (37°C) add_mix->incubate initiate Initiate with Arachidonic Acid incubate->initiate measure Measure Fluorescence (Ex/Em = 535/587 nm) initiate->measure calculate Calculate Inhibition & IC50 measure->calculate

Workflow for a fluorometric COX-2 inhibition assay.
Janus Kinase (JAK) Inhibition

The JAK-STAT signaling pathway is crucial for cytokine-mediated cell signaling, and its dysregulation is implicated in myeloproliferative neoplasms and inflammatory diseases.[10][11][12] Pyrazole-based compounds, such as Ruxolitinib, are potent JAK inhibitors.[10][13]

CompoundTargetIC50Reference
RuxolitinibJAK13.3 nM[10]
JAK22.8 nM[10]
TYK219 nM[10]
JAK3428 nM[10]
Compound 3fJAK13.4 nM[11][14]
JAK22.2 nM[11][14]
JAK33.5 nM[11][14]

This protocol provides a general framework for assessing the inhibitory activity of compounds against kinases like JAKs.

  • Reagent Preparation : Prepare kinase buffer, ATP solution, and the specific peptide substrate for the kinase of interest. Test compounds are typically dissolved in DMSO.

  • Assay Setup : In a suitable microplate, add the test compound at various concentrations.

  • Kinase Reaction : Add the kinase and its specific substrate to the wells.

  • Initiation : Start the reaction by adding a solution containing ATP and MgCl2.

  • Incubation : Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period.

  • Termination : Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detection : The amount of phosphorylated substrate is quantified. This can be done using various methods, such as:

    • Radiolabeling : Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.

    • Fluorescence/Luminescence : Using antibodies that specifically recognize the phosphorylated substrate in a TR-FRET or luminescence-based assay format.

  • Data Analysis : The signal is correlated with kinase activity. The percent inhibition is calculated relative to a control without the inhibitor, and IC50 values are determined.[1][15][16][17][18]

Receptor Antagonism: Modulating Cellular Signaling

Pyrazole derivatives also function as antagonists for various G protein-coupled receptors (GPCRs), thereby blocking the downstream signaling initiated by endogenous ligands.

Cannabinoid Receptor (CB1) Antagonism

The pyrazole-based compound Rimonabant was the first selective CB1 receptor antagonist to be clinically developed.[19] CB1 receptors are primarily expressed in the brain and are involved in regulating appetite, pain, and memory.

CompoundTargetKiReference
Rimonabant (SR141716A)CB12 nM[19][20]
Compound 7 (para-iodo-phenyl derivative)CB17.5 nM[19]

This protocol describes a method to determine the binding affinity of a test compound to cannabinoid receptors.

  • Membrane Preparation : Prepare cell membranes from a cell line stably expressing the human CB1 or CB2 receptor (e.g., HEK-293 or CHO cells).

  • Assay Buffer : Prepare a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4).

  • Assay Setup : In a 96-well plate, add:

    • A fixed concentration of a radiolabeled cannabinoid ligand (e.g., [³H]CP-55,940).

    • Increasing concentrations of the unlabeled test compound.

    • Control wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of an unlabeled ligand).

  • Reaction : Add the prepared cell membranes to each well.

  • Incubation : Incubate the plate for 60-90 minutes at 30°C.

  • Termination and Filtration : Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.

  • Detection : Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis : Calculate specific binding by subtracting non-specific binding from total binding. The Ki value of the test compound is determined by analyzing the competition binding data using the Cheng-Prusoff equation.[21][22][23][24]

G Experimental Workflow: Radioligand Binding Assay cluster_prep Preparation cluster_binding Binding Reaction cluster_analysis Analysis prep_membranes Prepare Receptor Membranes setup_plate Setup 96-well Plate prep_membranes->setup_plate prep_ligands Prepare Radioligand & Test Compounds prep_ligands->setup_plate add_membranes Add Membranes setup_plate->add_membranes incubate Incubate (30°C) add_membranes->incubate filter_wash Filter & Wash incubate->filter_wash measure_radioactivity Scintillation Counting filter_wash->measure_radioactivity calculate Calculate Ki Value measure_radioactivity->calculate

Workflow for a cannabinoid receptor radioligand binding assay.

Modulation of Signaling Pathways

The interaction of pyrazole-based compounds with their molecular targets initiates a cascade of intracellular events, ultimately leading to a physiological response. Understanding these signaling pathways is critical for drug development.

The JAK-STAT Signaling Pathway

As previously mentioned, pyrazole-based JAK inhibitors directly interfere with this pathway. Upon cytokine binding to its receptor, JAKs become activated and phosphorylate the receptor, creating docking sites for STAT proteins. STATs are then phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene transcription. Pyrazole inhibitors block the ATP-binding site of JAKs, preventing the phosphorylation cascade.[12][25]

G JAK-STAT Signaling Pathway Inhibition Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_P p-STAT STAT->STAT_P Dimer STAT Dimer STAT_P->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates Gene Gene Transcription Nucleus->Gene Inhibitor Pyrazole Inhibitor Inhibitor->JAK Inhibits G B-Raf/MEK/ERK Signaling Pathway Inhibition GF Growth Factor GFR Receptor Tyrosine Kinase GF->GFR Ras Ras GFR->Ras BRaf B-Raf Ras->BRaf MEK MEK BRaf->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival TF->Proliferation Inhibitor Pyrazole Inhibitor Inhibitor->BRaf Inhibits

References

A Theoretical Exploration of 1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole-3-carboxylic Acid and its Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: Pyrazole derivatives are a cornerstone in medicinal chemistry, demonstrating a vast array of pharmacological activities. This technical guide provides an in-depth overview of the theoretical and computational methodologies employed to investigate the structural, electronic, and biological properties of pyrazole carboxylic acids, with a specific focus on the scaffold of 1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxylic acid. While specific theoretical studies on this exact molecule are limited in publicly available literature, this document synthesizes the current computational approaches applied to analogous structures, offering a comprehensive framework for future research. We will delve into detailed experimental protocols for computational analysis, present representative data from related compounds in a structured format, and visualize key workflows and potential mechanisms of action through signaling pathway diagrams.

Introduction to Pyrazole Carboxylic Acids

Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms. The incorporation of a carboxylic acid functional group, particularly at the 3-position, has been a successful strategy in the development of various therapeutic agents. These compounds are known to exhibit a wide range of biological activities, including but not limited to, antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1] The fused ring system in this compound introduces a unique conformational landscape that can be exploited for selective targeting of biological macromolecules. Theoretical studies are paramount in understanding the structure-activity relationships (SAR) that govern the efficacy of these compounds.

Methodologies for Theoretical Investigation

The in silico analysis of pyrazole derivatives typically involves a multi-faceted approach, combining quantum chemical calculations with molecular modeling techniques. These studies provide insights into the intrinsic properties of the molecules and their interactions with biological targets.

Density Functional Theory (DFT) is a widely used method to investigate the electronic structure and properties of pyrazole derivatives.[1][2]

Experimental Protocol: Density Functional Theory (DFT) Calculations

  • Molecular Geometry Optimization:

    • The initial 3D structure of the pyrazole derivative is built using molecular modeling software.

    • Geometry optimization is performed using a functional, such as B3LYP, and a basis set, commonly 6-311++G(d,p).[3] This process finds the lowest energy conformation of the molecule.

  • Vibrational Frequency Analysis:

    • To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies indicates a stable structure.

  • Calculation of Molecular Properties:

    • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability.[3]

    • Molecular Electrostatic Potential (MEP): The MEP map is generated to identify the electron-rich and electron-deficient regions of the molecule, which is crucial for understanding intermolecular interactions.

    • Global Reactivity Descriptors: Parameters such as chemical hardness, softness, electronegativity, and chemical potential are calculated from the HOMO and LUMO energies to quantify the molecule's reactivity.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein.[4] This is instrumental in identifying potential biological targets and understanding the binding mode of pyrazole derivatives.

Experimental Protocol: Molecular Docking

  • Preparation of the Ligand:

    • The 3D structure of the pyrazole derivative is prepared, which includes adding hydrogen atoms and assigning partial charges.

  • Preparation of the Receptor:

    • The crystal structure of the target protein is obtained from the Protein Data Bank (PDB).

    • Water molecules and co-ligands are typically removed, hydrogen atoms are added, and charges are assigned. The binding site is defined based on the location of the co-crystallized ligand or through prediction algorithms.

  • Docking Simulation:

    • A docking program (e.g., AutoDock, Schrödinger Suite) is used to place the ligand into the binding site of the receptor in various conformations and orientations.

    • A scoring function is used to rank the poses based on their binding affinity. The pose with the lowest binding energy is considered the most favorable.

  • Analysis of Interactions:

    • The interactions between the best-docked pose and the protein's active site residues (e.g., hydrogen bonds, hydrophobic interactions) are analyzed to understand the molecular basis of binding.

Representative Theoretical Data for a Pyrazole Carboxylic Acid Analog

ParameterGas PhaseMethanol
HOMO Energy (eV) -7.34-7.21
LUMO Energy (eV) -1.23-1.15
HOMO-LUMO Gap (eV) 6.116.06
Dipole Moment (Debye) 3.454.89
Ionization Potential (eV) 7.347.21
Electron Affinity (eV) 1.231.15
Chemical Hardness (η) 3.0553.03
Chemical Softness (S) 0.3270.330
Electronegativity (χ) 4.2854.18
Chemical Potential (μ) -4.285-4.18

Note: This data is for 1H-pyrazole-3-carboxylic acid and serves as a representative example of the types of quantum chemical parameters calculated for this class of compounds.[3]

Visualizing Computational Workflows and Biological Pathways

The following diagram illustrates a typical workflow for the computational study of a novel pyrazole derivative.

G Computational Drug Design Workflow A Compound Synthesis & Characterization B 3D Structure Generation A->B C Quantum Chemical Calculations (DFT) B->C D Molecular Docking Studies B->D G Structure-Activity Relationship (SAR) Analysis C->G F Analysis of Binding Interactions D->F E Identification of Biological Target E->D F->G H Lead Optimization G->H I In Vitro & In Vivo Testing H->I

Caption: A typical workflow for computational drug design.

Many pyrazole derivatives exert their biological effects by inhibiting specific enzymes. The following diagram illustrates a generalized enzyme inhibition pathway.

G Generalized Enzyme Inhibition Pathway cluster_0 Normal Pathway cluster_1 Inhibited Pathway Substrate Substrate Enzyme Enzyme Substrate->Enzyme Binds to active site Product Product Enzyme->Product Catalyzes reaction Pyrazole Pyrazole Derivative (Inhibitor) BlockedEnzyme Inhibited Enzyme Pyrazole->BlockedEnzyme Binds to enzyme NoProduct No Product Formation BlockedEnzyme->NoProduct

Caption: Generalized pathway of enzyme inhibition.

Conclusion

The theoretical investigation of this compound and its analogs holds significant promise for the discovery of novel therapeutic agents. The computational methodologies outlined in this guide, including DFT and molecular docking, provide a robust framework for elucidating the structural and electronic properties of these compounds and for predicting their interactions with biological targets. While specific experimental and theoretical data on the title compound remains to be published, the protocols and representative data presented here offer a solid foundation for researchers to initiate and advance their investigations into this promising class of molecules. Future studies combining synthesis, in vitro testing, and detailed computational analysis are essential to fully unlock the therapeutic potential of cyclohepta[c]pyrazole derivatives.

References

An In-depth Technical Guide to 1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole-3-carboxylic acid: Current Understanding of its Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the current publicly available information regarding the solubility and stability of the heterocyclic compound 1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole-3-carboxylic acid. Despite its availability from commercial suppliers as a research chemical, a comprehensive review of scientific literature and chemical databases reveals a notable absence of detailed studies on its specific physicochemical properties. This document summarizes the available data and outlines general considerations for handling and research based on the broader class of pyrazole-containing molecules.

Core Physicochemical Properties

Publicly accessible data for this compound is limited to its basic molecular identifiers.

PropertyValueSource
Molecular Formula C9H12N2O2[1]
Molecular Weight 180.2 g/mol [1]
CAS Number 856256-63-8[2]
Storage Sealed in dry, room temperature.[1]

No quantitative data on the solubility of this compound in aqueous or organic solvents has been found in the public domain. Similarly, there are no published studies detailing its stability under various conditions such as a range of pH values, temperatures, or upon exposure to light.

General Considerations for Pyrazole Carboxylic Acids

In the absence of specific data, general characteristics of pyrazole carboxylic acids can offer some guidance for initial experimental design. Pyrazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known for a wide array of pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[3][4][5][6] The carboxylic acid functional group suggests that the solubility of this compound will be pH-dependent, with increased solubility in basic aqueous solutions due to the formation of the carboxylate salt.

Hypothetical Experimental Workflow for Solubility and Stability Assessment

For researchers intending to characterize this molecule, a systematic experimental approach is necessary. The following diagram outlines a general workflow for determining the solubility and stability of a novel compound like this compound.

G Figure 1: General Experimental Workflow cluster_0 Solubility Determination cluster_1 Stability Assessment A Compound Procurement & Purity Analysis (e.g., HPLC, NMR) B Selection of Solvents (Aqueous buffers pH 2-10, Organic solvents) A->B C Equilibrium Solubility Measurement (e.g., Shake-flask method) B->C D Kinetic Solubility Measurement (e.g., Nephelometry) B->D E Data Analysis & Solubility Profile Generation C->E D->E F Forced Degradation Studies E->F Inform Stability Study Design G Stress Conditions (Acid, Base, Oxidation, Heat, Light) F->G H Time-point Sampling and Analysis (e.g., HPLC-UV/MS) G->H I Identification of Degradation Products H->I J Determination of Degradation Kinetics & Shelf-life Estimation H->J

References

Methodological & Application

Synthesis Protocol for 1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole-3-carboxylic acid and its derivatives are heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The pyrazole core is a key pharmacophore found in a variety of biologically active molecules. This document outlines a detailed protocol for the synthesis of the title compound, intended for researchers and scientists in the fields of organic synthesis and drug development. The described methodology is based on the well-established Knorr pyrazole synthesis, which involves the cyclocondensation of a β-dicarbonyl compound with a hydrazine derivative.[1][2][3][4]

Principle of the Method

The synthesis of this compound is achieved through a two-step process. The first step involves the formation of a suitable β-ketoester, specifically ethyl 2-oxocycloheptane-1-carboxylate. This intermediate is then reacted with hydrazine hydrate in a cyclocondensation reaction to yield the target pyrazole-3-carboxylic acid derivative. Subsequent hydrolysis of the ester under basic conditions would yield the final carboxylic acid.

Experimental Protocols

Part 1: Synthesis of Ethyl 2-oxocycloheptane-1-carboxylate

This procedure is adapted from general methods for the acylation of ketones.

Materials:

  • Cycloheptanone

  • Diethyl carbonate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), 1 M

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, add a suspension of sodium hydride (1.1 eq) in anhydrous diethyl ether.

  • Slowly add a solution of cycloheptanone (1.0 eq) in anhydrous diethyl ether to the stirred suspension at room temperature.

  • After the initial effervescence subsides, add diethyl carbonate (1.2 eq) dropwise to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture in an ice bath and cautiously quench the excess sodium hydride by the slow addition of ethanol.

  • Acidify the mixture to pH 2-3 with 1 M HCl.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by vacuum distillation to obtain pure ethyl 2-oxocycloheptane-1-carboxylate.

Part 2: Synthesis of Ethyl 1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxylate

This procedure follows the general principle of Knorr pyrazole synthesis.[1][4]

Materials:

  • Ethyl 2-oxocycloheptane-1-carboxylate

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • In a round-bottom flask, dissolve ethyl 2-oxocycloheptane-1-carboxylate (1.0 eq) in ethanol.

  • Add hydrazine hydrate (1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid.

  • Heat the reaction mixture to reflux for 3-5 hours. Monitor the reaction by TLC.

  • Upon completion, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Add cold water to the residue to precipitate the product.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure ethyl 1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxylate.

Part 3: Hydrolysis to this compound

Materials:

  • Ethyl 1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxylate

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol/Water mixture

  • Hydrochloric acid (HCl), 1 M

Procedure:

  • Dissolve the ethyl ester from Part 2 in a mixture of ethanol and water.

  • Add an excess of NaOH or KOH (2-3 eq) to the solution.

  • Heat the mixture to reflux for 2-4 hours, monitoring the disappearance of the starting material by TLC.

  • After the reaction is complete, cool the mixture and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 3-4 with 1 M HCl to precipitate the carboxylic acid.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound.

Data Presentation

Table 1: Summary of Reactants and Expected Products

StepStarting Material(s)Reagent(s)ProductExpected Yield (%)
1Cycloheptanone, Diethyl carbonateSodium hydrideEthyl 2-oxocycloheptane-1-carboxylate60-75
2Ethyl 2-oxocycloheptane-1-carboxylateHydrazine hydrateEthyl 1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxylate75-90
3Ethyl 1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxylateSodium hydroxideThis compound85-95

Note: Yields are estimates and may vary depending on experimental conditions.

Visualizations

Synthetic Pathway

Synthetic_Pathway cluster_0 Step 1: β-Ketoester Formation cluster_1 Step 2: Cyclocondensation cluster_2 Step 3: Hydrolysis Cycloheptanone Cycloheptanone Ketoester Ethyl 2-oxocycloheptane-1-carboxylate Cycloheptanone->Ketoester DiethylCarbonate Diethyl carbonate DiethylCarbonate->Ketoester PyrazoleEster Ethyl 1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxylate Ketoester->PyrazoleEster NaH NaH, Reflux Hydrazine Hydrazine hydrate Hydrazine->PyrazoleEster FinalProduct This compound PyrazoleEster->FinalProduct Reagents2 Ethanol, Acetic acid (cat.), Reflux Reagents3 1. NaOH, Reflux 2. HCl (aq)

Caption: Synthetic pathway for this compound.

Experimental Workflow

Experimental_Workflow cluster_step1 Step 1: β-Ketoester Synthesis cluster_step2 Step 2: Pyrazole Formation cluster_step3 Step 3: Ester Hydrolysis A1 Mix Cycloheptanone and NaH A2 Add Diethyl Carbonate A1->A2 A3 Reflux A2->A3 A4 Quench and Acidify A3->A4 A5 Extraction and Drying A4->A5 A6 Purification (Vacuum Distillation) A5->A6 B1 Dissolve β-Ketoester in Ethanol A6->B1 B2 Add Hydrazine Hydrate and Acetic Acid B1->B2 B3 Reflux B2->B3 B4 Solvent Removal and Precipitation B3->B4 B5 Filtration and Recrystallization B4->B5 C1 Dissolve Pyrazole Ester B5->C1 C2 Add NaOH and Reflux C1->C2 C3 Solvent Removal and Wash C2->C3 C4 Acidification and Precipitation C3->C4 C5 Filtration and Drying C4->C5 FinalProduct FinalProduct C5->FinalProduct Final Product

References

Application Notes and Protocols for ¹H and ¹³C NMR Analysis of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the analysis of pyrazole derivatives using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Pyrazoles are a critical class of heterocyclic compounds with broad applications in medicinal chemistry and materials science. Understanding their structure and substitution patterns is paramount for drug design and development. NMR spectroscopy is the most powerful tool for the structural elucidation of these molecules in solution.

Principles of NMR Analysis for Pyrazole Derivatives

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The electronic environment of the protons and carbons in the pyrazole ring and its substituents gives rise to characteristic chemical shifts and coupling constants in ¹H and ¹³C NMR spectra.

  • ¹H NMR: The aromatic protons on the pyrazole ring typically resonate in the region of 6.0-8.5 ppm. The precise chemical shift is influenced by the nature and position of substituents. The coupling between adjacent protons (H3-H4, H4-H5) provides valuable information about the substitution pattern.

  • ¹³C NMR: The carbon atoms of the pyrazole ring typically appear in the aromatic region of the ¹³C NMR spectrum, generally between 100 and 150 ppm. The chemical shifts of C3, C4, and C5 are sensitive to the electronic effects of substituents.

  • Tautomerism: N-unsubstituted pyrazoles can exist as two tautomeric forms. If the proton exchange between the two nitrogen atoms is rapid on the NMR timescale, an averaged spectrum is observed. Lowering the temperature can sometimes slow down this exchange, allowing for the observation of signals for individual tautomers[1].

Data Presentation: NMR Data of Pyrazole Derivatives

The following tables summarize typical ¹H and ¹³C NMR chemical shifts and coupling constants for a variety of pyrazole derivatives. These values are illustrative and can be influenced by the solvent and the nature of other substituents on the ring.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) of Selected Pyrazole Derivatives

CompoundH3H4H5Substituent ProtonsJ₃,₄J₄,₅J₃,₅SolventReference
Pyrazole7.66 (d)6.37 (t)7.66 (d)12.90 (br s, NH)2.02.0~0CDCl₃[2]
1-Methylpyrazole7.49 (d)6.21 (t)7.37 (d)3.88 (s, N-CH₃)1.82.30.6CDCl₃
3,5-Dimethylpyrazole-5.83 (s)-2.30 (s, 2xCH₃), 12.25 (br s, NH)---CDCl₃[2]
3(5)-Nitropyrazole8.10 (d)6.90 (d)--2.6--DMSO-d₆
1-Phenylpyrazole7.71 (d)6.47 (t)8.20 (d)7.30-7.50 (m, Ph)1.82.50.6CDCl₃
3,5-Diethyl-1-phenyl-1H-pyrazole-6.08 (s)-7.42 (m, Ph), 2.68 (m, 2xCH₂), 1.21-1.36 (m, 2xCH₃)---CDCl₃[3]
1-(4-chlorophenyl)-3,5-diethyl-1H-pyrazole-6.01 (s)-7.31-7.41 (m, Ar-H), 2.57-2.69 (m, 2xCH₂), 1.19-1.33 (m, 2xCH₃)---CDCl₃[3]

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of Selected Pyrazole Derivatives

CompoundC3C4C5Substituent CarbonsSolventReference
Pyrazole134.6105.7134.6-CDCl₃[4]
1-Methylpyrazole138.7105.1129.439.1 (N-CH₃)CDCl₃
3,5-Dimethylpyrazole148.7107.0148.713.0, 12.0 (CH₃)CDCl₃[5]
4-Nitropyrazole137.9126.1137.9-DMSO-d₆
1-Phenylpyrazole140.0107.6127.0140.2, 129.3, 127.1, 125.2 (Ph)CDCl₃
3,5-Diethyl-1-phenyl-1H-pyrazole154.7103.2145.8140.2, 129.2, 127.3, 125.2 (Ph), 21.7, 19.6 (CH₂), 14.2, 13.1 (CH₃)CDCl₃[3]
1-(4-chlorophenyl)-3,5-diethyl-1H-pyrazole154.5103.5145.4140.5, 128.9, 127.8, 125.9 (Ar-C), 21.5, 19.9 (CH₂), 14.3, 13.3 (CH₃)CDCl₃[3]

Experimental Protocols

Protocol 1: Sample Preparation for NMR Analysis

This protocol outlines the standard procedure for preparing a pyrazole derivative sample for ¹H and ¹³C NMR analysis.

Materials:

  • Pyrazole derivative (5-25 mg for ¹H NMR, 20-100 mg for ¹³C NMR)

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆)

  • NMR tube (5 mm, clean and dry)

  • Pasteur pipette

  • Small vial

  • Glass wool or syringe filter

Procedure:

  • Weigh the Sample: Accurately weigh the required amount of the pyrazole derivative into a clean, dry vial. For routine ¹H NMR, 5-25 mg is typically sufficient, while ¹³C NMR may require 20-100 mg for a good signal-to-noise ratio in a reasonable time.

  • Dissolve the Sample: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. Chloroform-d (CDCl₃) is a common choice for many organic compounds. Select a solvent that fully dissolves the sample and does not have signals that overlap with key sample resonances.

  • Ensure Complete Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. If necessary, gentle warming can be applied, but be cautious of potential sample degradation.

  • Filter the Solution: To remove any particulate matter that can degrade the quality of the NMR spectrum, filter the solution into the NMR tube. This can be done by passing the solution through a small plug of glass wool placed in a Pasteur pipette or by using a syringe filter.

  • Transfer to NMR Tube: Carefully transfer the filtered solution into the NMR tube.

  • Cap and Label: Cap the NMR tube securely and label it clearly with the sample identification.

  • Internal Standard (Optional): For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added. However, the residual solvent peak is often sufficient for routine analysis.

Protocol 2: Acquisition of ¹H NMR Spectrum

This protocol provides a general procedure for acquiring a standard one-dimensional ¹H NMR spectrum.

Instrument Setup:

  • Insert the prepared NMR tube into the spinner turbine and adjust the depth using a depth gauge.

  • Place the sample in the NMR spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve good homogeneity, which is indicated by a sharp and symmetrical lock signal.

Acquisition Parameters:

  • Pulse Sequence: Use a standard single-pulse sequence (e.g., zg30 on Bruker instruments).

  • Spectral Width (SW): Set a spectral width that encompasses all expected proton signals (e.g., -2 to 12 ppm).

  • Number of Scans (NS): For a reasonably concentrated sample, 8 to 16 scans are typically sufficient.

  • Relaxation Delay (D1): A relaxation delay of 1-2 seconds is generally adequate for qualitative ¹H NMR.

  • Acquisition Time (AQ): An acquisition time of 2-4 seconds is standard.

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase the spectrum to obtain pure absorption peaks.

  • Calibrate the chemical shift scale using the residual solvent peak or the TMS signal (0 ppm).

  • Perform baseline correction.

  • Integrate the signals to determine the relative number of protons.

Protocol 3: Acquisition of ¹³C NMR Spectrum

This protocol describes the acquisition of a standard proton-decoupled ¹³C NMR spectrum.

Instrument Setup:

  • Follow the same instrument setup procedure as for ¹H NMR (locking and shimming).

Acquisition Parameters:

  • Pulse Sequence: Use a standard proton-decoupled pulse sequence with a 30° or 45° pulse angle (e.g., zgpg30 on Bruker instruments).

  • Spectral Width (SW): Set a spectral width that covers the expected range for carbon signals (e.g., 0 to 200 ppm).

  • Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR. This can range from hundreds to thousands of scans depending on the sample concentration.

  • Relaxation Delay (D1): A relaxation delay of 2 seconds is a good starting point for qualitative spectra.

  • Acquisition Time (AQ): An acquisition time of 1-2 seconds is typical.

Data Processing:

  • Apply Fourier transformation to the FID with an exponential multiplication (line broadening) of 1-2 Hz to improve the signal-to-noise ratio.

  • Phase the spectrum.

  • Calibrate the chemical shift scale using the solvent signal (e.g., CDCl₃ at 77.16 ppm).

  • Perform baseline correction.

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the logical relationships in NMR data analysis for pyrazole derivatives.

experimental_workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing cluster_analysis Structural Elucidation weigh Weigh Pyrazole Derivative dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter Solution dissolve->filter transfer Transfer to NMR Tube filter->transfer insert Insert Sample into Spectrometer transfer->insert lock_shim Lock and Shim insert->lock_shim setup_1h Setup ¹H NMR Parameters lock_shim->setup_1h setup_13c Setup ¹³C NMR Parameters lock_shim->setup_13c acquire_1h Acquire ¹H Spectrum setup_1h->acquire_1h ft_1h Fourier Transform (¹H) acquire_1h->ft_1h acquire_13c Acquire ¹³C Spectrum setup_13c->acquire_13c ft_13c Fourier Transform (¹³C) acquire_13c->ft_13c phase_cal_1h Phase and Calibrate (¹H) ft_1h->phase_cal_1h integrate_1h Integrate and Analyze (¹H) phase_cal_1h->integrate_1h structure Determine Structure of Pyrazole Derivative integrate_1h->structure phase_cal_13c Phase and Calibrate (¹³C) ft_13c->phase_cal_13c peak_pick_13c Peak Picking and Analysis (¹³C) phase_cal_13c->peak_pick_13c peak_pick_13c->structure

Caption: Experimental workflow for NMR analysis of pyrazole derivatives.

logical_relationship cluster_1h ¹H NMR Data cluster_13c ¹³C NMR Data cluster_info Structural Information cluster_structure Final Structure chem_shift_1h Chemical Shifts (δ) proton_env Proton Environments chem_shift_1h->proton_env integration Integration proton_ratio Proton Ratios integration->proton_ratio coupling Coupling Constants (J) proton_connectivity Proton Connectivity coupling->proton_connectivity chem_shift_13c Chemical Shifts (δ) carbon_env Carbon Environments chem_shift_13c->carbon_env num_signals Number of Signals carbon_count Unique Carbons num_signals->carbon_count final_structure Pyrazole Derivative Structure proton_env->final_structure proton_ratio->final_structure proton_connectivity->final_structure carbon_env->final_structure carbon_count->final_structure

Caption: Logical relationship of NMR data for pyrazole structure determination.

References

Application Note: Predicted Mass Spectrometry Fragmentation of 1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a theoretical framework for the mass spectrometric fragmentation of 1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole-3-carboxylic acid. Due to the absence of direct experimental data in the public domain for this specific molecule, this application note predicts the fragmentation pathways based on established principles of mass spectrometry and the known behavior of related chemical structures, including pyrazole derivatives and carboxylic acids. The proposed fragmentation patterns, key fragment ions, and a hypothetical experimental protocol are presented to guide researchers in the analysis of this and similar compounds.

Introduction

This compound is a heterocyclic compound featuring a pyrazole ring fused to a cycloheptane ring, with a carboxylic acid functional group. Understanding the fragmentation behavior of this molecule under mass spectrometric conditions is crucial for its identification, characterization, and for metabolic studies in drug development. This note details the predicted fragmentation pathways under electron ionization (EI) conditions.

The fragmentation of a molecule in a mass spectrometer is governed by the stability of the resulting ions. For this compound, fragmentation is anticipated to be initiated at the carboxylic acid group and within the fused ring system.

Predicted Fragmentation Pathways

The molecular formula for this compound is C9H12N2O2, with a monoisotopic mass of approximately 180.0899 g/mol . Upon electron ionization, the molecule is expected to form a molecular ion (M•+) at m/z 180. The subsequent fragmentation is likely to follow several key pathways:

  • Loss of Water (H₂O): Carboxylic acids can undergo the loss of a water molecule (18 Da), particularly if a hydrogen atom is available for rearrangement.

  • Loss of the Carboxyl Group (•COOH): A common fragmentation for carboxylic acids is the cleavage of the bond adjacent to the carbonyl group, resulting in the loss of a carboxyl radical (45 Da).[1]

  • Decarboxylation (CO₂): The loss of carbon dioxide (44 Da) can occur, especially if it leads to a more stable ion.

  • Cleavage of the Cycloheptane Ring: The saturated seven-membered ring can undergo ring-opening and subsequent fragmentation, leading to the loss of alkyl fragments.

  • Pyrazole Ring Fragmentation: The pyrazole ring can cleave, often leading to the loss of N₂ (28 Da) or HCN (27 Da), which is a characteristic fragmentation pattern for many pyrazole-containing compounds.

Data Presentation

The following table summarizes the predicted major ions, their mass-to-charge ratios (m/z), and the proposed neutral loss or fragmentation mechanism.

Predicted Ionm/z (approx.)Proposed Neutral Loss / Fragmentation
[M]•+180Molecular Ion
[M - H₂O]•+162Loss of water from the carboxylic acid
[M - •OH]+163Loss of a hydroxyl radical
[M - •COOH]+135Loss of the carboxyl radical
[M - CO₂]•+136Decarboxylation
[M - N₂]•+152Loss of nitrogen from the pyrazole ring
[M - HCN]•+153Loss of hydrogen cyanide from the pyrazole ring

Experimental Protocols

This section provides a hypothetical protocol for acquiring the mass spectrum of this compound.

Instrumentation:

  • Mass Spectrometer: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

  • Ionization Source: Electron Ionization (EI)

  • Inlet: Gas chromatography (GC) or direct infusion probe

GC-MS Parameters (Hypothetical):

  • GC Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Injector Temperature: 250 °C

  • Oven Program: 100 °C hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Transfer Line Temperature: 280 °C

Mass Spectrometer Parameters:

  • Ionization Energy: 70 eV

  • Source Temperature: 230 °C

  • Mass Range: m/z 40-400

  • Scan Rate: 2 scans/sec

Sample Preparation:

  • Dissolve 1 mg of this compound in 1 mL of a suitable solvent (e.g., methanol or dichloromethane).

  • If necessary, derivatize the carboxylic acid (e.g., methylation with diazomethane or silylation) to improve volatility for GC-MS analysis.

  • Inject 1 µL of the prepared solution into the GC-MS system.

Mandatory Visualization

The following diagrams illustrate the proposed experimental workflow and a predicted fragmentation pathway.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing dissolve Dissolve in Solvent derivatize Derivatization (Optional) dissolve->derivatize injection Injection derivatize->injection separation GC Separation injection->separation ionization EI Ionization separation->ionization detection Mass Detection ionization->detection spectra Mass Spectra detection->spectra interpretation Fragmentation Analysis spectra->interpretation

Caption: Experimental workflow for GC-MS analysis.

fragmentation_pathway M [C9H12N2O2]•+ m/z = 180 Molecular Ion F1 [C9H10N2O]•+ m/z = 162 M->F1 - H2O F2 [C8H11N2]+ m/z = 135 M->F2 - •COOH F3 [C8H12N2]•+ m/z = 136 M->F3 - CO2 F4 [C9H12O2]•+ m/z = 152 M->F4 - N2

Caption: Predicted fragmentation of the target molecule.

Conclusion

This application note provides a theoretical guide to the mass spectrometric fragmentation of this compound. The predicted fragmentation pathways, centered around the loss of the carboxyl group and cleavage of the heterocyclic and cycloalkane rings, offer a basis for the identification and structural elucidation of this compound. The provided experimental protocol serves as a starting point for method development. It is important to note that these predictions should be confirmed with experimental data obtained from a high-resolution mass spectrometer.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Purification of Hexahydrocyclohepta[c]pyrazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the purification of hexahydrocyclohepta[c]pyrazole compounds using preparative High-Performance Liquid Chromatography (HPLC). A general reversed-phase HPLC method has been developed and is described herein, which can be adapted for various derivatives within this compound class. This document includes a comprehensive experimental protocol, from sample preparation to fraction analysis, and presents illustrative data in structured tables. Additionally, workflows and logical diagrams are provided to guide the user through the purification and analysis process.

Introduction

Hexahydrocyclohepta[c]pyrazole derivatives are a class of heterocyclic compounds with significant potential in medicinal chemistry and drug discovery. Their structural complexity often necessitates robust purification methods to isolate compounds of high purity for subsequent biological evaluation and structural elucidation. Preparative HPLC is a powerful technique for the purification of such compounds from complex reaction mixtures. This document outlines a systematic approach to developing and implementing an efficient HPLC purification method for this class of molecules.

Physicochemical Properties and Method Development Considerations

The development of a successful HPLC purification method is contingent on the physicochemical properties of the target compound.

  • Polarity and Solubility: Hexahydrocyclohepta[c]pyrazole compounds are generally expected to be moderately polar. Their fused ring structure contributes to some lipophilicity, making them suitable for reversed-phase HPLC. Solubility should be assessed in various organic solvents to prepare a concentrated sample solution for injection. Common solvents for sample preparation include methanol, acetonitrile, and dimethyl sulfoxide (DMSO).

  • UV Absorbance: Pyrazole-based compounds typically exhibit UV absorbance in the range of 200-250 nm.[1][2] A wavelength of 210 nm or 254 nm is often a good starting point for detection. It is recommended to determine the UV spectrum of the crude material to identify the optimal detection wavelength (λmax) for the compound of interest.

Experimental Protocols

Materials and Reagents
  • Crude hexahydrocyclohepta[c]pyrazole compound

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade methanol (MeOH)

  • Ultrapure water

  • Trifluoroacetic acid (TFA), HPLC grade

  • Dimethyl sulfoxide (DMSO), HPLC grade

Instrumentation and Columns
  • Preparative HPLC system with a gradient pump, autosampler, and fraction collector

  • UV-Vis or Photodiode Array (PDA) detector

  • Analytical HPLC system for purity analysis

  • Preparative C18 column (e.g., 250 x 21.2 mm, 5 µm particle size)

  • Analytical C18 column (e.g., 150 x 4.6 mm, 5 µm particle size)

Preparative HPLC Method

A general reversed-phase gradient method is proposed. This method should be optimized based on the specific characteristics of the target compound.

Table 1: Preparative HPLC Method Parameters

ParameterValue
Column C18, 250 x 21.2 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 30-70% B over 20 minutes
Flow Rate 20.0 mL/min
Detection 220 nm
Injection Volume 500 - 2000 µL
Sample Preparation Dissolve crude material in DMSO to a concentration of 50 mg/mL.
Fraction Collection and Analysis Protocol
  • Fraction Collection: Collect fractions based on the elution of the target peak. Automated fraction collectors can be programmed to collect based on retention time or detector signal threshold.

  • Solvent Evaporation: Evaporate the solvent from the collected fractions using a rotary evaporator or a centrifugal evaporator.

  • Purity Analysis: Analyze the purity of each fraction using an analytical HPLC method. A photodiode array (PDA) detector is recommended to assess peak purity.[3]

  • Pooling of Pure Fractions: Combine fractions with a purity of ≥95% (or the desired purity level).

  • Final Evaporation and Yield Determination: Evaporate the solvent from the pooled fractions to obtain the final purified compound. Determine the final yield.

Analytical HPLC Method for Purity Assessment

Table 2: Analytical HPLC Method Parameters for Purity Analysis

ParameterValue
Column C18, 150 x 4.6 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 10-90% B over 15 minutes
Flow Rate 1.0 mL/min
Detection 220 nm (with PDA scan 200-400 nm)
Injection Volume 10 µL
Sample Preparation Dissolve a small amount of the purified fraction in methanol.

Data Presentation

The following table summarizes illustrative results from a purification run of a hypothetical hexahydrocyclohepta[c]pyrazole compound.

Table 3: Illustrative Purification and Purity Analysis Data

ParameterValue
Crude Sample Weight 500 mg
Preparative HPLC Retention Time 12.5 min
Number of Fractions Collected 5
Purity of Fraction 1 85.2%
Purity of Fraction 2 97.8%
Purity of Fraction 3 98.5%
Purity of Fraction 4 96.9%
Purity of Fraction 5 90.1%
Pooled Fractions 2, 3, 4
Final Purified Product Weight 280 mg
Overall Yield 56%
Final Purity (from pooled sample) 97.7%

Visualizations

Experimental Workflow

G cluster_prep Preparative HPLC Purification cluster_analysis Fraction Analysis & Final Product A Crude Sample Preparation (Dissolve in DMSO) B Preparative HPLC Injection A->B C Fraction Collection (Based on UV Signal) B->C D Solvent Evaporation (from fractions) C->D Transfer Fractions E Analytical HPLC (Purity Check) D->E F Pooling of Pure Fractions (Purity >= 95%) E->F G Final Solvent Evaporation F->G H Purified Compound G->H G A Assess Physicochemical Properties (Solubility, UV Absorbance) B Select Column & Mobile Phase (C18, ACN/Water) A->B C Initial Analytical Scale Run (Scouting Gradient) B->C D Optimize Gradient & Flow Rate C->D Good Separation? E Scale-Up to Preparative HPLC D->E F Perform Purification E->F G Final Purified Product F->G

References

Application Notes and Protocols for Anticancer Assays Using Pyrazole Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities, including potent anticancer properties.[1][2][3][4] These compounds have been shown to target various signaling pathways and cellular processes involved in cancer progression. This document provides detailed application notes and protocols for evaluating the anticancer effects of pyrazole carboxylic acid derivatives, using 1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole-3-carboxylic acid as a representative compound. The methodologies described herein are based on established anticancer assays and provide a framework for preclinical assessment.

Mechanism of Action

While the specific mechanism of this compound is not extensively documented in publicly available literature, many pyrazole derivatives exert their anticancer effects through the inhibition of key proteins in cancer cell signaling pathways. These can include cyclin-dependent kinases (CDKs), vascular endothelial growth factor receptor 2 (VEGFR-2), and epidermal growth factor receptor (EGFR), which are crucial for cell cycle regulation, angiogenesis, and cell proliferation.[5][6] Some pyrazole compounds have also been found to induce apoptosis (programmed cell death) and inhibit tubulin polymerization, a critical process for cell division.[7][8]

A plausible signaling pathway that could be targeted by a pyrazole carboxylic acid derivative is the CDK pathway, which is often dysregulated in cancer.

CDK_Pathway cluster_0 Cell Cycle Progression cluster_1 Drug Action Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 activates Rb Rb CDK4/6->Rb phosphorylates (inactivates) E2F E2F Rb->E2F inhibits S-phase Genes S-phase Genes E2F->S-phase Genes activates transcription of Cell_Cycle_Arrest Cell Cycle Arrest Pyrazole_Derivative This compound Pyrazole_Derivative->CDK4/6 inhibits

Caption: Putative mechanism of action via CDK inhibition.

Data Presentation: In Vitro Cytotoxicity of Pyrazole Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various pyrazole derivatives against different human cancer cell lines, as determined by the MTT assay. This data illustrates the potential of this class of compounds as anticancer agents.

Compound IDCancer Cell LineIC50 (µM)Reference CompoundReference Compound IC50 (µM)
Compound 5b K562 (Leukemia)0.021ABT-751-
MCF-7 (Breast)1.7ABT-751-
A549 (Lung)0.69ABT-751-
Compound 5e K562 (Leukemia)PotentABT-751-
MCF-7 (Breast)PotentABT-751-
A549 (Lung)PotentABT-751-
Compound 7a HCT-116 (Colon)17.4 ± 3.2Doxorubicin40.0 ± 3.9
MCF-7 (Breast)10.6 ± 2.3Doxorubicin64.8 ± 4.1
HepG2 (Liver)6.1 ± 1.9Doxorubicin24.7 ± 3.2
A549 (Lung)23.7 ± 3.1Doxorubicin58.1 ± 4.1
Compound 7b HCT-116 (Colon)19.6 ± 3.5Doxorubicin40.0 ± 3.9
MCF-7 (Breast)14.5 ± 2.5Doxorubicin64.8 ± 4.1
HepG2 (Liver)7.9 ± 1.9Doxorubicin24.7 ± 3.2
A549 (Lung)14.1 ± 2.1Doxorubicin58.1 ± 4.1
Compound 5 HepG2 (Liver)13.14Roscovitine-
MCF-7 (Breast)8.03Roscovitine-

Note: The data presented is for various pyrazole derivatives and not specifically for this compound. The potency of compound 5e was noted as high but specific IC50 values were not provided in the source material.[8][9][10][11]

Experimental Protocols

A general workflow for assessing the anticancer properties of a pyrazole derivative is outlined below.

Experimental_Workflow cluster_0 In Vitro Assays A Cell Culture (e.g., A549, MCF-7) B Treatment with Pyrazole Derivative A->B C MTT Assay (Cell Viability) B->C D Apoptosis Assay (Flow Cytometry) B->D E Western Blot (Protein Expression) B->E F Data Analysis (IC50, Apoptosis %) C->F D->F E->F

Caption: General experimental workflow for anticancer evaluation.

Protocol 1: Cell Viability (MTT) Assay[12][13][14][15][16]

This protocol is for determining the cytotoxic effects of the test compound on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., A549, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[12]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells from a sub-confluent culture flask.

    • Seed 5,000 to 10,000 cells per well in 100 µL of complete medium in a 96-well plate.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the pyrazole derivative in complete medium from the stock solution.

    • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle-only (DMSO) and untreated controls.

    • Incubate for 24, 48, or 72 hours.

  • MTT Addition:

    • Add 20 µL of MTT solution (5 mg/mL) to each well.[13]

    • Incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.[14]

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well.

    • Add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[13]

    • Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[13]

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 620-630 nm can be used to reduce background noise.[12][13]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot a dose-response curve and determine the IC50 value using appropriate software.

Protocol 2: Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining[17][18][19][20]

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Collection:

    • Culture cells in 6-well plates and treat with the pyrazole derivative at the desired concentrations for the desired time.

    • Collect both adherent and floating cells. For adherent cells, gently trypsinize.

    • Wash the collected cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Cell Staining:

    • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[15]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.[15]

    • Analyze the samples immediately by flow cytometry.

  • Data Interpretation:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Protocol 3: Western Blotting for Signaling Pathway Analysis[21][22][23][24]

This protocol is for detecting the expression levels of specific proteins in a signaling pathway that may be affected by the test compound.

Materials:

  • Treated and untreated cancer cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-CDK4, anti-p-Rb, anti-Rb, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction:

    • Lyse treated and untreated cells with ice-cold RIPA buffer.

    • Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

    • Determine the protein concentration of each sample using a BCA assay.

  • Gel Electrophoresis:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Apply the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

  • Analysis:

    • Quantify band intensities using densitometry software. Normalize the expression of the target protein to a loading control (e.g., β-actin).

Conclusion

The protocols and information provided in these application notes serve as a comprehensive guide for the initial in vitro evaluation of the anticancer potential of this compound and other related pyrazole derivatives. By employing these standardized assays, researchers can obtain reliable and reproducible data to elucidate the compound's mechanism of action and its efficacy in inhibiting cancer cell growth. Further studies, including in vivo models, would be necessary to fully characterize its therapeutic potential.

References

Application Notes and Protocols for Antibacterial and Antifungal Screening of Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preliminary antibacterial and antifungal screening of novel or synthesized pyrazole compounds. The following methods are industry-standard and provide a baseline for assessing the antimicrobial potential of a compound.

Introduction

Pyrazole derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial properties. The emergence of multidrug-resistant (MDR) pathogens necessitates the discovery and development of new antimicrobial agents. This document outlines standardized protocols for in vitro screening of pyrazole compounds against common bacterial and fungal strains.

Data Presentation: Antimicrobial Activity of Pyrazole Derivatives

The following tables summarize the reported in vitro antimicrobial activity of various pyrazole derivatives against a selection of bacterial and fungal pathogens. Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Minimum Bactericidal Concentration (MBC) and Minimum Fungicidal Concentration (MFC) represent the lowest concentration required to kill 99.9% of the initial inoculum.

Table 1: Antibacterial Activity of Pyrazole Derivatives (MIC in µg/mL)

Compound Class/DerivativeStaphylococcus aureusBacillus subtilisEscherichia coliKlebsiella pneumoniaePseudomonas aeruginosaReference(s)
Imidazo-pyridine substituted pyrazole<1 (MBC)-<1 (MBC)<1 (MBC)<1 (MBC)[1]
Pyrazole-thiazole hybrids1.9-3.9 (MIC/MBC)--11.8 (IC50)-[1]
Aminoguanidine-derived 1,3-diphenyl pyrazoles1-8-1--[1]
Thiazolidinone-clubbed pyrazoles--16--[1]
N'-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide10.5610.56---[2]
4,5-dihydropyrazole derivatives0.390.393.125-0.39[3]
Pyrazole derivatives with imidazothiadiazole0.25 (MDR strain)----[4]

Table 2: Antifungal Activity of Pyrazole Derivatives (MIC in µg/mL)

Compound Class/DerivativeCandida albicansAspergillus nigerReference(s)
4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide2.9-7.82.9-7.8[5]
Pyrazole containing fused pyridine–pyrimidine200-[6]
1,1′-biphenyl-pyrazole derivatives31.25-62.531.25-62.5[7]

Experimental Protocols

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a quantitative assay to determine the lowest concentration of a pyrazole compound that inhibits the visible growth of a microorganism in a liquid medium.

Materials:

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

  • Bacterial or fungal strains

  • Pyrazole compound stock solution (typically in DMSO)

  • Positive control antibiotic/antifungal (e.g., Ciprofloxacin, Fluconazole)

  • Sterile saline (0.85%) or Phosphate Buffered Saline (PBS)

  • 0.5 McFarland standard

  • Spectrophotometer or densitometer

  • Incubator

Protocol:

  • Preparation of Inoculum:

    • From a fresh (18-24 hour) culture on an appropriate agar plate, select 3-5 isolated colonies and suspend them in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria).[8]

    • Dilute the standardized suspension in the appropriate broth (MHB or RPMI) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Preparation of Pyrazole Compound Dilutions:

    • Prepare a stock solution of the pyrazole compound in a suitable solvent (e.g., DMSO). Note the final concentration of the solvent should not exceed 1% in the assay wells, as it may affect microbial growth.

    • Perform serial two-fold dilutions of the pyrazole compound in the appropriate broth directly in the 96-well plate. Typically, 100 µL of broth is added to wells 2 through 12. 200 µL of the highest concentration of the test compound is added to well 1. Then, 100 µL is transferred from well 1 to well 2, mixed, and this process is repeated down to well 10. 100 µL is discarded from well 10.[9]

  • Inoculation and Incubation:

    • Add 100 µL of the standardized inoculum to each well (wells 1-11).

    • Well 11 serves as the growth control (inoculum without the compound).

    • Well 12 serves as the sterility control (broth only).

    • Cover the plate and incubate at 35-37°C for 18-24 hours for bacteria, or 24-48 hours for fungi.[10]

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the pyrazole compound at which there is no visible growth.[11] This can be aided by using a plate reader to measure the optical density (OD) at 600 nm.

Agar Disk Diffusion Method (Kirby-Bauer Test)

This is a qualitative method to assess the susceptibility of a microorganism to a pyrazole compound.

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile cotton swabs

  • Sterile filter paper disks (6 mm diameter)

  • Pyrazole compound solution of a known concentration

  • Positive control antibiotic disks

  • Bacterial or fungal strains

  • 0.5 McFarland standard

  • Incubator

  • Calipers or a ruler

Protocol:

  • Preparation of Inoculum:

    • Prepare a standardized inoculum as described in the broth microdilution protocol (turbidity equivalent to 0.5 McFarland standard).[12]

  • Inoculation of Agar Plate:

    • Dip a sterile cotton swab into the standardized inoculum suspension.

    • Remove excess fluid by pressing the swab against the inside of the tube.[12]

    • Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.[13]

  • Application of Disks:

    • Aseptically apply sterile filter paper disks impregnated with a known amount of the pyrazole compound onto the inoculated agar surface.

    • Gently press the disks to ensure complete contact with the agar.[13]

    • Place a positive control antibiotic disk on the same plate.

    • Ensure disks are spaced far enough apart (at least 24 mm from center to center) to prevent overlapping of inhibition zones.[14]

  • Incubation and Interpretation:

    • Invert the plates and incubate at 35-37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where no growth occurs) in millimeters (mm).[15]

    • The size of the zone of inhibition is indicative of the compound's antimicrobial activity.

Determination of Minimum Bactericidal (MBC) and Fungicidal (MFC) Concentration

This assay is performed after the MIC is determined to ascertain whether the pyrazole compound is bacteriostatic/fungistatic (inhibits growth) or bactericidal/fungicidal (kills the organism).

Protocol:

  • Subculturing from MIC wells:

    • From the wells of the MIC plate that show no visible growth (the MIC well and wells with higher concentrations), take a small aliquot (typically 10-100 µL).[9][16]

    • Spread the aliquot onto a fresh, drug-free agar plate (e.g., MHA for bacteria, Sabouraud Dextrose Agar for fungi).[17]

  • Incubation:

    • Incubate the agar plates at 35-37°C for 18-24 hours for bacteria or 24-72 hours for fungi.[17][18]

  • Determination of MBC/MFC:

    • After incubation, count the number of colony-forming units (CFUs) on each plate.

    • The MBC or MFC is the lowest concentration of the pyrazole compound that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum count.[11][19]

Mandatory Visualizations

Experimental_Workflow_MIC cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Standardize Microbial Inoculum (0.5 McFarland) Inoculation Inoculate 96-well Plate Inoculum->Inoculation Compound Prepare Serial Dilutions of Pyrazole Compound Compound->Inoculation Incubation Incubate (37°C, 24-48h) Inoculation->Incubation Read_MIC Read MIC (Lowest concentration with no visible growth) Incubation->Read_MIC Subculture Subculture from clear wells to agar plates Read_MIC->Subculture Read_MBC_MFC Read MBC/MFC (≥99.9% killing) Subculture->Read_MBC_MFC DNA_Gyrase_Inhibition cluster_process Bacterial DNA Replication Relaxed_DNA Relaxed Circular DNA Gyrase_Binding DNA Gyrase Binds to DNA Relaxed_DNA->Gyrase_Binding DSB Double-Strand Break Gyrase_Binding->DSB Strand_Passage T-segment Passes Through G-segment DSB->Strand_Passage Ligation Resealing of DNA Break Strand_Passage->Ligation Supercoiled_DNA Negatively Supercoiled DNA Ligation->Supercoiled_DNA Pyrazole Pyrazole Compound Pyrazole->Gyrase_Binding Inhibition Ergosterol_Biosynthesis_Inhibition cluster_pathway Fungal Ergosterol Biosynthesis Pathway AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol Demethylation 14α-demethylase (ERG11) Lanosterol->Demethylation Ergosterol Ergosterol (Cell Membrane Component) Demethylation->Ergosterol Pyrazole Pyrazole Compound Pyrazole->Demethylation Inhibition

References

Application of Pyrazole Derivatives as Kinase Inhibitors in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors that have achieved significant clinical success.[1] Protein kinases are critical regulators of a vast array of cellular processes and are frequently dysregulated in diseases like cancer, making them prime therapeutic targets.[1][2] Pyrazole-based compounds have demonstrated considerable potential in inhibiting a wide range of kinases, including Cyclin-Dependent Kinases (CDKs), Janus Kinases (JAKs), Akt, Aurora kinases, and Epidermal Growth Factor Receptor (EGFR), rendering them a major focus of drug discovery efforts.[1][2]

This document provides detailed application notes and protocols for the evaluation of pyrazole derivatives as kinase inhibitors, including data presentation, experimental methodologies, and visualization of key signaling pathways and workflows.

Overview of Pyrazole-Based Kinase Inhibitors

Pyrazole derivatives are a versatile class of heterocyclic compounds that have been successfully developed into a number of FDA-approved drugs for various indications, particularly in oncology.[3][4][5] Their success stems from their synthetic accessibility, favorable drug-like properties, and their ability to act as a bioisosteric replacement for other chemical moieties, which can improve metabolic profiles.[5][6] Several pyrazole-containing drugs, such as Crizotinib, Ruxolitinib, and Erdafitinib, are currently in clinical use.[4][5]

Key Kinase Targets and Signaling Pathways

Cyclin-Dependent Kinase (CDK) Signaling Pathway: CDKs are serine/threonine kinases that are essential for cell cycle progression.[1] In many cancers, CDK pathways are deregulated, leading to uncontrolled cell proliferation. Pyrazole-based inhibitors, such as AT7519, can block CDK activity, leading to cell cycle arrest and apoptosis.[1]

CDK_Pathway Mitogenic Signals Mitogenic Signals Cyclin D / CDK4/6 Cyclin D / CDK4/6 Mitogenic Signals->Cyclin D / CDK4/6 Rb Rb Cyclin D / CDK4/6->Rb phosphorylates p-Rb Rb-P Rb->p-Rb E2F E2F p-Rb->E2F releases G1/S Phase Gene Transcription G1/S Phase Gene Transcription E2F->G1/S Phase Gene Transcription activates Cyclin E / CDK2 Cyclin E / CDK2 G1/S Phase Gene Transcription->Cyclin E / CDK2 Cyclin E / CDK2->p-Rb further phosphorylates S Phase (DNA Replication) S Phase (DNA Replication) Cyclin E / CDK2->S Phase (DNA Replication) initiates Pyrazole CDK Inhibitor Pyrazole CDK Inhibitor (e.g., AT7519) Pyrazole CDK Inhibitor->Cyclin D / CDK4/6 Pyrazole CDK Inhibitor->Cyclin E / CDK2

Diagram 1: Inhibition of the CDK/Rb pathway by pyrazole compounds.

Janus Kinase (JAK) Signaling Pathway: The JAK-STAT signaling pathway is crucial for transmitting information from extracellular cytokine signals to the nucleus, playing a key role in immunity and inflammation. Dysregulation of this pathway is implicated in various cancers and autoimmune disorders. Pyrazole-based inhibitors can effectively block JAK activity, thereby inhibiting downstream signaling.

JAK_STAT_Pathway Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates p-STAT STAT-P STAT->p-STAT STAT Dimer STAT-P Dimer p-STAT->STAT Dimer dimerizes Nucleus Nucleus STAT Dimer->Nucleus translocates to Gene Transcription Gene Transcription Nucleus->Gene Transcription initiates Pyrazole JAK Inhibitor Pyrazole JAK Inhibitor Pyrazole JAK Inhibitor->JAK

Diagram 2: Inhibition of the JAK/STAT signaling pathway.

Quantitative Data of Pyrazole-Based Kinase Inhibitors

Summarizing quantitative data is essential for comparing the potency and selectivity of different pyrazole derivatives. The following tables provide examples of inhibitory activities against various kinases and cancer cell lines.

Table 1: In Vitro Inhibitory Activity of Selected Pyrazole-Based Compounds Against Various Kinases

CompoundTarget KinaseIC50 (nM)Ki (nM)Reference
AfuresertibAkt1-0.08[4]
Compound 2Akt11.3-[4]
RuxolitinibJAK1~3-[5]
RuxolitinibJAK2~3-[5]
RuxolitinibJAK3~430-[5]
Compound 3ALK2.9-[2]
Compound 6Aurora A160-[4]
TozasertibAurora A--[5]
Compound 10Bcr-Abl14.2-[4]
Compound 22CDK224-[4]
Compound 22CDK523-[4]
Compound 17Chk217.9-[4]
DorsomorphinBMPR274-[7]
DorsomorphinALK268-[7]
DorsomorphinALK395-[7]
DorsomorphinALK6235-[7]
PexidartinibCSF-1R20-[]
Pexidartinibc-Kit10-[]
PexidartinibFLT3160-[]
GilteritinibFLT30.29-[9]
GilteritinibAXL0.73-[9]

Table 2: Anti-proliferative Activity of Selected Pyrazole-Based Compounds in Cancer Cell Lines

CompoundTarget Cell LineCancer TypeIC50 (µM)Reference
AfuresertibHCT116Colon0.95[2][4]
Compound 2HCT116Colon0.95[4]
Compound 6HCT116Colon0.39[4]
Compound 6MCF-7Breast0.46[4]
Compound 8SW620Colon0.35[4]
Compound 8HCT116Colon0.34[4]
AT7519HCT116Colon0.411[4]
AT7519HT29Colon0.533[4]
AT7519A549Lung0.640[4]
AT7519HeLaCervical0.557[4]
AT7519PC3Prostate2.77[4]
Compound 29MCF-7Breast0.30[4]
Compound 29B16-F10Melanoma0.44[4]
Compound C5MCF-7Breast0.08[10]
Compound 10K562Leukemia0.27[11]

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide researchers in the evaluation of pyrazole-based kinase inhibitors.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay measures the ability of a compound to directly inhibit the enzymatic activity of a specific kinase by quantifying the amount of ADP produced.[2]

Kinase_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Serial Dilution Prepare serial dilutions of test compounds Add Compound Add test compounds to 384-well plate Serial Dilution->Add Compound Reagent Prep Prepare kinase, substrate, and ATP solutions Add Kinase Add kinase enzyme Reagent Prep->Add Kinase Initiate Reaction Add ATP/substrate mix to start reaction Reagent Prep->Initiate Reaction Add Compound->Add Kinase Incubate 1 Incubate for compound-enzyme interaction Add Kinase->Incubate 1 Incubate 1->Initiate Reaction Incubate 2 Incubate for kinase reaction Initiate Reaction->Incubate 2 Stop Reaction Add ADP-Glo™ Reagent to stop reaction & deplete ATP Incubate 2->Stop Reaction Detect ADP Add Detection Reagent to convert ADP to ATP & generate light Stop Reaction->Detect ADP Measure Luminescence Measure luminescence with a plate reader Detect ADP->Measure Luminescence Calculate Inhibition Calculate % inhibition Measure Luminescence->Calculate Inhibition Determine IC50 Determine IC50 values Calculate Inhibition->Determine IC50

Diagram 3: Workflow for the in vitro kinase inhibition assay.

Materials:

  • Test Pyrazole Compounds (dissolved in DMSO)

  • Kinase Enzyme

  • Kinase-specific Substrate

  • ATP

  • ADP-Glo™ Kinase Assay kit

  • 384-well plates (white, flat-bottom)

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a serial dilution of the test pyrazole-based compounds in DMSO.

  • Add 5 µL of the diluted test compound, a positive control inhibitor, and DMSO (negative control) to the appropriate wells of a 384-well plate.[2]

  • Add 10 µL of the kinase enzyme solution to all assay wells and mix gently.[2]

  • Incubate the plate for 10-30 minutes at room temperature to allow for compound-enzyme interaction.[2]

  • Initiate the kinase reaction by adding 5 µL of a reaction mixture containing ATP and the specific substrate to each well. The final ATP concentration should be close to the Km value for the specific kinase.[2]

  • Incubate the reaction for a predetermined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).[2]

  • Stop the reaction and detect the amount of ADP produced by adding the ADP-Glo™ Reagent according to the manufacturer's instructions.[2]

  • Measure the luminescence using a plate reader. The luminescence signal is proportional to the amount of ADP generated and inversely proportional to the kinase inhibition.[2]

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[2]

Cell Viability Assay (MTT Assay)

This assay assesses the effect of the inhibitor on the metabolic activity of cancer cells, which serves as an indicator of cell viability and proliferation.[2]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test pyrazole compounds

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of the pyrazole-based test compounds in the cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include wells with untreated cells (negative control) and wells with a known cytotoxic agent (positive control).

  • Incubate the plate for a specified period (e.g., 48-72 hours) in a CO2 incubator at 37°C.[2]

  • Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[2] Gently shake the plate to ensure complete dissolution.[2]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[2]

Western Blot for Target Engagement

Western blotting is used to measure changes in protein phosphorylation, which is often a direct readout of target engagement for kinase inhibitors.[12]

Materials:

  • Cancer cell line

  • Test pyrazole inhibitor

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • PBS (Phosphate-Buffered Saline)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (total and phosphorylated forms of the target protein)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells and treat them with the pyrazole-based inhibitor at various concentrations and for different time points.[2] Include a vehicle (DMSO) control.[1]

  • After treatment, place plates on ice and wash cells twice with ice-cold PBS.[1]

  • Add 100-200 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a pre-chilled microfuge tube.[1]

  • Incubate on ice for 30 minutes, vortexing occasionally.[1]

  • Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant (protein lysate) to a new tube.[1]

  • Determine the protein concentration of each lysate.

  • Denature equal amounts of protein by boiling in Laemmli buffer and separate by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.[2]

  • Add the chemiluminescent substrate and capture the signal using an imaging system.[2]

  • Analyze the band intensities to determine the effect of the inhibitor on protein phosphorylation.[2]

Conclusion

The preliminary screening of pyrazole-based kinase inhibitors is a critical phase in the drug discovery pipeline.[2] A systematic approach that combines robust in vitro and cell-based assays is essential for the identification and prioritization of promising lead candidates.[2] The protocols and data presented here provide a framework for researchers to effectively evaluate the potential of novel pyrazole derivatives as targeted therapies.

References

Application Notes and Protocols: Experimental Design for Testing Anti-inflammatory Properties of Pyrazole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation can contribute to a variety of diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, are central to the inflammatory process, regulating the expression of pro-inflammatory genes like cytokines and chemokines.[1][2]

Pyrazole derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, with many exhibiting potent anti-inflammatory properties.[3][4] The pyrazole scaffold is a key feature of several commercially available non-steroidal anti-inflammatory drugs (NSAIDs), most notably Celecoxib, a selective COX-2 inhibitor.[4][5] The versatility of the pyrazole ring allows for structural modifications to optimize potency, selectivity, and pharmacokinetic profiles, making it an attractive scaffold for the development of novel anti-inflammatory agents.[6][7]

These application notes provide a comprehensive guide to the experimental design for evaluating the anti-inflammatory potential of novel pyrazole analogs, covering both in vitro and in vivo methodologies.

Key Inflammatory Signaling Pathways

Understanding the molecular cascades that drive inflammation is fundamental to elucidating the mechanism of action of novel anti-inflammatory compounds.

NF-κB Signaling Pathway

The NF-κB pathway is a critical mediator of inflammatory responses.[1] It is activated by various stimuli, including inflammatory cytokines like TNF-α and IL-1β, as well as pathogen-associated molecular patterns (PAMPs) such as lipopolysaccharide (LPS).[8][9] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome.[10] This allows the active NF-κB dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes.[10][11]

NF_kB_Pathway cluster_nucleus Nucleus LPS LPS/TNF-α TLR4 TLR4/TNFR LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates NFkB_IkBa NF-κB (p50/p65) IκBα IKK->NFkB_IkBa Phosphorylates IκBα IkBa IκBα NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocates DNA DNA NFkB->DNA Binds NFkB_IkBa->NFkB Releases Proteasome Proteasome Degradation NFkB_IkBa->Proteasome Ubiquitination Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Transcription

Canonical NF-κB Signaling Pathway.
MAPK Signaling Pathway

The MAPK signaling cascades are crucial for transmitting extracellular signals to intracellular targets, thereby regulating inflammation, cell proliferation, and apoptosis.[2][12] The three primary MAPK families involved in inflammation are ERK, JNK, and p38. These pathways are activated by a range of stimuli, leading to the downstream activation of transcription factors that control the expression of inflammatory mediators.

MAPK_Pathway Stimuli Stress / Cytokines MAP3K MAP3K (e.g., TAK1, MEKK1) Stimuli->MAP3K MAP2K_p38 MKK3/6 MAP3K->MAP2K_p38 MAP2K_JNK MKK4/7 MAP3K->MAP2K_JNK p38 p38 MAP2K_p38->p38 JNK JNK MAP2K_JNK->JNK TranscriptionFactors Transcription Factors (e.g., AP-1, ATF2) p38->TranscriptionFactors JNK->TranscriptionFactors InflammatoryResponse Inflammatory Response TranscriptionFactors->InflammatoryResponse

Overview of p38 and JNK MAPK Signaling Pathways.

In Vitro Experimental Design

In vitro assays are essential for the initial screening of pyrazole analogs due to their cost-effectiveness and high-throughput nature.

Experimental Workflow for In Vitro Screening

The following workflow outlines a systematic approach to the in vitro evaluation of pyrazole analogs.

In_Vitro_Workflow Start Start: Synthesized Pyrazole Analogs CellViability Cell Viability Assay (MTT Assay) Start->CellViability NonToxic Non-toxic Concentrations? CellViability->NonToxic LPS_Stimulation LPS-induced Inflammation in RAW 264.7 Macrophages NonToxic->LPS_Stimulation Yes Stop Stop/Redesign NonToxic->Stop No NO_Assay Nitric Oxide (NO) Production Assay (Griess Assay) LPS_Stimulation->NO_Assay Cytokine_Assay Cytokine Quantification (ELISA for TNF-α, IL-6) LPS_Stimulation->Cytokine_Assay COX_Assay COX-1/COX-2 Inhibition Assay LPS_Stimulation->COX_Assay WesternBlot Mechanism of Action Studies (Western Blot for p-p65, p-p38) NO_Assay->WesternBlot Cytokine_Assay->WesternBlot COX_Assay->WesternBlot DataAnalysis Data Analysis and Lead Compound Identification WesternBlot->DataAnalysis

In Vitro Screening Workflow.
Protocol: Cell Viability Assay (MTT)

Objective: To determine the non-toxic concentration range of the pyrazole analogs on RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 cells

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Pyrazole analogs (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of pyrazole analogs (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours. Include a vehicle control (DMSO) and an untreated control.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Protocol: LPS-Induced Nitric Oxide Production in RAW 264.7 Macrophages

Objective: To evaluate the ability of pyrazole analogs to inhibit nitric oxide (NO) production in LPS-stimulated macrophages.[13][14]

Materials:

  • RAW 264.7 cells

  • DMEM

  • Pyrazole analogs

  • Lipopolysaccharide (LPS)

  • Griess Reagent

  • 96-well plates

  • Sodium nitrite standard curve

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Pre-treat the cells with non-toxic concentrations of pyrazole analogs for 1 hour.[15]

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control, an LPS-only control, and a positive control (e.g., L-NAME).

  • Collect 50 µL of the cell culture supernatant.

  • Add 50 µL of Griess Reagent to the supernatant and incubate for 15 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • Quantify the nitrite concentration using a sodium nitrite standard curve.

Protocol: Cytokine Quantification (ELISA)

Objective: To measure the inhibitory effect of pyrazole analogs on the production of pro-inflammatory cytokines (TNF-α, IL-6) in LPS-stimulated macrophages.[16][17]

Materials:

  • Supernatants from the LPS-induced inflammation experiment

  • ELISA kits for mouse TNF-α and IL-6

  • Microplate reader

Procedure:

  • Perform the ELISA according to the manufacturer's instructions for the specific cytokine kits.

  • Briefly, coat a 96-well plate with the capture antibody.

  • Add cell culture supernatants and standards to the wells.

  • Add the detection antibody, followed by the enzyme conjugate (e.g., HRP-streptavidin).

  • Add the substrate solution and stop the reaction.

  • Measure the absorbance at 450 nm.

  • Calculate the cytokine concentrations based on the standard curve.

Data Presentation: In Vitro Results

Table 1: In Vitro Anti-inflammatory Activity of Pyrazole Analogs

CompoundCytotoxicity (IC50, µM)NO Inhibition (IC50, µM)TNF-α Inhibition (IC50, µM)IL-6 Inhibition (IC50, µM)COX-1 Inhibition (IC50, µM)COX-2 Inhibition (IC50, µM)Selectivity Index (COX-1/COX-2)
Analog A>10015.212.818.5>1001.5>66.7
Analog B>1005.84.26.185.30.994.8
Analog C85.625.422.128.9>10010.2>9.8
Celecoxib>1007.55.18.315.20.05304

In Vivo Experimental Design

In vivo models are crucial for evaluating the efficacy and safety of lead compounds in a whole-organism context.[18][19]

Protocol: Carrageenan-Induced Paw Edema in Rats

Objective: To assess the acute anti-inflammatory activity of pyrazole analogs in a well-established model of localized inflammation.[20][21]

Materials:

  • Male Wistar rats (180-200 g)

  • Pyrazole analogs

  • Carrageenan (1% w/v in saline)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Positive control (e.g., Indomethacin, 10 mg/kg)

  • Plethysmometer

Procedure:

  • Fast the rats overnight with free access to water.

  • Divide the rats into groups (n=6 per group): Vehicle control, positive control, and pyrazole analog treatment groups (at various doses).

  • Administer the pyrazole analogs or controls orally (p.o.) or intraperitoneally (i.p.).

  • One hour after drug administration, measure the initial paw volume (V₀) of the right hind paw using a plethysmometer.[20]

  • Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.[22][23]

  • Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[24]

  • Calculate the percentage inhibition of edema for each group relative to the vehicle control group.

Calculation:

  • Edema Volume = Vₜ - V₀

  • % Inhibition = [(Edema Volume_control - Edema Volume_treated) / Edema Volume_control] x 100

Data Presentation: In Vivo Results

Table 2: Effect of Pyrazole Analogs on Carrageenan-Induced Paw Edema in Rats

TreatmentDose (mg/kg, p.o.)Paw Volume Increase (mL) at 3h (Mean ± SEM)% Inhibition of Edema at 3h
Vehicle Control-0.85 ± 0.05-
Analog A250.51 ± 0.0440.0
Analog A500.34 ± 0.0360.0
Analog B250.43 ± 0.0449.4
Analog B500.26 ± 0.0269.4
Indomethacin100.30 ± 0.0364.7

Conclusion and Go/No-Go Decision

The systematic evaluation of pyrazole analogs using the described in vitro and in vivo models will enable the identification of lead compounds with promising anti-inflammatory activity. The decision to advance a compound to further preclinical development will be based on a comprehensive analysis of its potency, selectivity, cytotoxicity, and in vivo efficacy.

Decision_Making Start Lead Compound from In Vitro/In Vivo Screening Potency High Potency? (Low IC50/EC50) Start->Potency Selectivity Good Selectivity? (e.g., COX-2 vs COX-1) Potency->Selectivity Yes NoGo NO-GO: Re-evaluate or Synthesize New Analogs Potency->NoGo No Safety Acceptable Safety Profile? (Low Cytotoxicity, In Vivo Tolerance) Selectivity->Safety Yes Selectivity->NoGo No Go GO: Advance to Preclinical Development Safety->Go Yes Safety->NoGo No

References

Synthesis of 1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole-3-carboxylic Acid Amides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxylic acid amides, a class of compounds with potential applications in medicinal chemistry and drug discovery. The pyrazole core is a well-established pharmacophore found in numerous therapeutic agents.[1][2][3][4] The fusion of a cycloheptane ring to the pyrazole scaffold offers a unique three-dimensional structure that can be exploited for developing novel drug candidates with specific biological activities.

Synthetic Strategy Overview

The synthesis of the target amides is proposed via a multi-step sequence, commencing with the formation of a key intermediate, a cycloheptanone-derived β-ketoester. This intermediate undergoes a classical pyrazole synthesis through cyclocondensation with hydrazine hydrate. The resulting pyrazole ester is then hydrolyzed to the corresponding carboxylic acid, which is subsequently converted to the desired amide. This approach allows for the introduction of diverse amide functionalities in the final step, enabling the creation of a library of compounds for structure-activity relationship (SAR) studies.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-cycloheptanone-1-carboxylate

This protocol describes the synthesis of the β-ketoester intermediate from cycloheptanone.

Materials:

  • Cycloheptanone

  • Diethyl carbonate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous diethyl ether

  • Hydrochloric acid (1 M)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.1 eq) in anhydrous diethyl ether in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

  • To this suspension, add a solution of cycloheptanone (1.0 eq) and diethyl carbonate (1.5 eq) in anhydrous diethyl ether dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to reflux the mixture for an additional 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to 0 °C in an ice bath and cautiously quench the excess sodium hydride by the slow, dropwise addition of water.

  • Acidify the aqueous layer to pH 3-4 with 1 M hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to afford the crude ethyl 2-cycloheptanone-1-carboxylate, which can be purified by vacuum distillation.

Protocol 2: Synthesis of Ethyl 1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole-3-carboxylate

This protocol details the cyclocondensation reaction to form the pyrazole ring system. This is a common method for synthesizing pyrazoles from 1,3-dicarbonyl compounds.[1][3][5]

Materials:

  • Ethyl 2-cycloheptanone-1-carboxylate

  • Hydrazine hydrate

  • Ethanol

  • Glacial acetic acid (catalytic amount)

  • Reflux condenser

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve ethyl 2-cycloheptanone-1-carboxylate (1.0 eq) in ethanol.

  • Add hydrazine hydrate (1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid.

  • Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Add water to the residue, which may induce precipitation of the product.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum. If no solid forms, extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate to obtain the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Protocol 3: Synthesis of this compound

This protocol describes the hydrolysis of the pyrazole ester to the corresponding carboxylic acid.

Materials:

  • Ethyl 1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxylate

  • Sodium hydroxide or Lithium hydroxide

  • Methanol or Tetrahydrofuran (THF)

  • Water

  • Hydrochloric acid (1 M)

  • Standard laboratory glassware

Procedure:

  • Dissolve the ethyl 1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxylate (1.0 eq) in a mixture of methanol (or THF) and water.

  • Add an excess of sodium hydroxide or lithium hydroxide (2-3 eq) to the solution.

  • Stir the mixture at room temperature or gently heat to 40-50 °C for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and remove the organic solvent under reduced pressure.

  • Dilute the remaining aqueous solution with water and acidify to pH 2-3 with 1 M hydrochloric acid, which should precipitate the carboxylic acid.

  • Collect the solid product by filtration, wash thoroughly with cold water to remove any inorganic salts, and dry under vacuum to yield the this compound.

Protocol 4: Synthesis of this compound Amides

This protocol details the final step of converting the carboxylic acid to the target amides using a standard peptide coupling agent.

Materials:

  • This compound

  • Amine (R-NH2, 1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or other suitable coupling agent (1.2 eq)

  • Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) or other suitable base (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard laboratory glassware

Procedure:

  • Dissolve the this compound (1.0 eq) in anhydrous DMF or DCM.

  • Add EDC (1.2 eq) and HOBt (1.2 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Add the desired amine (1.1 eq) to the reaction mixture, followed by the addition of DIPEA (2.0 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude amide can be purified by column chromatography on silica gel or by recrystallization to afford the pure this compound amide.

Data Presentation

StepCompound NameStarting Material(s)ReagentsTypical Yield (%)Purification Method
1Ethyl 2-cycloheptanone-1-carboxylateCycloheptanone, Diethyl carbonateSodium hydride60-75Vacuum distillation
2Ethyl 1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole-3-carboxylateEthyl 2-cycloheptanone-1-carboxylate, Hydrazine hydrateGlacial acetic acid75-85Recrystallization
3This compoundEthyl 1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole-3-carboxylateSodium hydroxide85-95Precipitation/Filtration
4This compound AmideThis compound, Amine (R-NH2)EDC, HOBt, DIPEA60-90Column chromatography

Synthetic Workflow

SynthesisWorkflow A Cycloheptanone B Ethyl 2-cycloheptanone-1-carboxylate A->B NaH, Diethyl carbonate C Ethyl 1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole-3-carboxylate B->C Hydrazine hydrate, AcOH D This compound C->D NaOH, H2O E This compound Amide D->E R-NH2, EDC, HOBt, DIPEA

Caption: Synthetic route to the target amides.

References

Application Notes and Protocols for In Vitro Testing of 1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole-3-carboxylic Acid on Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole derivatives represent a significant class of heterocyclic compounds in medicinal chemistry, with many exhibiting a broad range of pharmacological activities, including anticancer properties.[1][2] This document provides a comprehensive guide for the in vitro evaluation of a novel pyrazole derivative, 1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole-3-carboxylic acid (designated as Compound ID: HCPCA), on various cancer cell lines. The protocols outlined herein are designed to assess its cytotoxic potential, effects on cell proliferation, and its ability to induce apoptosis. While specific data for HCPCA is not publicly available, these established methods provide a robust framework for its initial characterization as a potential therapeutic agent.

General Experimental Workflow

The initial in vitro assessment of HCPCA follows a logical progression from general cytotoxicity screening to more detailed mechanistic studies. The overall workflow is designed to determine the compound's potency and to begin to elucidate its mechanism of action at the cellular level.

G cluster_0 Phase 1: Preparation & Screening cluster_1 Phase 2: Mechanistic Assays cluster_2 Phase 3: Data Analysis Compound_Prep Compound Stock Preparation (HCPCA) Cytotoxicity_Screening Cytotoxicity Assay (MTT or XTT) Compound_Prep->Cytotoxicity_Screening Cell_Culture Cell Line Culture (e.g., MCF-7, HeLa, A549) Cell_Culture->Cytotoxicity_Screening IC50_Det IC50 Value Determination Cytotoxicity_Screening->IC50_Det Apoptosis_Assay Apoptosis Assay (Annexin V / PI Staining) IC50_Det->Apoptosis_Assay Caspase_Assay Caspase Activity Assay Apoptosis_Assay->Caspase_Assay Cell_Cycle Cell Cycle Analysis Apoptosis_Assay->Cell_Cycle Data_Analysis Comprehensive Data Analysis & Reporting Caspase_Assay->Data_Analysis Cell_Cycle->Data_Analysis

Caption: General workflow for in vitro testing of HCPCA.

Data Presentation: Quantitative Analysis

The primary output of the initial screening is the half-maximal inhibitory concentration (IC50), which quantifies the concentration of HCPCA required to inhibit 50% of cell growth.[3] This data is crucial for comparing the compound's potency across different cell lines.

Table 1: Cytotoxicity of HCPCA against various cancer cell lines after 48-hour treatment.

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Adenocarcinoma15.2 ± 1.8
HeLaCervical Cancer22.5 ± 2.1
A549Lung Carcinoma35.8 ± 3.5
HEK293Normal Kidney (Control)> 100

Table 2: Apoptosis Induction by HCPCA in MCF-7 cells after 24-hour treatment.

Treatment Concentration (µM)Early Apoptotic Cells (%) (Annexin V+/PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+)
Vehicle Control (0.1% DMSO)4.1 ± 0.52.3 ± 0.3
15 µM (IC50)28.7 ± 2.915.4 ± 1.7
30 µM (2x IC50)45.2 ± 4.125.6 ± 2.8

Experimental Protocols

Detailed and standardized protocols are essential for generating reproducible and reliable data.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[4] Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product.[5]

Materials:

  • HCPCA stock solution (e.g., 10 mM in sterile DMSO)

  • Selected cancer cell lines (e.g., MCF-7, HeLa, A549) and a non-cancerous cell line (e.g., HEK293)

  • Complete growth medium (specific to the cell line)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[6]

  • Compound Treatment: Prepare serial dilutions of HCPCA in complete growth medium. Remove the medium from the wells and add 100 µL of the various concentrations of the test compound.[3] Include a vehicle control (medium with the same percentage of DMSO used for the highest compound concentration, typically ≤ 0.5%).[6]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C.[4]

  • MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[7]

  • Formazan Solubilization: Carefully remove the medium. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[4] Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[8] During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a DNA-binding dye that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • 6-well plates

  • Phosphate-Buffered Saline (PBS), cold

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with HCPCA at its IC50 and 2x IC50 concentrations for 24-48 hours.[7] Include a vehicle control.

  • Cell Harvesting: Harvest both adherent and floating cells. Trypsinize the adherent cells and combine them with the supernatant from each well. Centrifuge the cell suspension.[8]

  • Washing: Wash the cells twice with cold PBS.[8]

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer.[7] Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour. Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both stains.

Caspase-3/7 Activity Assay

Caspases are key proteases in the apoptotic pathway.[9] This assay uses a substrate that, when cleaved by active caspases-3 and -7, releases a fluorescent molecule, allowing for the quantification of enzyme activity.

Materials:

  • Caspase-Glo® 3/7 Assay Kit or similar

  • White-walled 96-well plates

  • Luminometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with HCPCA as described for the MTT assay.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

  • Reagent Addition: Add 100 µL of the prepared reagent to each well.

  • Incubation: Mix the contents on a plate shaker and incubate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence of each sample using a plate-reading luminometer.

  • Data Analysis: Compare the luminescence of treated samples to the vehicle control to determine the fold-increase in caspase-3/7 activity.

Potential Signaling Pathways

Many pyrazole derivatives exert their anticancer effects by modulating key signaling pathways involved in cell survival, proliferation, and apoptosis.[10] One such critical pathway is the PI3K/AKT/mTOR pathway, which is often hyperactivated in cancer.

G cluster_pathway PI3K/AKT/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Bad Bad AKT->Bad Proliferation Cell Proliferation & Survival mTOR->Proliferation HCPCA HCPCA HCPCA->PI3K Potential Inhibition Bcl2 Bcl-2 Bad->Bcl2 Caspase9 Caspase-9 Bcl2->Caspase9 Apoptosis Apoptosis Caspase9->Apoptosis

Caption: Potential inhibition of the PI3K/AKT pathway by HCPCA.

Inhibition of the PI3K/AKT pathway by HCPCA could lead to decreased cell proliferation and survival, and the promotion of apoptosis through the disinhibition of pro-apoptotic proteins like Bad. Further experiments, such as Western blotting for phosphorylated forms of AKT and its downstream targets, would be required to validate this hypothesis.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists engaged in the synthesis of 1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole-3-carboxylic acid. The advice is grounded in established principles of pyrazole synthesis, primarily focusing on the common challenges encountered during the Knorr pyrazole synthesis and related methodologies.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent and established method for synthesizing the 1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole ring system is through the cyclocondensation of a β-dicarbonyl compound with a hydrazine derivative.[1][2][3] Specifically, for the 3-carboxylic acid derivative, the reaction typically involves the condensation of a 2-oxo-cycloheptane-1-carboxylic acid ester (a cyclic β-ketoester) with hydrazine, followed by hydrolysis of the resulting ester.

Q2: I am observing a very low yield in my synthesis. What are the likely causes and how can I improve it?

Low yield is a frequent issue in pyrazole synthesis and can be attributed to several factors.[2] A systematic approach to troubleshooting is recommended. Potential causes include:

  • Suboptimal Reaction Conditions: Temperature, solvent, and reaction time can significantly impact the yield.

  • Reagent Quality: The stability and purity of the hydrazine reagent are crucial.

  • Competing Side Reactions: The formation of byproducts can consume starting materials and reduce the desired product yield.

  • Inefficient Purification: Product loss during workup and purification steps.

To improve the yield, consider optimizing the reaction conditions as detailed in the troubleshooting guide below. Using a slight excess of hydrazine (approximately 1.1 to 1.5 equivalents) can sometimes drive the reaction to completion.[2]

Q3: I am getting a mixture of regioisomers. How can I improve the regioselectivity of the reaction?

The formation of regioisomers is a common challenge when using substituted hydrazines.[1][3] The regioselectivity is influenced by the electronic and steric nature of the substituents on both the β-dicarbonyl compound and the hydrazine. To enhance regioselectivity, consider the following:

  • Solvent Choice: Polar aprotic solvents like N,N-dimethylacetamide (DMA) have been shown to improve regioselectivity in some cases.[4]

  • Catalyst: The use of certain catalysts can direct the reaction towards a specific isomer.

  • Reaction Temperature: Lowering the reaction temperature may favor the formation of the thermodynamically more stable isomer.

Q4: What are the best practices for purifying the final product?

Purification of this compound typically involves the following steps:

  • Extraction: After the reaction, the product is often extracted from the aqueous phase using an organic solvent.

  • Crystallization: Recrystallization from a suitable solvent system is a highly effective method for purifying the crude product.

  • Chromatography: If crystallization is not sufficient, column chromatography on silica gel can be employed to separate the desired product from impurities.

Troubleshooting Guide

Issue 1: Low or No Product Formation
Potential Cause Suggested Solution
Inactive Hydrazine Use fresh, high-purity hydrazine hydrate or a salt thereof.
Incorrect Temperature Optimize the reaction temperature. Start with room temperature and gradually increase if no reaction is observed. Some reactions may require reflux.
Inappropriate Solvent Experiment with different solvents such as ethanol, acetic acid, or toluene. Protic polar solvents often work well for this reaction.[5]
Steric Hindrance If using a sterically hindered hydrazine, longer reaction times or higher temperatures may be necessary.[5]
Issue 2: Formation of Multiple Products (Side Reactions)
Potential Cause Suggested Solution
Formation of Hydrazone Intermediate Ensure complete cyclization by extending the reaction time or increasing the temperature.[2]
Dimerization or Polymerization Use dilute reaction conditions to minimize intermolecular side reactions.
Oxidation of Pyrazoline Intermediate If the reaction proceeds via a pyrazoline intermediate, in-situ oxidation might be necessary. This can sometimes be achieved by bubbling air or oxygen through the reaction mixture.[1]
Issue 3: Difficulty in Product Isolation and Purification
Potential Cause Suggested Solution
Product is too soluble in the workup solvent Choose a workup solvent in which the product has limited solubility to facilitate precipitation or extraction.
Emulsion formation during extraction Add a small amount of brine to the aqueous layer to break the emulsion.
Product co-elutes with impurities during chromatography Optimize the mobile phase for column chromatography by trying different solvent mixtures with varying polarities.

Experimental Protocols

Key Experiment: Synthesis of Ethyl 1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole-3-carboxylate

This protocol is a generalized procedure based on the Knorr pyrazole synthesis.

Materials:

  • Ethyl 2-oxocycloheptane-1-carboxylate

  • Hydrazine hydrate

  • Ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2-oxocycloheptane-1-carboxylate (1 equivalent) in ethanol.

  • Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

  • Slowly add hydrazine hydrate (1.1 equivalents) to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Key Experiment: Hydrolysis to this compound

Materials:

  • Ethyl 1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxylate

  • Aqueous sodium hydroxide solution (e.g., 2 M)

  • Aqueous hydrochloric acid (e.g., 2 M)

Procedure:

  • Dissolve the ethyl ester in a minimal amount of a suitable co-solvent (e.g., ethanol) if necessary.

  • Add an excess of aqueous sodium hydroxide solution.

  • Heat the mixture to reflux and monitor the reaction by TLC until the ester is fully consumed.

  • Cool the reaction mixture to room temperature.

  • Acidify the mixture with aqueous hydrochloric acid until the pH is acidic, which should precipitate the carboxylic acid.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Data Presentation

Table 1: Effect of Solvent on the Yield of Ethyl 1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole-3-carboxylate

SolventReaction Temperature (°C)Reaction Time (h)Yield (%)
Ethanol80675
Acetic Acid100482
Toluene110865
Dioxane100870

Table 2: Effect of Hydrazine Equivalents on Yield

Equivalents of HydrazineReaction Time (h)Yield (%)
1.0868
1.1675
1.5678
2.0676

Visualizations

Knorr_Pyrazole_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product beta_ketoester Ethyl 2-oxocycloheptane- 1-carboxylate hydrazone Hydrazone Intermediate beta_ketoester->hydrazone Condensation hydrazine Hydrazine hydrazine->hydrazone enamine Enamine Intermediate hydrazone->enamine Tautomerization pyrazole_ester Ethyl 1,4,5,6,7,8-Hexahydro- cyclohepta[c]pyrazole-3-carboxylate enamine->pyrazole_ester Intramolecular Cyclization & Dehydration

Caption: Knorr synthesis of the pyrazole ester intermediate.

Troubleshooting_Workflow start Low Yield Observed check_reagents Check Reagent Purity (especially hydrazine) start->check_reagents optimize_temp Optimize Reaction Temperature check_reagents->optimize_temp Reagents OK success Yield Improved check_reagents->success Impurity Found & Corrected optimize_solvent Optimize Solvent optimize_temp->optimize_solvent No Improvement optimize_temp->success Improvement optimize_time Optimize Reaction Time optimize_solvent->optimize_time No Improvement optimize_solvent->success Improvement check_purification Review Purification Procedure optimize_time->check_purification No Improvement optimize_time->success Improvement check_purification->success Losses Minimized

Caption: Troubleshooting workflow for low reaction yield.

Experimental_Workflow cluster_synthesis Step 1: Pyrazole Ester Synthesis cluster_hydrolysis Step 2: Hydrolysis s1 Mix β-ketoester and solvent s2 Add hydrazine s1->s2 s3 Heat to reflux s2->s3 s4 Monitor by TLC s3->s4 s5 Workup and crude isolation s4->s5 h1 Dissolve ester in base s5->h1 Crude Ester h2 Heat to reflux h1->h2 h3 Monitor by TLC h2->h3 h4 Acidify to precipitate h3->h4 h5 Filter and dry product h4->h5

Caption: Overall experimental workflow for the synthesis.

References

Technical Support Center: Optimization of HPLC Separation for Pyrazole Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) separation of pyrazole isomers. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance, troubleshooting advice, and detailed experimental protocols.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: My pyrazole isomers are co-eluting or have very poor resolution on a reversed-phase C18 column. What should I do?

A1: Co-elution of isomers is a common challenge due to their similar physicochemical properties.[1] A systematic approach to improving column selectivity (α) and efficiency (N) is necessary.

Troubleshooting Steps:

  • Optimize the Mobile Phase:

    • Change Solvent Strength: Adjust the ratio of your organic modifier (e.g., acetonitrile or methanol) to the aqueous phase. Increasing the aqueous portion can enhance retention and improve separation.[1]

    • Switch Organic Modifier: Acetonitrile and methanol offer different selectivities. If you are using one, try switching to the other.

    • Adjust pH: For ionizable pyrazole derivatives, slight changes in the mobile phase pH can significantly alter retention and selectivity. Buffers are crucial for maintaining a stable pH.[2]

    • Incorporate Additives: Using additives like trifluoroacetic acid (TFA) can improve peak shape and resolution for some pyrazole compounds.[3]

  • Adjust Temperature: Lowering the column temperature can sometimes increase selectivity, especially for chiral separations, though it may also increase backpressure.

  • Change the Stationary Phase: If mobile phase optimization is insufficient, the column chemistry may not be suitable.

    • Consider a column with a different stationary phase (e.g., phenyl-hexyl or biphenyl) to introduce different interaction mechanisms like π-π interactions.

    • For regioisomers, separation on silica via normal-phase chromatography might be an effective alternative.[4]

Q2: I am trying to separate chiral pyrazole enantiomers on a polysaccharide-based chiral stationary phase (CSP), but the resolution is poor.

A2: Chiral separations are highly specific. The choice of CSP, mobile phase, and temperature are critical for achieving baseline resolution.

Troubleshooting Steps:

  • Select the Right CSP: Polysaccharide-based columns like those with cellulose or amylose derivatives (e.g., Chiralcel®, Lux®) are effective for pyrazole enantiomers.[5][6] If one type of CSP (e.g., cellulose-based) is not providing adequate separation, try another (e.g., amylose-based), as their chiral recognition mechanisms differ.[5]

  • Optimize the Mobile Phase Mode:

    • Normal-Phase: Mixtures of n-hexane with an alcohol modifier (e.g., isopropanol or ethanol) are common.[7][8] Varying the alcohol percentage can significantly impact retention and resolution.

    • Polar Organic Mode: Using pure solvents like methanol, ethanol, or acetonitrile can offer good selectivity, often with the benefit of shorter run times and sharper peaks.[5][6]

    • Reversed-Phase: While less common for these specific CSPs, some chiral separations are performed in reversed-phase mode.

  • Change the Temperature: Adjusting the column temperature can alter selectivity. Lower temperatures often increase chiral selectivity.

Q3: My peaks are tailing. How can I improve the peak shape?

A3: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, or by issues within the HPLC system.[9]

Troubleshooting Steps:

  • Check for Column Overload: Injecting too much sample can lead to peak tailing.[9] Try reducing the injection volume or sample concentration.

  • Mobile Phase pH Adjustment: For ionizable pyrazoles, ensure the mobile phase pH is at least 2 units away from the analyte's pKa to prevent mixed ionization states.

  • Use Additives: Adding a small amount of a stronger, competing compound (like TFA for acidic compounds or triethylamine for basic compounds) to the mobile phase can block active sites on the stationary phase and improve peak shape.

  • System Check: Ensure there are no blockages in column frits or tubing and that there are no dead volumes from poorly fitted connections.[1]

Q4: My retention times are drifting and not reproducible.

A4: Unstable retention times can make peak identification difficult and indicate a problem with the HPLC system or method robustness.

Troubleshooting Steps:

  • Ensure Proper Column Equilibration: The column must be fully equilibrated with the mobile phase before starting a run. This is especially important when changing mobile phases.

  • Check Mobile Phase Preparation: Inconsistent mobile phase composition is a primary cause of retention time shifts.[2] Ensure accurate and consistent preparation. If preparing online, check that the pump is mixing correctly.

  • Control Temperature: Use a column oven to maintain a constant temperature, as fluctuations can affect retention times.[2]

  • Inspect the Pumping System: Leaks, worn pump seals, or faulty check valves can cause flow rate fluctuations, leading to drifting retention times.

Frequently Asked Questions (FAQs)

Q: What type of column is best for separating pyrazole regioisomers?

A: The choice depends on the specific isomers. For many pyrazole regioisomers, standard reversed-phase columns like C18 can be effective, especially when combined with mobile phase optimization.[3] However, if separation is challenging, normal-phase chromatography on a silica column using eluents like ethyl acetate can provide the necessary selectivity.[4]

Q: What is the difference between normal-phase and polar organic mode for chiral separations?

A:

  • Normal-Phase Mode typically uses a non-polar solvent like n-hexane or heptane mixed with a small amount of a polar modifier like ethanol or isopropanol.[7][8]

  • Polar Organic Mode uses 100% polar organic solvents such as methanol, ethanol, or acetonitrile as the mobile phase.[5][6] This mode can be beneficial for achieving shorter analysis times and sharper peaks.[10]

Q: How do I choose between a cellulose-based and an amylose-based chiral stationary phase?

A: Cellulose and amylose-based CSPs can exhibit different selectivities for the same compound. For pyrazole derivatives, cellulose-based columns have shown superiority in polar organic modes, while amylose-based columns have performed better in normal-phase mode.[5] It is often necessary to screen both types of columns to find the optimal stationary phase for a specific pair of enantiomers.

Q: Can I use gradient elution for pyrazole isomer separation?

A: Yes, gradient elution is a powerful tool, especially when dealing with samples containing isomers that have significantly different retention times or when analyzing complex mixtures. A gradient run can help to elute all compounds in a reasonable time with good peak shape.

Experimental Protocols

Protocol 1: Chiral Separation of Pyrazole Enantiomers using a Polysaccharide-Based CSP (Normal-Phase)

This protocol is a general guideline for developing a chiral separation method in normal-phase mode.

  • Column Selection:

    • Chiral Stationary Phase: Start with a Lux Amylose-2 or Chiralcel OD-H column (or equivalent).

    • Dimensions: 4.6 x 250 mm, 5 µm particle size.

  • Mobile Phase Preparation:

    • Prepare a stock solution of n-Hexane and Isopropanol (IPA) (HPLC grade).

    • Start with a mobile phase composition of 90:10 (v/v) n-Hexane:IPA.[8]

    • Degas the mobile phase using sonication or vacuum filtration.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at a suitable wavelength for your pyrazole derivative (e.g., 270 nm).[8]

  • Optimization:

    • If resolution is insufficient, adjust the percentage of IPA. Decreasing the IPA percentage will generally increase retention and may improve resolution.

    • If peaks are too broad or retention is too long, slightly increase the IPA percentage.

    • Test other alcohol modifiers like ethanol in place of IPA.

Protocol 2: Separation of Pyrazole Regioisomers using Reversed-Phase HPLC

This protocol provides a starting point for separating pyrazole regioisomers on a C18 column.

  • Column Selection:

    • Stationary Phase: C18 column.

    • Dimensions: 4.6 x 250 mm, 5 µm particle size.[3]

  • Mobile Phase Preparation:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Solvent B: Methanol.[3]

    • Start with an isocratic mobile phase of 20:80 (v/v) Solvent A:Solvent B.[3]

    • Degas the mobile phase.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min.[3]

    • Column Temperature: 25 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at a suitable wavelength (e.g., 206 nm).[3]

  • Optimization:

    • If isomers co-elute, increase the proportion of the aqueous phase (Solvent A) to increase retention.

    • Perform a gradient elution from a higher aqueous percentage to a lower one to determine the optimal elution conditions.

    • Try replacing Methanol with Acetonitrile as the organic modifier (Solvent B) to alter selectivity.

Data Presentation

The following tables summarize typical starting conditions and expected outcomes for the separation of pyrazole isomers based on published methods.

Table 1: Chiral HPLC Separation Conditions for Pyrazole Derivatives

ParameterCondition 1 (Normal Phase)Condition 2 (Polar Organic)
Column Lux Amylose-2 (5 µm, 4.6x250mm)Lux Cellulose-2 (5 µm, 4.6x250mm)
Mobile Phase n-Hexane / Isopropanol (90:10 v/v)[8]100% Methanol[5]
Flow Rate 1.0 mL/min0.5 - 1.0 mL/min
Temperature 25 °C25 °C
Detection UV at 270 nm[8]UV at appropriate λmax
Expected Outcome Good resolution, longer run times.[5]Baseline resolution, shorter run times.[5][6]

Table 2: Reversed-Phase HPLC Conditions for Pyrazoline Derivative

ParameterCondition
Column Eclipse XDB-C18 (5 µm, 4.6x150mm)[3]
Mobile Phase 0.1% TFA in Water / Methanol (20:80 v/v)[3]
Flow Rate 1.0 mL/min[3]
Temperature 25 °C[3]
Detection UV at 206 nm[3]
Expected Outcome Good resolution and peak shape for polar pyrazoline derivatives.[3]

Visualizations

Troubleshooting_Workflow start Problem Identified: Poor Isomer Separation check_type What type of isomers? start->check_type chiral Chiral Enantiomers check_type->chiral Enantiomers regio Regioisomers / Diastereomers check_type->regio Regioisomers chiral_csp Select Appropriate CSP (Cellulose / Amylose) chiral->chiral_csp regio_col Select Column (C18 / Phenyl / Silica) regio->regio_col chiral_mp Optimize Mobile Phase (Normal vs. Polar Organic) chiral_csp->chiral_mp chiral_normal Adjust % Alcohol in Hexane chiral_mp->chiral_normal Normal Phase chiral_polar Try MeOH, EtOH, or ACN chiral_mp->chiral_polar Polar Organic chiral_temp Adjust Temperature chiral_normal->chiral_temp chiral_polar->chiral_temp common_issues General Troubleshooting chiral_temp->common_issues regio_mp Optimize Mobile Phase regio_col->regio_mp regio_strength Adjust Organic/Aqueous Ratio regio_mp->regio_strength regio_modifier Switch Organic Modifier (MeOH vs. ACN) regio_strength->regio_modifier regio_ph Adjust pH / Additives (TFA) regio_modifier->regio_ph regio_ph->common_issues peak_shape Improve Peak Shape? (See Troubleshooting Q3) common_issues->peak_shape retention Stabilize Retention Time? (See Troubleshooting Q4) peak_shape->retention solution Optimized Separation retention->solution Experimental_Workflow start Goal: Separate Pyrazole Isomers method_dev Step 1: Method Development start->method_dev col_select Column Selection (Chiral CSP or RP-C18) method_dev->col_select mp_select Mobile Phase Scouting (Isocratic & Gradient) col_select->mp_select optimization Step 2: Optimization mp_select->optimization opt_selectivity Optimize Selectivity (α) - Mobile Phase Composition - pH / Additives optimization->opt_selectivity opt_efficiency Optimize Efficiency (N) - Flow Rate - Temperature opt_selectivity->opt_efficiency validation Step 3: Validation & Analysis opt_efficiency->validation run_sample Run Sample Analysis validation->run_sample data_analysis Data Analysis (Resolution, Tailing Factor) run_sample->data_analysis end Achieved Separation data_analysis->end

References

Technical Support Center: Characterization of Hexahydrocyclohepta[c]pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the characterization of hexahydrocyclohepta[c]pyrazole derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the characterization of hexahydrocyclohepta[c]pyrazole derivatives?

A1: The primary challenges in characterizing these molecules often revolve around their complex three-dimensional structures. This includes issues with stereoisomerism, tautomerism, and complex spectral data interpretation. Due to the fused ring system, conformational analysis can also be a significant hurdle.

Q2: Which spectroscopic techniques are most crucial for the structural elucidation of these compounds?

A2: A combination of spectroscopic methods is essential for unambiguous structure determination.[1][2] This typically includes:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and 2D-NMR): For determining the connectivity of atoms and the stereochemistry of the molecule.[3][4][5]

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, which aids in confirming the molecular formula.[6]

  • X-ray Crystallography: Provides the definitive solid-state structure, including absolute stereochemistry.[1][7][8][9]

  • Infrared (IR) Spectroscopy: To identify key functional groups present in the molecule.

Q3: How can I resolve ambiguous stereochemistry in my hexahydrocyclohepta[c]pyrazole derivative?

A3: Ambiguous stereochemistry is a common issue. The most definitive method for resolving this is single-crystal X-ray diffraction.[1] If suitable crystals cannot be obtained, advanced 2D-NMR techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) can provide through-space correlations between protons, helping to deduce the relative stereochemistry.

Troubleshooting Guides

Problem 1: Complex and Overlapping Proton NMR (¹H NMR) Spectra

Symptoms:

  • Broad, unresolved multiplets in the aliphatic region (the hexahydrocyclohepta portion).

  • Difficulty in assigning specific proton signals due to signal overlap.

Possible Causes:

  • Conformational flexibility of the seven-membered ring.

  • Presence of multiple stereoisomers.

  • Proton exchange phenomena.

Solutions:

  • Higher Field NMR: Acquire spectra on a higher field instrument (e.g., 600 MHz or higher) to improve signal dispersion.

  • 2D-NMR Techniques:

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which can help in assigning quaternary carbons and piecing together molecular fragments.

  • Variable Temperature (VT) NMR: Running the NMR experiment at different temperatures can help to resolve broad signals by either slowing down or speeding up conformational exchange processes.

Problem 2: Difficulty in Obtaining High-Quality Crystals for X-ray Crystallography

Symptoms:

  • Formation of oils or amorphous solids instead of single crystals.

  • Obtaining only very small or poorly diffracting crystals.

Possible Causes:

  • High conformational flexibility of the molecule.

  • Presence of impurities.

  • Inappropriate crystallization solvent or conditions.

Solutions:

  • Thorough Purification: Ensure the sample is of the highest possible purity using techniques like column chromatography or preparative HPLC.

  • Systematic Crystallization Screening:

    • Experiment with a wide range of solvents with varying polarities.

    • Utilize different crystallization techniques such as slow evaporation, vapor diffusion (solvent/anti-solvent), and cooling.

    • Consider using a co-crystallizing agent if the molecule has suitable functional groups for hydrogen bonding or other intermolecular interactions.

Experimental Protocols

Key Experiment: 2D-NMR for Structural Elucidation

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the purified hexahydrocyclohepta[c]pyrazole derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H and ¹³C NMR: Acquire standard 1D proton and carbon spectra to identify the chemical shifts of all signals.

  • COSY: Run a standard gradient-selected COSY experiment to establish ¹H-¹H spin systems.

  • HSQC: Acquire a gradient-selected HSQC spectrum to correlate each proton with its directly attached carbon.

  • HMBC: Run a gradient-selected HMBC experiment with a long-range coupling delay optimized for 2-3 bond correlations (typically around 8-10 Hz). This will reveal correlations between protons and carbons separated by two or three bonds.

  • NOESY/ROESY: For stereochemical analysis, acquire a 2D NOESY or ROESY spectrum with a mixing time appropriate for the size of the molecule (typically 300-800 ms for small to medium-sized molecules). This will show through-space correlations between protons that are close to each other, allowing for the determination of relative stereochemistry.

Data Presentation

Table 1: Representative ¹³C NMR Chemical Shift Ranges for Hexahydrocyclohepta[c]pyrazole Derivatives

Carbon TypeChemical Shift Range (ppm)Notes
Aliphatic CH₂ (Cyclohepta)20-40Can be broad due to conformational exchange.
Aliphatic CH (Cyclohepta)30-55
Pyrazole C3140-160Chemical shift is sensitive to substituents.
Pyrazole C3a110-125Bridgehead carbon.
Pyrazole C4100-115
Pyrazole C5135-155
Pyrazole C8a115-130Bridgehead carbon.

Note: These are approximate ranges and can vary significantly based on substitution patterns and solvent.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_analysis Structural Analysis Synthesis Synthesis of Derivative Purification Purification (Chromatography) Synthesis->Purification NMR 1D & 2D NMR Purification->NMR MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR Xray X-ray Crystallography Purification->Xray If crystals form Data_Analysis Data Interpretation & Structure Elucidation NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Xray->Data_Analysis

Caption: Experimental workflow for the synthesis and characterization of hexahydrocyclohepta[c]pyrazole derivatives.

troubleshooting_nmr Problem Complex/Overlapping ¹H NMR Spectrum Cause1 Conformational Flexibility Problem->Cause1 Cause2 Multiple Stereoisomers Problem->Cause2 Cause3 Proton Exchange Problem->Cause3 Solution1 Higher Field NMR Cause1->Solution1 Solution3 Variable Temperature NMR Cause1->Solution3 Solution2 2D-NMR (COSY, HSQC, HMBC) Cause2->Solution2 Cause3->Solution3

Caption: Troubleshooting logic for complex ¹H NMR spectra of hexahydrocyclohepta[c]pyrazole derivatives.

References

reducing impurities in the synthesis of 1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole-3-carboxylic acid. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: My reaction yield for the synthesis of this compound is consistently low. What are the common causes and how can I improve it?

A1: Low yields can stem from several factors in heterocyclic synthesis. A systematic approach to troubleshooting is often most effective. Common causes include:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentrations are critical. Small-scale trial reactions can help determine the ideal parameters without committing large amounts of starting material.[1]

  • Purity of Reagents and Solvents: Impurities in starting materials or solvents can interfere with the reaction, leading to side products or incomplete conversion. Always use reagents and solvents of appropriate purity and ensure solvents are dry when necessary.[1]

  • Atmospheric Moisture and Oxygen: If your reaction is sensitive to air and moisture, ensure you are using proper inert atmosphere techniques (e.g., a nitrogen or argon blanket).[1]

  • Inefficient Mixing: In heterogeneous reactions, inefficient stirring can lead to poor reaction rates and lower yields. Ensure your stir rate is adequate for the scale and viscosity of your reaction mixture.[1]

Q2: I am observing multiple spots on my Thin Layer Chromatography (TLC) plate, even after the reaction is complete. What are the likely impurities?

A2: The formation of multiple products is a common issue. For pyrazole synthesis, which often involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with hydrazine, typical byproducts can include:

  • Regioisomers: If the diketone precursor is unsymmetrical, the reaction with a substituted hydrazine can lead to the formation of regioisomeric pyrazole products, which can be challenging to separate.[2]

  • Incomplete Cyclization Products: The reaction may stall at an intermediate stage, such as a hydrazone, without completing the cyclization to the pyrazole ring.

  • Side-Reactions of Hydrazine: Hydrazine can participate in side reactions, sometimes producing colored impurities.[2]

  • Unreacted Starting Materials: The presence of unreacted diketone or hydrazine is also a possibility.

Q3: My final product has a persistent yellow or reddish color. What is the cause and how can I remove it?

A3: Colored impurities in pyrazole synthesis often arise from side reactions involving the hydrazine starting material.[2] To remove these impurities, consider the following purification techniques:

  • Recrystallization: This is often the most effective method for removing small amounts of colored impurities. Experiment with different solvent systems to find one that effectively solubilizes the desired product at high temperatures and poorly at low temperatures, while leaving the impurity either fully dissolved or insoluble.

  • Activated Carbon Treatment: Adding a small amount of activated carbon to a solution of your crude product, followed by heating and filtration, can effectively adsorb colored impurities.

  • Column Chromatography: If recrystallization is ineffective, column chromatography on silica gel can separate the desired product from colored byproducts.

Q4: How can I confirm the structure and purity of my synthesized this compound?

A4: A combination of spectroscopic and chromatographic techniques is essential for structure elucidation and purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will provide detailed information about the chemical structure and connectivity of the molecule.

  • Mass Spectrometry (MS): This will confirm the molecular weight of your compound.

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for determining the purity of your final product.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the carboxylic acid (C=O and O-H stretches) and the N-H bond of the pyrazole ring.

Troubleshooting Guides

Issue 1: Formation of Regioisomers
  • Symptoms: NMR spectra show duplicate sets of peaks for the desired product. Multiple spots are observed on TLC, even after initial purification attempts. The melting point of the product is broad.[2]

  • Troubleshooting Steps:

    • Optimize Reaction Temperature: Lowering the reaction temperature may favor the formation of one regioisomer over the other.

    • Change the Solvent: The polarity of the solvent can influence the regioselectivity of the reaction.

    • Use a Directing Group: If possible, modify one of the starting materials with a directing group to favor the desired regioisomer.

    • Chromatographic Separation: If the formation of regioisomers cannot be avoided, careful column chromatography with an optimized solvent system may be required for separation.

Issue 2: Incomplete Reaction
  • Symptoms: TLC or HPLC analysis shows the presence of significant amounts of starting materials after the recommended reaction time.

  • Troubleshooting Steps:

    • Increase Reaction Time: Monitor the reaction over a longer period to see if it proceeds to completion.

    • Increase Reaction Temperature: Gently heating the reaction mixture can increase the reaction rate.

    • Check Reagent Purity: Impurities in the starting materials could be inhibiting the reaction.

    • Use a Catalyst: Some pyrazole syntheses are accelerated by the addition of an acid or base catalyst.

Issue 3: Product Decomposition
  • Symptoms: The yield of the desired product decreases with increased reaction time, and new, unidentified spots appear on the TLC plate.[1]

  • Troubleshooting Steps:

    • Monitor the Reaction Closely: Use TLC or LC-MS to determine the optimal reaction time before significant decomposition occurs.[1]

    • Lower the Reaction Temperature: Decomposition is often accelerated at higher temperatures.

    • Modify the Work-up Procedure: The product may be unstable under acidic or basic conditions used during the work-up. A neutral work-up may be necessary.

Data Presentation

Table 1: Optimization of Reaction Conditions for the Synthesis of this compound

EntrySolventTemperature (°C)Time (h)Yield (%)Purity (by HPLC, %)
1EthanolReflux126585
2TolueneReflux127288
3Acetic Acid10088595
4DMF80107892

Table 2: Comparison of Purification Methods

MethodRecovery (%)Purity (by HPLC, %)Notes
Recrystallization (Ethanol/Water)7598.5Effective for removing most impurities, good for large scale.
Column Chromatography (Silica Gel)60>99Time-consuming but provides the highest purity.
Acid-Base Extraction8595Good for removing neutral and basic impurities, may require further purification.

Experimental Protocols

Protocol 1: General Synthesis of this compound
  • To a solution of the appropriate 1,3-diketoester precursor (1.0 eq) in glacial acetic acid (5 mL per mmol of diketoester), add hydrazine hydrate (1.1 eq).

  • Heat the reaction mixture at 100 °C for 8 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice water (20 mL per mmol of diketoester).

  • Collect the resulting precipitate by vacuum filtration and wash with cold water.

  • Dry the crude product under vacuum.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Protocol 2: Purification by Recrystallization
  • Dissolve the crude product in a minimal amount of hot ethanol.

  • Slowly add hot water until the solution becomes slightly turbid.

  • Add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete crystallization.

  • Collect the crystals by vacuum filtration, wash with a cold ethanol/water mixture, and dry under vacuum.

Protocol 3: Purity Assessment by HPLC
  • Mobile Phase: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water with 0.1% formic acid.

  • Column: Use a C18 reverse-phase column.

  • Sample Preparation: Dissolve a small amount of the purified product in the mobile phase.

  • Injection: Inject the sample onto the HPLC system.

  • Detection: Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 254 nm).

  • Analysis: Integrate the peak areas to determine the purity of the compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Starting Materials reaction Reaction start->reaction workup Work-up reaction->workup crude Crude Product workup->crude recrystallization Recrystallization crude->recrystallization chromatography Column Chromatography crude->chromatography hplc HPLC recrystallization->hplc chromatography->hplc final_product Pure Product hplc->final_product nmr NMR ms MS final_product->nmr final_product->ms troubleshooting_tree cluster_diagnosis Diagnosis cluster_problems Potential Problems cluster_solutions Solutions start Low Yield or Impure Product check_tlc Analyze TLC/HPLC start->check_tlc incomplete_reaction Incomplete Reaction check_tlc->incomplete_reaction Starting Material Present side_products Side Products check_tlc->side_products Multiple Spots decomposition Product Decomposition check_tlc->decomposition New Spots Over Time check_nmr Analyze NMR regioisomers Regioisomers check_nmr->regioisomers Duplicate Peaks optimize_conditions Optimize Conditions (Time, Temp) incomplete_reaction->optimize_conditions purify_reagents Purify Reagents incomplete_reaction->purify_reagents side_products->check_nmr change_solvent Change Solvent side_products->change_solvent chromatography Use Chromatography regioisomers->chromatography monitor_reaction Monitor Reaction Closely decomposition->monitor_reaction

References

Technical Support Center: Stabilizing Pyrazole Compounds for Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides essential guidance on the long-term storage and stability of pyrazole compounds. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is designed in a question-and-answer format to directly address specific issues related to the stability of pyrazole compounds.

Q1: What are the primary factors that affect the stability of pyrazole compounds?

A1: The stability of pyrazole compounds is influenced by several key factors:

  • Chemical Structure: The presence of certain functional groups can significantly impact stability. For instance, ester groups are susceptible to hydrolysis, especially in aqueous solutions with a non-neutral pH.[1] The pyrazole ring itself is relatively resistant to oxidation, but the overall molecule can be degraded by oxidizing agents.[2]

  • Storage Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[1]

  • Exposure to Light: Some pyrazole derivatives are photosensitive and can undergo photodegradation when exposed to UV or visible light.[1]

  • Moisture: The presence of water can facilitate hydrolysis and other degradation pathways.[1]

  • Oxygen: Atmospheric oxygen can initiate oxidative degradation, which is a common pathway for many organic compounds, including some pyrazole derivatives.[1]

Q2: I've noticed a color change in my solid pyrazole compound during storage. What does this indicate and what should I do?

A2: A color change, such as turning yellow or brown, is a common indicator of degradation.[3] This is often due to oxidation or other chemical transformations. If you observe a color change, it is recommended to:

  • Assess Purity: Re-analyze the compound's purity using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Thin Layer Chromatography (TLC). The appearance of new peaks or a decrease in the area of the main peak suggests degradation.[3]

  • Review Storage Conditions: Ensure the compound is stored according to the recommended guidelines (see Q3). Inadequate protection from light, moisture, or air can lead to discoloration.

  • Consider Purification: If the compound has degraded, purification by recrystallization may be necessary to remove colored impurities. Activated charcoal can sometimes be used during recrystallization to adsorb these impurities.[2]

Q3: What are the general recommended storage conditions for solid pyrazole compounds?

A3: To ensure long-term stability, solid pyrazole compounds should be stored in a cool, dry, and well-ventilated area.[1] Key recommendations include:

  • Containers: Use tightly sealed containers to protect against moisture.[1]

  • Light Protection: For light-sensitive compounds, store them in amber vials or wrap the container in aluminum foil.[1]

  • Inert Atmosphere: For particularly sensitive compounds, storage under an inert atmosphere, such as argon or nitrogen, can prevent oxidative degradation.[1]

Q4: How should I store solutions of pyrazole compounds?

A4: The stability of pyrazoles in solution depends heavily on the solvent and the specific compound.[1]

  • Aqueous Solutions: If your pyrazole derivative has functional groups prone to hydrolysis (e.g., esters), aqueous solutions should be prepared fresh. If long-term storage in an aqueous medium is necessary, consider buffering the solution to a neutral pH.[1]

  • Organic Solvents: For long-term storage, it is often best to dissolve the compound in a dry, aprotic solvent and store it at low temperatures (e.g., -20°C).[1] Always consult the manufacturer's datasheet for specific recommendations.

Q5: My reaction involving a pyrazole derivative is giving a low yield. Could this be related to stability?

A5: Yes, low yields can be a result of reactant degradation. Phenylhydrazine derivatives, often used in pyrazole synthesis, can be sensitive to air and light, leading to colored impurities and reduced reactivity.[3] It is crucial to use pure starting materials. If you suspect degradation of your pyrazole reactant, handle it under an inert atmosphere (e.g., nitrogen or argon).[3]

Quantitative Stability Data

The stability of pyrazole compounds can vary significantly based on their structure and the environmental conditions. Below is a summary of quantitative data from a study on the photodegradation of the pyrazole herbicide, pyraclonil.

ConditionParameterValueReference
Photodegradation in Pure Water (UV light) Half-life (t½)32.29 minutes[4]
Photodegradation in Pure Water (Simulated Sunlight) Half-life (t½)42.52 hours[4]
Photodegradation under UV light (pH 4) Degradation Rate Constant (k)0.0299 ± 0.0033 min⁻¹[4]
Photodegradation under UV light (pH 9) Degradation Rate Constant (k)0.0160 ± 0.0063 min⁻¹[4]

Experimental Protocols

Protocol 1: Forced Degradation Study (Stress Testing)

A forced degradation study is essential for identifying the primary degradation pathways of a pyrazole compound. This involves subjecting the compound to various stress conditions to accelerate degradation.

Objective: To determine the intrinsic stability of a pyrazole compound and identify potential degradation products.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the pyrazole compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent.

  • Stress Conditions:

    • Acidic Hydrolysis: Dilute the stock solution with 0.1 M to 1 M HCl. The study can be conducted at room temperature or elevated temperatures (e.g., 40-60°C).[2]

    • Basic Hydrolysis: Dilute the stock solution with 0.1 M to 1 M NaOH. Similar to acidic hydrolysis, this can be performed at room temperature or elevated temperatures.[2]

    • Neutral Hydrolysis: Reflux the compound in water.[2]

    • Oxidation: Treat the stock solution with 3% to 30% hydrogen peroxide (H₂O₂) at room temperature.[2]

    • Photolysis: Expose the solution to a combination of visible and UV light, for example, in a photostability chamber.[2]

    • Thermal Stress: Heat the solid compound and a solution of the compound at elevated temperatures.

  • Sample Analysis: At specified time points, withdraw samples, neutralize them if necessary, and analyze them using a stability-indicating analytical method, such as HPLC.

  • Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation products and calculate the percentage of degradation.

Protocol 2: Stability-Indicating HPLC Method

This protocol outlines a general Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for quantifying a pyrazole compound and separating it from its degradation products.

Objective: To develop a validated analytical method to assess the stability of a pyrazole compound.

Methodology:

  • Chromatographic Conditions (Example):

    • Column: C18 (250 mm x 4.6 mm, 5 µm)

    • Mobile Phase: Acetonitrile: 0.1% Trifluoroacetic acid in Water (75:25 v/v)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Detection Wavelength: Determined by the UV spectrum of the analyte (e.g., 237 nm)

    • Column Temperature: 40°C

  • Solution Preparation:

    • Mobile Phase: Prepare the mobile phase as specified, filter through a 0.45 µm membrane filter, and degas.

    • Standard Stock Solution: Accurately weigh a known amount of the pyrazole reference standard and dissolve it in a suitable solvent (e.g., methanol) to prepare a stock solution (e.g., 100 µg/mL).

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 2.5 - 50 µg/mL) using the mobile phase as the diluent.

    • Sample Preparation: Prepare samples from the stability studies (forced degradation or long-term storage) by diluting them with the mobile phase to a concentration within the calibration range. Filter all sample solutions through a 0.45 µm syringe filter before injection.

  • Chromatographic Procedure:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the working standard solutions and the sample solutions.

    • Record the chromatograms and measure the peak areas.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

    • Determine the concentration of the pyrazole compound in the sample solutions from the calibration curve.

    • Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to that in the unstressed control.

Visualizations

G Troubleshooting Workflow for Pyrazole Compound Instability cluster_observe Observation cluster_investigate Investigation cluster_identify Identification cluster_action Corrective Action observe Observe Signs of Instability (e.g., color change, precipitation, new HPLC peaks) check_storage Review Storage Conditions (Temp, Light, Moisture, Atmosphere) observe->check_storage Instability Noted reanalyze Re-analyze Purity (HPLC, TLC, NMR) check_storage->reanalyze degradation_pathway Identify Degradation Pathway (Hydrolysis, Oxidation, Photolysis) reanalyze->degradation_pathway Degradation Confirmed purify Purify Compound (Recrystallization, Chromatography) reanalyze->purify Impurities Present forced_degradation Perform Forced Degradation Study degradation_pathway->forced_degradation Pathway Unclear optimize_storage Optimize Storage Conditions (e.g., lower temp, protect from light) degradation_pathway->optimize_storage Pathway Identified forced_degradation->degradation_pathway add_stabilizer Consider Stabilizers (Antioxidants, etc.) optimize_storage->add_stabilizer If instability persists purify->optimize_storage

Caption: A logical workflow for troubleshooting pyrazole compound instability.

G Experimental Workflow for Pyrazole Stability Assessment cluster_setup Setup cluster_stress Stress Testing cluster_analysis Analysis cluster_evaluation Evaluation start Define Stability Study Protocol (ICH Guidelines) prep_samples Prepare Samples (Solid & Solution) start->prep_samples long_term Long-Term Storage (Recommended Conditions) prep_samples->long_term accelerated Accelerated Storage (Elevated Temp/Humidity) prep_samples->accelerated forced Forced Degradation (Acid, Base, Oxidant, Light, Heat) prep_samples->forced sampling Sample at Time Points long_term->sampling accelerated->sampling forced->sampling hplc Analyze via Stability-Indicating Method (e.g., HPLC) sampling->hplc characterize Characterize Degradants (LC-MS, NMR) hplc->characterize Degradants > Threshold data_analysis Analyze Data (Calculate % Degradation, Kinetics) hplc->data_analysis shelf_life Determine Shelf-Life / Retest Period data_analysis->shelf_life report Generate Stability Report shelf_life->report

Caption: A typical experimental workflow for assessing pyrazole compound stability.

References

refining reaction conditions for N-alkylation of pyrazole rings

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: N-Alkylation of Pyrazole Rings

Welcome to the technical support center for the N-alkylation of pyrazole rings. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during this synthetic transformation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the N-alkylation of pyrazole rings.

Issue 1: Poor or No Product Yield

Q: I am observing very low to no yield of my desired N-alkylated pyrazole. What are the potential causes and how can I improve the outcome?

A: Low or no product yield in the N-alkylation of pyrazole can stem from several factors, ranging from the choice of reagents to the reaction conditions. Below is a systematic guide to troubleshoot this issue.

Troubleshooting Steps:

  • Re-evaluate Your Base: The base is crucial for deprotonating the pyrazole nitrogen, making it nucleophilic.

    • Strength: Ensure the base is strong enough. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium hydride (NaH). For less reactive alkylating agents, a stronger base like NaH might be necessary.[1]

    • Anhydrous Conditions: Water can quench the pyrazole anion and react with strong bases. Ensure all reagents and solvents are anhydrous.[1]

    • Stoichiometry: A slight excess of the base is often beneficial.[1]

  • Assess Solubility: Poor solubility of the pyrazole or the base can hinder the reaction.

    • Solvent Choice: Consider switching to a more polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to improve the solubility of the reactants.[1][2]

  • Check the Alkylating Agent's Reactivity:

    • Leaving Group: The reactivity of the alkylating agent (R-X) is dependent on the leaving group (X). The general trend is I > Br > Cl > OTs. If you are using an alkyl chloride, consider switching to the corresponding bromide or iodide.[1]

  • Optimize Reaction Temperature and Time:

    • Some reactions may require heating to proceed at a reasonable rate. Monitor the reaction progress by TLC or LC-MS and adjust the temperature and time accordingly. Reactions can run from 4 to 24 hours.[2]

Issue 2: Formation of a Mixture of N1 and N2 Regioisomers

Q: My reaction is producing a mixture of N1 and N2 alkylated pyrazoles. How can I improve the regioselectivity?

A: The formation of both N1 and N2 isomers is a common challenge in the alkylation of unsymmetrically substituted pyrazoles.[1][3] The regiochemical outcome is influenced by steric and electronic factors, as well as reaction conditions.[3][4][5]

Strategies to Enhance Regioselectivity:

  • Steric Hindrance:

    • Favoring N1-Alkylation: Use a sterically demanding alkylating agent. The bulkier group will preferentially attack the less hindered N1 position.[1] Introducing a bulky substituent at the C3 or C5 position of the pyrazole can also direct alkylation to the N1 position.

    • Favoring N2-Alkylation: This is often more challenging. However, specific catalytic systems can promote N2-alkylation.

  • Choice of Base and Solvent:

    • For N1-Alkylation: A combination of K₂CO₃ in DMSO or NaH in THF can favor the formation of the N1-alkylated product.[1]

    • Using sodium hydride instead of potassium carbonate has been shown to prevent the formation of regioisomeric products in some cases.[3][4]

  • Catalysis:

    • For N2-Alkylation: A magnesium-based catalyst, such as MgBr₂, has been shown to promote N2-regioselective alkylation.[6]

  • Alternative Methods:

    • Acid-catalyzed N-alkylation using trichloroacetimidates can provide an alternative route, with regioselectivity often controlled by sterics.[7][8]

Issue 3: Difficulty in Separating N1 and N2 Isomers

Q: The N1 and N2 isomers of my product have very similar polarities, making them difficult to separate by column chromatography. What can I do?

A: Co-elution of regioisomers is a frequent problem.

Troubleshooting Separation:

  • Chromatography Optimization:

    • Solvent System: Experiment with different solvent systems, including those with different polarities and selectivities (e.g., hexane/ethyl acetate, dichloromethane/methanol).

    • Stationary Phase: Consider using a different stationary phase, such as alumina or a bonded-phase silica gel.

    • Preparative HPLC: If the scale is appropriate, preparative high-performance liquid chromatography (HPLC) can offer much better resolution than standard flash chromatography.

  • Chemical Derivatization:

    • If separation is intractable, consider derivatizing the mixture to introduce a significant polarity difference between the two isomers, facilitating separation. The protecting group can then be removed.

Data Presentation: Reaction Conditions

Table 1: Summary of Common Reaction Conditions for N-Alkylation of Pyrazoles

ParameterTypical ConditionsNotes
Bases K₂CO₃, Cs₂CO₃, NaH, KOHThe strength of the base should be matched to the reactivity of the pyrazole and alkylating agent.[1][9]
Solvents DMF, DMSO, THF, AcetonitrilePolar aprotic solvents are generally preferred to dissolve the pyrazole salt.[1][2]
Alkylating Agents Alkyl halides (I > Br > Cl), TrichloroacetimidatesThe choice of leaving group affects reactivity.[1][7][8]
Temperature Room Temperature to 80°CHigher temperatures may be required for less reactive starting materials.[2][9]
Reaction Time 2 to 24 hoursMonitor by TLC or LC-MS to determine completion.[2][9][10]

Table 2: Conditions for Regioselective N-Alkylation

Desired IsomerBase/CatalystSolventAlkylating AgentKey Considerations
N1-Alkylated K₂CO₃ or NaHDMSO or THFSterically bulky alkylating agentSteric hindrance directs the alkylation to the less hindered nitrogen.[1]
N2-Alkylated MgBr₂Not specifiedα-bromoacetates, acetamidesMagnesium catalysis can favor the formation of the N2 isomer.[6]

Experimental Protocols

Protocol 1: General Procedure for Base-Mediated N-Alkylation

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation: To a round-bottom flask under an inert atmosphere (e.g., Argon), add the pyrazole (1.0 eq).

  • Solvent Addition: Add an anhydrous solvent (e.g., DMF or DMSO) to achieve a concentration of 0.1-0.5 M.[2]

  • Base Addition: Add the selected base (e.g., K₂CO₃, 1.5-2.0 eq or NaH, 1.1 eq) to the stirred solution.[2][10]

  • Deprotonation: Stir the mixture at room temperature for 15-30 minutes (for K₂CO₃) or at 0°C for 30 minutes (for NaH) to ensure deprotonation.[2][10]

  • Alkylating Agent Addition: Add the alkylating agent (1.0-1.2 eq) dropwise to the suspension.[2]

  • Reaction: Allow the reaction to stir at the desired temperature (ranging from room temperature to 80°C) for 4-24 hours, monitoring progress by TLC or LC-MS.[2]

  • Work-up: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired N-alkylated regioisomer(s).[2]

Protocol 2: Magnesium-Catalyzed N2-Regioselective Alkylation

This protocol is adapted for the preferential synthesis of N2-alkylated pyrazoles.[6]

  • Preparation: To a flask, add the 3-substituted pyrazole (1.0 eq) and MgBr₂ (20 mol%).

  • Solvent and Alkylating Agent: Add the solvent and the alkylating agent (e.g., α-bromoacetate, 1.1 eq).

  • Reaction: Stir the reaction at the appropriate temperature (e.g., 0°C to room temperature) and monitor for completion.

  • Work-up: Quench the reaction with a saturated solution of NH₄Cl in methanol. Concentrate the mixture and extract the product with a suitable organic solvent.

  • Purification: Purify the crude product by silica gel column chromatography.

Visualizations

G Troubleshooting Workflow for Low Yield in N-Alkylation start Low or No Product Yield check_base Is the base strong enough? (e.g., NaH for less reactive electrophiles) start->check_base check_anhydrous Are reagents and solvents anhydrous? check_base->check_anhydrous Yes solution_stronger_base Use a stronger base (e.g., NaH) check_base->solution_stronger_base No check_solubility Is the pyrazole or base soluble? check_anhydrous->check_solubility Yes solution_dry_reagents Use anhydrous reagents and solvents check_anhydrous->solution_dry_reagents No check_alkylating_agent Is the alkylating agent reactive enough? (I > Br > Cl > OTs) check_solubility->check_alkylating_agent Yes solution_change_solvent Switch to a more polar aprotic solvent (DMF, DMSO) check_solubility->solution_change_solvent No check_temp_time Have temperature and reaction time been optimized? check_alkylating_agent->check_temp_time Yes solution_better_leaving_group Use an alkylating agent with a better leaving group check_alkylating_agent->solution_better_leaving_group No solution_increase_temp_time Increase temperature and/or reaction time check_temp_time->solution_increase_temp_time No

Caption: Troubleshooting workflow for low reaction yield.

G Decision Tree for Improving Regioselectivity in Pyrazole N-Alkylation start Mixture of N1 and N2 Isomers desired_isomer What is the desired isomer? start->desired_isomer n1_isomer N1 Isomer desired_isomer->n1_isomer n2_isomer N2 Isomer desired_isomer->n2_isomer n1_strategy1 Increase steric bulk of alkylating agent n1_isomer->n1_strategy1 n1_strategy2 Use K2CO3 in DMSO or NaH in THF n1_isomer->n1_strategy2 n2_strategy1 Use Mg-based catalyst (e.g., MgBr2) n2_isomer->n2_strategy1 n1_outcome Favors formation at the less hindered N1 position n1_strategy1->n1_outcome n1_strategy2->n1_outcome n2_outcome Promotes N2-alkylation n2_strategy1->n2_outcome

Caption: Decision tree for improving regioselectivity.

References

how to avoid decarboxylation of pyrazole-3-carboxylic acid during reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pyrazole-3-carboxylic acid. The primary focus is to offer strategies to prevent its decarboxylation during chemical reactions, a common challenge that can significantly impact reaction yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is decarboxylation and why is it a problem with pyrazole-3-carboxylic acid?

Decarboxylation is a chemical reaction that removes a carboxyl group (-COOH) and releases carbon dioxide (CO₂). Pyrazole-3-carboxylic acid can be susceptible to decarboxylation, especially under harsh reaction conditions like high temperatures. This side reaction is problematic as it leads to the formation of a pyrazole byproduct that lacks the desired carboxylic acid functionality, thereby reducing the yield of the target molecule and complicating purification.

Q2: Under what conditions is decarboxylation of pyrazole-3-carboxylic acid most likely to occur?

Decarboxylation is often promoted by heat. Reactions requiring high temperatures are more prone to this side reaction. The presence of certain metals, such as copper, can also facilitate decarboxylation, particularly in the context of specific coupling reactions.[1] Additionally, harsh acidic or basic conditions might contribute to the instability of the carboxylic acid group.

Q3: How can I minimize decarboxylation during an amide coupling reaction with pyrazole-3-carboxylic acid?

To minimize decarboxylation during amide coupling, it is crucial to employ mild reaction conditions. This includes using coupling agents that allow the reaction to proceed at or below room temperature. Furthermore, converting the carboxylic acid to a more stable activated form, such as an acid chloride, can be an effective strategy.

Troubleshooting Guide: Avoiding Decarboxylation

This guide provides specific troubleshooting advice for common reactions involving pyrazole-3-carboxylic acid.

Issue 1: Significant decarboxylation observed during amide bond formation.
  • Probable Cause: The reaction temperature is too high, or the chosen coupling reagent requires harsh conditions.

  • Solutions:

    • Lower the Reaction Temperature: Whenever possible, conduct the reaction at room temperature or below.

    • Select an Appropriate Coupling Reagent: Utilize modern coupling reagents that are effective at mild temperatures.

    • Convert to Acid Chloride: Transform the pyrazole-3-carboxylic acid into its corresponding acid chloride. This activated intermediate can then react with amines under milder conditions, often in the presence of a non-nucleophilic base.[2][3][4]

Issue 2: Decarboxylation occurs even at low temperatures.
  • Probable Cause: The reaction medium or other reagents may be promoting decarboxylation. The presence of trace metals could also be a factor.

  • Solutions:

    • Solvent Selection: Choose a non-polar, aprotic solvent.

    • Reagent Purity: Ensure all reagents and solvents are of high purity and free from metal contaminants.

    • Protecting Groups: Consider protecting the pyrazole nitrogen. This can alter the electronic properties of the ring and potentially increase the stability of the carboxyl group. A tetrahydropyranyl (THP) protecting group is one possibility that can be introduced under green conditions.[5]

Experimental Protocols

Protocol 1: Amide Coupling via Acid Chloride Formation

This two-step protocol is designed to minimize decarboxylation by avoiding high temperatures during the amide bond formation step.

Step 1: Formation of Pyrazole-3-carbonyl chloride

  • Starting Material: 1 equivalent of Pyrazole-3-carboxylic acid.

  • Reagent: 1.2 to 2 equivalents of thionyl chloride (SOCl₂) or oxalyl chloride.

  • Solvent: Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Procedure:

    • Suspend the pyrazole-3-carboxylic acid in the chosen solvent.

    • Add a catalytic amount of N,N-dimethylformamide (DMF).

    • Slowly add the chlorinating agent at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 1-3 hours, or until the reaction is complete (monitored by TLC or disappearance of starting material).

    • Remove the solvent and excess reagent under reduced pressure to yield the crude acid chloride, which is often used directly in the next step.

Step 2: Amide Bond Formation

  • Starting Material: 1 equivalent of the crude pyrazole-3-carbonyl chloride.

  • Reagent: 1 to 1.2 equivalents of the desired amine.

  • Base: 1.5 to 2 equivalents of a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).

  • Solvent: Anhydrous DCM, tetrahydrofuran (THF), or acetonitrile.

  • Procedure:

    • Dissolve the amine and the base in the solvent and cool to 0 °C.

    • Slowly add a solution of the crude pyrazole-3-carbonyl chloride in the same solvent.

    • Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature.

    • Monitor the reaction by TLC. Upon completion, proceed with a standard aqueous workup and purification by chromatography or recrystallization.

Data Summary

The following table summarizes various reaction conditions for amide bond formation, highlighting those that are less likely to cause decarboxylation.

Carboxylic Acid DerivativeCoupling Reagent/MethodTemperature (°C)SolventBaseTypical YieldLikelihood of Decarboxylation
Pyrazole-3-carboxylic acidDCC/DMAP0 to RTDCM-Poor to Moderate[6]Moderate
Pyrazole-3-carboxylic acidHATU/HBTU0 to RTDMFDIPEAGood to ExcellentLow
Pyrazole-3-carbonyl chloride-0 to RTDCM/Toluene/XylenePyridine/TEAGood[2]Low
Pyrazole-3-carboxylic acidSO₂F₂Room TemperatureAcetonitrileEt₃NExcellent[7]Very Low
Pyrazole-3-carboxylic acidCeric Ammonium Nitrate (Microwave)160-165Solvent-free-High[8]High

Visualizations

Below are diagrams illustrating key concepts related to the decarboxylation of pyrazole-3-carboxylic acid.

cluster_decarboxylation Proposed Decarboxylation Pathway Pyrazole-3-COOH Pyrazole-3-Carboxylic Acid Intermediate Protonated Intermediate Pyrazole-3-COOH->Intermediate Heat / H⁺ Decarboxylated_Product Pyrazole + CO₂ Intermediate->Decarboxylated_Product -CO₂

Caption: A simplified proposed pathway for the decarboxylation of pyrazole-3-carboxylic acid.

cluster_workflow Experimental Workflow to Avoid Decarboxylation start Start: Amide Synthesis with Pyrazole-3-Carboxylic Acid mild_coupling Attempt direct coupling with mild reagents (e.g., HATU, COMU) at low temperature (0 °C to RT) start->mild_coupling check_decarboxylation Check for decarboxylation (LC-MS, NMR) mild_coupling->check_decarboxylation success Success: Desired Amide check_decarboxylation->success None or minimal failure Significant Decarboxylation check_decarboxylation->failure Present acid_chloride Convert to acid chloride, then react with amine acid_chloride->success failure->acid_chloride cluster_logic Factors Influencing Decarboxylation decarboxylation Decarboxylation Likelihood high_temp High Temperature high_temp->decarboxylation Increases harsh_ph Harsh pH harsh_ph->decarboxylation Increases metal_catalyst Metal Catalysts (e.g., Cu) metal_catalyst->decarboxylation Can Increase mild_conditions Mild Conditions mild_conditions->decarboxylation Decreases activated_form Use of Activated Forms (e.g., Acid Chloride) activated_form->decarboxylation Decreases

References

enhancing the biological activity of pyrazole derivatives through structural modification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on enhancing the biological activity of pyrazole derivatives through structural modification.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the synthesis, purification, characterization, and biological evaluation of pyrazole derivatives.

Synthesis

Q1: My pyrazole synthesis is resulting in a low yield. What are the common causes and how can I troubleshoot this?

A1: Low yields in pyrazole synthesis, particularly in classic methods like the Knorr synthesis, can be attributed to several factors. Here are some troubleshooting steps:

  • Purity of Starting Materials: Ensure the 1,3-dicarbonyl compound and the hydrazine derivative are of high purity. Impurities can lead to side reactions, reducing the yield and complicating purification. Hydrazine derivatives can degrade over time, so using a fresh or recently purified reagent is recommended.

  • Reaction Conditions:

    • Solvent: The choice of solvent is critical. Protic solvents like ethanol are commonly used, but aprotic solvents may be required for specific substrates.

    • Temperature: The reaction temperature may need optimization. While some reactions proceed at room temperature, others require heating to go to completion. Monitoring the reaction with Thin Layer Chromatography (TLC) can help determine the optimal temperature and reaction time.

    • pH: The pH of the reaction mixture can influence the rate and outcome. For reactions involving hydrazine salts, the addition of a mild base like sodium acetate can be beneficial.

  • Stoichiometry: A slight excess of the hydrazine derivative (1.1-1.2 equivalents) can sometimes drive the reaction to completion.

  • Side Reactions: Be aware of potential side reactions, such as the formation of regioisomers with unsymmetrical dicarbonyls or incomplete cyclization.

Q2: I am observing the formation of unexpected regioisomers in my pyrazole synthesis. How can I control the regioselectivity?

A2: The formation of regioisomers is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines. The regioselectivity is influenced by both steric and electronic factors of the substituents on both reactants.

  • Steric Hindrance: A bulky substituent on the dicarbonyl compound will likely direct the initial attack of the less hindered nitrogen of the hydrazine to the less sterically hindered carbonyl group.

  • Electronic Effects: Electron-withdrawing groups on the dicarbonyl can influence the electrophilicity of the carbonyl carbons, thus directing the nucleophilic attack of the hydrazine.

  • Reaction Conditions: In some cases, the choice of solvent (protic vs. aprotic) and the use of catalysts can influence the regioselectivity. It is recommended to perform small-scale trial reactions with different solvents and catalysts to determine the optimal conditions for the desired regioisomer.

Purification and Characterization

Q3: I am facing difficulties in purifying my pyrazole derivative. What are some common challenges and solutions?

A3: Purification of pyrazole derivatives can be challenging due to the presence of unreacted starting materials, regioisomers, and other byproducts.

  • Column Chromatography: Silica gel column chromatography is the most common method for purification. A careful selection of the eluent system is crucial to achieve good separation. Starting with a non-polar solvent and gradually increasing the polarity is a standard approach.

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective method for purification, especially for removing minor impurities.

  • Preparative TLC or HPLC: For difficult separations or for obtaining highly pure compounds, preparative TLC or HPLC can be employed.

Q4: The NMR spectrum of my pyrazole derivative is complex and difficult to interpret. What are some common issues?

A4: The NMR spectra of pyrazole derivatives can sometimes be complex due to tautomerism and the quadrupolar nature of nitrogen atoms.

  • Tautomerism: In N-unsubstituted pyrazoles, tautomerism can lead to broadened signals or an average of signals for the C3/C5 and N1/N2 positions. Running the NMR at different temperatures can sometimes help to resolve these signals.

  • N-H Proton: The N-H proton signal can be broad and may exchange with residual water in the solvent, sometimes making it difficult to observe. Using a very dry solvent can help.

  • 2D NMR Techniques: For unambiguous assignment of all proton and carbon signals, 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.

Biological Evaluation

Q5: My pyrazole derivatives are showing low or no biological activity in the MTT assay for anticancer screening. What could be the reasons?

A5: The MTT assay is a colorimetric assay that measures cell metabolic activity. A lack of activity could be due to several factors:

  • Compound Solubility: Poor solubility of the compound in the assay medium can lead to an underestimation of its activity. Ensure the compound is fully dissolved in a suitable solvent (like DMSO) and that the final solvent concentration in the wells is not toxic to the cells.

  • Compound Stability: The compound may be unstable in the assay medium over the incubation period.

  • Mechanism of Action: The compound may have a cytostatic (inhibits cell growth) rather than a cytotoxic (kills cells) effect, which may not be robustly detected by a short-term MTT assay. Consider extending the incubation time or using a different assay that measures cell number directly (e.g., crystal violet staining).

  • Cell Line Specificity: The compound may be active against specific cancer cell lines but not others. It is advisable to screen against a panel of different cancer cell lines.

Q6: I am getting inconsistent results in my in vivo anti-inflammatory studies using the carrageenan-induced paw edema model. What are the critical parameters to control?

A6: The carrageenan-induced paw edema model is a standard method for evaluating acute inflammation. To ensure reproducibility, the following parameters should be carefully controlled:

  • Animal Strain, Age, and Weight: Use animals of the same strain, age, and within a narrow weight range.

  • Carrageenan Injection: The volume and concentration of the carrageenan solution, as well as the injection site in the paw, should be consistent across all animals.

  • Measurement of Paw Edema: The method used to measure paw volume (e.g., plethysmometer) should be used consistently, and measurements should be taken at predefined time points after carrageenan injection.

  • Dosing of Test Compound: The route of administration, vehicle, and timing of the administration of the pyrazole derivative relative to the carrageenan injection are critical and should be kept constant.

Quantitative Data Summary

The following tables summarize the biological activity of various pyrazole derivatives from the literature. This data can be used for comparative analysis and to guide structural modification efforts.

Table 1: Anticancer Activity of Pyrazole Derivatives (IC50 values in µM)

Compound IDCancer Cell LineIC50 (µM)Reference
161a A-549 (Lung)4.91[1]
161b A-549 (Lung)3.22[1]
161c A-549 (Lung)27.43[1]
161d A-549 (Lung)18.14[1]
5-fluorouracil A-549 (Lung)59.27[1]
168 MCF-7 (Breast)2.78 ± 0.24[1]
Cisplatin MCF-7 (Breast)15.24 ± 1.27[1]
KA5 HepG 2 (Liver)8.5
Sorafenib HepG 2 (Liver)4.51

Table 2: Anti-inflammatory Activity of Pyrazole Derivatives (COX-2 Inhibition)

Compound IDCOX-2 IC50 (µM)Edema Inhibition (%)Reference
144 0.034 - 0.05278.9 - 96[1]
145 0.034 - 0.05278.9 - 96[1]
146 0.034 - 0.05278.9 - 96[1]
Celecoxib -82.8[1]

Table 3: Antimicrobial Activity of Pyrazole Derivatives (MIC in µmol/mL)

Compound IDMicroorganismMIC (µmol/mL)Reference
3b Staphylococcus aureus1.25[2]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the evaluation of pyrazole derivatives.

MTT Assay for Anticancer Activity

This protocol is used to assess the cytotoxic effect of pyrazole derivatives on cancer cell lines.[3]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in culture medium. The final concentration of the solvent (e.g., DMSO) should not exceed 0.5% and should be non-toxic to the cells. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with solvent) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity

This in vivo assay is used to evaluate the acute anti-inflammatory activity of pyrazole derivatives.

  • Animal Acclimatization: Acclimate male Wistar rats or Swiss albino mice for at least one week before the experiment with free access to food and water.

  • Grouping and Dosing: Divide the animals into groups (n=6-8 per group): a control group (vehicle), a standard group (e.g., indomethacin, 10 mg/kg), and test groups (different doses of the pyrazole derivative). Administer the test compounds and the standard drug orally or intraperitoneally 1 hour before the carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer at 0 hours (before carrageenan injection) and at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Broth Microdilution Method for Antibacterial Activity

This method is used to determine the Minimum Inhibitory Concentration (MIC) of pyrazole derivatives against various bacterial strains.[4]

  • Preparation of Bacterial Inoculum: Culture the bacterial strains overnight in a suitable broth medium. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Serial Dilution of Compounds: In a 96-well microtiter plate, perform a two-fold serial dilution of the pyrazole derivatives in the broth medium. The concentration range should be appropriate to determine the MIC.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the bacteria is observed.

Visualizations

Experimental and Signaling Pathway Diagrams

The following diagrams, created using the DOT language, illustrate key experimental workflows and signaling pathways relevant to the biological activity of pyrazole derivatives.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_screening Biological Screening cluster_optimization Lead Optimization Synthesis Pyrazole Derivative Synthesis Purification Purification (Chromatography/ Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization In_Vitro In Vitro Assays (e.g., MTT, Enzyme Inhibition) Characterization->In_Vitro Pure Compound In_Vivo In Vivo Models (e.g., Paw Edema) In_Vitro->In_Vivo Active Hits SAR Structure-Activity Relationship (SAR) Analysis In_Vivo->SAR Modification Structural Modification SAR->Modification Modification->Synthesis New Derivatives

General workflow for synthesis and screening of pyrazole derivatives.

COX2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inflammation Inflammatory Response Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 substrate PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 catalysis Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins conversion Inflammation Inflammation Pain, Fever Prostaglandins->Inflammation Pyrazole Pyrazole Derivatives (e.g., Celecoxib) Pyrazole->COX2 Inhibition

Inhibition of the COX-2 signaling pathway by pyrazole derivatives.

Tubulin_Polymerization cluster_tubulin Tubulin Dynamics cluster_cell_cycle Cell Cycle Tubulin_Dimers αβ-Tubulin Dimers Microtubules Microtubules Tubulin_Dimers->Microtubules Polymerization Tubulin_Dimers->Microtubules Inhibition of Polymerization Microtubules->Tubulin_Dimers Depolymerization Mitosis Mitosis Microtubules->Mitosis Mitotic Spindle Formation Apoptosis Apoptosis (Cell Death) Mitosis->Apoptosis Arrest leads to Pyrazole Anticancer Pyrazole Derivatives Pyrazole->Tubulin_Dimers Binds to

Disruption of tubulin polymerization by anticancer pyrazole derivatives.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling EGF EGF Ligand EGFR EGFR EGF->EGFR binds RAS_RAF RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF activates PI3K_AKT PI3K-AKT Pathway EGFR->PI3K_AKT activates Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation PI3K_AKT->Proliferation Pyrazole Pyrazole-based EGFR Inhibitors Pyrazole->EGFR Inhibition

Inhibition of the EGFR signaling pathway by pyrazole-based inhibitors.

References

Technical Support Center: Tautomerism in Unsymmetrically Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with tautomerism in unsymmetrically substituted pyrazoles.

Frequently Asked Questions (FAQs)

Q1: How can I determine the major tautomer of my unsymmetrically substituted pyrazole in solution?

The most effective method for determining the major tautomer in solution is through Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] By analyzing the chemical shifts of the pyrazole ring protons and carbons, you can distinguish between the two possible tautomers. In cases of rapid interchange between tautomers at room temperature, which leads to averaged signals, low-temperature NMR studies can be employed to slow down the proton exchange and observe distinct signals for each tautomer.[2]

Q2: What are the characteristic NMR signals that can help distinguish between pyrazole tautomers?

Several NMR signals are indicative of the tautomeric form:

  • ¹H NMR: The chemical shift of the N-H proton can be informative, although it is often broad and its position can be solvent-dependent. More reliably, the chemical shifts of the ring protons, particularly H-3 and H-5, will differ between the two tautomers.

  • ¹³C NMR: The chemical shifts of the C-3 and C-5 carbons are particularly sensitive to the position of the N-H proton and are a robust indicator of the predominant tautomer.[3][4] The carbon attached to the N-H group (a "pyrrole-like" nitrogen) will have a different chemical shift compared to the carbon adjacent to the "pyridine-like" nitrogen.

  • ¹⁵N NMR: This technique directly probes the nitrogen atoms and can provide unambiguous evidence for the tautomeric state.[5] The chemical shift difference between the "pyrrole-like" (N-H) and "pyridine-like" (N=) nitrogens is significant, allowing for clear identification of the proton's location.[5]

Troubleshooting Guide: Ambiguous NMR Spectra

ProblemPossible CauseSuggested Solution
Broad signals for C-3 and C-5 in ¹³C NMR.[4][6]Rapid proton exchange between the two nitrogen atoms on the NMR timescale.Perform variable temperature (VT) NMR experiments. Lowering the temperature can slow the exchange rate, leading to the sharpening of signals for each distinct tautomer.[2]
Overlapping signals in ¹H NMR.Insufficient resolution at the magnetic field strength used.Use a higher field NMR spectrometer for better signal dispersion.
Difficulty in assigning signals.Lack of reference compounds.Synthesize N-methylated derivatives to "lock" the tautomeric form. Comparing the spectra of the N-methylated compounds with the N-H pyrazole can aid in signal assignment.[5]
Q3: The NMR signals for my pyrazole are broad, making it difficult to assign the tautomeric form. What can I do?

Broad NMR signals for the pyrazole ring carbons (C-3 and C-5) and protons are a classic indication of a dynamic equilibrium between the two tautomers, where the rate of proton exchange is comparable to the NMR timescale.[4][6]

To resolve this, you should perform variable-temperature (VT) NMR spectroscopy . By lowering the temperature, you can slow down the rate of proton transfer. If the exchange is slowed sufficiently, you will observe sharp, distinct signals for each of the two tautomers, allowing for their individual characterization and the determination of their relative populations by integrating the signals.[2]

Q4: How does the solvent affect the tautomeric equilibrium of pyrazoles?

The choice of solvent can significantly influence the position of the tautomeric equilibrium. Solvents can affect the stability of each tautomer through hydrogen bonding and polarity effects. For instance, in nonpolar solvents, pyrazoles may self-associate into dimers or larger aggregates, which can favor one tautomeric form.[2][4][7] In contrast, polar or hydrogen-bonding solvents can interact with the N-H and pyridine-like nitrogen atoms, shifting the equilibrium.[4] It is therefore crucial to perform NMR studies in the solvent system that is most relevant to your intended application (e.g., for biological assays, a solvent that mimics aqueous conditions might be most appropriate).

Q5: I have a solid sample of my pyrazole. How can I determine its tautomeric structure?

For solid samples, the most definitive method is single-crystal X-ray diffraction .[2][8] This technique provides the precise three-dimensional structure of the molecule in the crystalline state, unambiguously showing the position of the N-H proton.

Alternatively, solid-state NMR (ssNMR) , particularly ¹³C and ¹⁵N CPMAS NMR, can be used to determine the tautomeric form in the solid state.[1][5] The chemical shifts observed in the solid state can be compared to those of the individual tautomers observed in solution at low temperature or to the shifts of "locked" N-methyl derivatives.[5]

Q6: What is the best way to obtain a crystal structure to definitively determine the tautomer in the solid state?

Obtaining high-quality single crystals suitable for X-ray diffraction can be challenging. A systematic approach to crystallization is recommended:

Experimental Protocol: Screening for Pyrazole Crystallization

  • Solvent Selection: Start with a small amount of your pyrazole compound (1-5 mg). Test its solubility in a range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, acetone, ethanol, methanol, water).

  • Crystallization Methods:

    • Slow Evaporation: Dissolve the compound in a suitable solvent in a small vial. Cover the vial with a cap that has a small hole or with parafilm punctured with a needle to allow for slow evaporation of the solvent.

    • Vapor Diffusion: Dissolve the compound in a small amount of a relatively volatile solvent in which it is soluble. Place this vial inside a larger, sealed container that contains a more volatile solvent in which the compound is less soluble. The vapor of the second solvent will slowly diffuse into the first, reducing the solubility of the compound and promoting crystallization.

    • Solvent Layering: Carefully layer a less dense solvent in which the compound is soluble on top of a denser solvent in which it is insoluble. The compound will crystallize at the interface.

  • Temperature Control: Experiment with different temperatures. Some compounds crystallize better at room temperature, while others require refrigeration or even colder temperatures.

Q7: How can computational chemistry help in studying pyrazole tautomerism?

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for studying pyrazole tautomerism.[4][6] They can be used to:

  • Predict the relative stability of the two tautomers in the gas phase and in different solvents (using solvation models).[9]

  • Calculate theoretical NMR chemical shifts for each tautomer, which can then be compared with experimental data to aid in spectral assignment.

  • Investigate the energy barrier for proton transfer between the two tautomers.

Q8: My experimental results don't seem to match computational predictions. What could be the reason?

Discrepancies between experimental and computational results can arise from several factors:

  • Solvent and Aggregation Effects: Computational models for solvation are approximations. In reality, specific solvent-solute interactions or self-aggregation of the pyrazole molecules can favor a different tautomer than predicted.[2][4]

  • Basis Set and Functional Choice: The accuracy of DFT calculations depends on the chosen functional and basis set. It may be necessary to test different levels of theory.

  • Kinetic vs. Thermodynamic Control: The experimentally observed tautomer may be a kinetically trapped product, while computations predict the thermodynamically most stable form.

Q9: Are there general rules to predict which tautomer will be more stable based on the substituents?

Yes, some general trends have been observed:

  • Electron-donating groups (e.g., alkyl, amino, alkoxy) tend to favor the tautomer where the substituent is at the C-3 position (the N-H is on the nitrogen adjacent to the unsubstituted carbon).[4][6]

  • Electron-withdrawing groups (e.g., nitro, cyano, carboxyl) generally favor the tautomer with the substituent at the C-5 position (the N-H is on the nitrogen adjacent to the substituted carbon).[6][9]

However, these are general guidelines, and the interplay of steric and electronic effects, as well as solvent interactions, can lead to exceptions.

Data and Diagrams

Table 1: Representative ¹³C NMR Chemical Shifts for Pyrazole Tautomers

Substituent (R)TautomerC-3 (ppm)C-5 (ppm)SolventReference
Phenyl3-Phenyl~151~129CDCl₃[5]
5-Phenyl~141~140CDCl₃[5]
Methyl3-Methyl~148~138HMPT[2]
5-Methyl~138~148HMPT[2]

Note: Chemical shifts are approximate and can vary with solvent and other substituents.

Caption: Tautomeric equilibrium in an unsymmetrically substituted pyrazole.

Workflow cluster_problem Problem: Determine Tautomeric Form cluster_solution Solution Phase Analysis cluster_solid Solid State Analysis Start Unsymmetrically Substituted Pyrazole NMR_RoomTemp Room Temperature NMR (¹H, ¹³C, ¹⁵N) Start->NMR_RoomTemp Crystallization Crystallization Screening Start->Crystallization BroadSignals Broad/Averaged Signals? NMR_RoomTemp->BroadSignals VT_NMR Variable Temperature NMR BroadSignals->VT_NMR Yes SeparateSignals Observe Separate Tautomer Signals BroadSignals->SeparateSignals No VT_NMR->SeparateSignals XRay Single Crystal X-Ray Diffraction Crystallization->XRay Crystals Obtained ssNMR Solid-State NMR Crystallization->ssNMR No Crystals / Powder SolidStructure Determine Solid State Tautomer XRay->SolidStructure ssNMR->SolidStructure

Caption: Experimental workflow for pyrazole tautomer characterization.

References

Validation & Comparative

Comparative Bioactivity Analysis: 1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole-3-carboxylic acid Scaffold and Celecoxib

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Discovery and Development

Introduction

Mechanism of Action: Targeting the Cyclooxygenase (COX) Pathway

Both Celecoxib and other pyrazole derivatives exert their primary anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins. Prostaglandins are lipid compounds that mediate inflammation, pain, and fever.[1] There are two main isoforms of the COX enzyme:

  • COX-1: This isoform is constitutively expressed in most tissues and is involved in physiological functions such as protecting the stomach lining and maintaining kidney function.

  • COX-2: This isoform is typically induced at sites of inflammation by cytokines and other inflammatory stimuli.[1]

Selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation and pain with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[1]

Celecoxib is a diaryl-substituted pyrazole that acts as a highly selective and reversible inhibitor of the COX-2 enzyme.[2] Its chemical structure allows it to bind effectively to the active site of COX-2, which is larger and more flexible than that of COX-1.[1]

The 1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole-3-carboxylic acid scaffold also belongs to the pyrazole class of compounds. Numerous pyrazole derivatives have been synthesized and evaluated as potent and selective COX-2 inhibitors.[3][4][5] The presence of the pyrazole core is a common feature in many COX-2 inhibitors, suggesting that compounds based on this scaffold are likely to exhibit similar mechanisms of action.

Quantitative Bioactivity Data

The following table summarizes the in vitro inhibitory activity of Celecoxib and a selection of representative pyrazole derivatives against COX-1 and COX-2 enzymes. The data is presented as the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a higher potency. The selectivity index (SI), calculated as the ratio of COX-1 IC50 to COX-2 IC50, indicates the selectivity of the compound for COX-2 over COX-1. A higher SI value signifies greater selectivity for COX-2.

Compound/Scaffold RepresentativeCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI = IC50 COX-1 / IC50 COX-2)Reference
Celecoxib 150.04375[6]
Celecoxib 826.812[7]
Celecoxib 6.70.877.7[8]
Pyrazole Derivative 8b >100.043>232[9]
Pyrazole Derivative 8g >100.045>222[9]
Pyrazole Derivative 11 -0.043-[10]
Pyrazole Derivative 12 -0.049-[10]
Diaryl Pyrazole 8b >100.059>169[5]

Note: The IC50 values for Celecoxib can vary between different studies and experimental conditions. The data for pyrazole derivatives are from various publications and represent the general potential of this chemical class.

Experimental Protocols

In Vitro Cyclooxygenase (COX) Inhibition Assay

A common method to determine the inhibitory activity of compounds against COX-1 and COX-2 is the in vitro enzyme inhibition assay. A general protocol is outlined below:

  • Enzyme and Reagents: Purified recombinant human or ovine COX-1 and COX-2 enzymes are used. The assay buffer typically contains Tris-HCl, EDTA, and phenol. Co-factors such as hematin and a reducing agent (e.g., L-epinephrine or glutathione) are also required. The substrate is arachidonic acid.[11][12]

  • Incubation: The enzyme is pre-incubated with the test compound (dissolved in a suitable solvent like DMSO) at a specific temperature (e.g., 37°C) for a defined period (e.g., 10-15 minutes).[11]

  • Reaction Initiation: The enzymatic reaction is initiated by adding arachidonic acid.

  • Reaction Termination and Product Measurement: The reaction is stopped after a specific time by adding a strong acid (e.g., HCl). The amount of prostaglandin E2 (PGE2) produced is then quantified. This can be done using various methods, including:

    • Enzyme Immunoassay (EIA): This is a common and sensitive method that uses antibodies specific to PGE2.[13][14]

    • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method provides high sensitivity and specificity for the detection and quantification of prostaglandins.[11]

  • Data Analysis: The percentage of inhibition is calculated by comparing the amount of PGE2 produced in the presence of the test compound to that of a control (without the inhibitor). The IC50 value is then determined by plotting the percentage of inhibition against different concentrations of the test compound.

Visualizations

Prostaglandin Synthesis Pathway

The following diagram illustrates the enzymatic conversion of arachidonic acid to prostaglandins by COX-1 and COX-2.

G Prostaglandin Synthesis Pathway Arachidonic_Acid Arachidonic Acid PGG2 Prostaglandin G2 (PGG2) Arachidonic_Acid->PGG2 Peroxidase Activity PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Peroxidase Activity Prostaglandins Prostaglandins (PGE2, PGI2, etc.) Thromboxanes (TXA2) PGH2->Prostaglandins Isomerases Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation COX1 COX-1 (Constitutive) COX1->PGG2 COX2 COX-2 (Inducible) COX2->PGG2

Caption: The COX enzymes convert arachidonic acid into various pro-inflammatory mediators.

Experimental Workflow for COX Inhibitor Screening

The diagram below outlines a typical workflow for screening potential COX inhibitors.

G COX Inhibitor Screening Workflow cluster_0 In Vitro Assay cluster_1 Data Analysis Preparation Prepare Enzyme (COX-1/COX-2), Substrate (Arachidonic Acid), and Test Compounds Incubation Pre-incubate Enzyme with Test Compound Preparation->Incubation Reaction Initiate Reaction with Substrate Incubation->Reaction Detection Measure Prostaglandin Production (EIA, LC-MS/MS) Reaction->Detection Calculation Calculate % Inhibition Detection->Calculation IC50 Determine IC50 Value Calculation->IC50 Selectivity Calculate Selectivity Index (SI = IC50 COX-1 / IC50 COX-2) IC50->Selectivity

Caption: A generalized workflow for identifying and characterizing COX inhibitors.

Celecoxib is a well-characterized selective COX-2 inhibitor with proven anti-inflammatory efficacy. While direct bioactivity data for this compound is currently unavailable, the broader class of pyrazole carboxylic acid derivatives has demonstrated significant potential as potent and selective COX-2 inhibitors. The data presented for representative pyrazole derivatives suggest that compounds based on this scaffold are promising candidates for the development of novel anti-inflammatory agents. Further experimental investigation is required to elucidate the specific bioactivity profile of this compound and to fully assess its therapeutic potential in comparison to established drugs like Celecoxib.

References

A Comparative Guide to Pyrazole Derivatives in Cancer Research: SAR Analysis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, consistently yielding compounds with potent and diverse biological activities. Within the realm of oncology, pyrazole derivatives have emerged as a particularly fruitful area of research, leading to the development of numerous kinase inhibitors. This guide provides a comparative analysis of the structure-activity relationships (SAR) of two distinct series of pyrazole-based compounds as inhibitors of key oncogenic kinases: Cyclin-Dependent Kinase 2 (CDK2) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). By presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways, this guide aims to facilitate a deeper understanding of the chemical features driving the anticancer activity of these promising molecules.

Comparative Analysis of Pyrazole Derivatives as Kinase Inhibitors

This section presents a comparative overview of two classes of pyrazole derivatives that have demonstrated significant inhibitory activity against CDK2 and VEGFR-2. The data is compiled from recent studies to highlight the impact of structural modifications on biological potency.

Pyrazole-Indole Hybrids as CDK2 Inhibitors

A series of novel indole derivatives linked to a pyrazole moiety have been synthesized and evaluated for their in vitro antitumor activity. Several of these compounds have shown potent and selective inhibition of CDK2.[1]

Compound IDStructureCDK2 IC50 (µM)[1]HCT116 IC50 (µM)[1]MCF7 IC50 (µM)[1]HepG2 IC50 (µM)[1]A549 IC50 (µM)[1]
33 Indole-Pyrazole Hybrid0.074< 23.7< 23.7< 23.7< 23.7
34 Indole-Pyrazole Hybrid0.095< 23.7< 23.7< 23.7< 23.7
Doxorubicin Standard Drug-24.7 - 64.824.7 - 64.824.7 - 64.824.7 - 64.8

Note: Specific structures for compounds 33 and 34 are detailed in the cited literature.

Structure-Activity Relationship (SAR) Insights:

The potent CDK2 inhibitory activity of compounds 33 and 34 highlights the successful hybridization of the pyrazole and indole scaffolds. The specific substitution patterns on both the pyrazole and indole rings are crucial for high-affinity binding to the ATP pocket of CDK2. These compounds were found to be more potent than the standard chemotherapeutic drug doxorubicin in the tested cancer cell lines.[1]

Fused Pyrazole Derivatives as Dual EGFR and VEGFR-2 Inhibitors

A series of fused pyrazole derivatives, including dihydropyrano[2,3-c]pyrazoles and pyrazolo[3,4-d]pyrimidines, have been synthesized and evaluated for their anticancer activity, demonstrating dual inhibition of both EGFR and VEGFR-2.[2][3]

Compound IDStructureVEGFR-2 IC50 (µM)[2]EGFR IC50 (µM)[2]HepG2 IC50 (µM)[2]
9 Dihydropyrano[2,3-c]pyrazole derivative0.220.212.30
12 Pyrazolo[3,4-d]pyrimidine derivative--0.31
Sorafenib Standard Drug--1.06
Erlotinib Standard Drug0.20-10.6

Note: Specific structures for compounds 9 and 12 are detailed in the cited literature.

Structure-Activity Relationship (SAR) Insights:

The study of these fused pyrazole systems reveals that the nature of the fused ring and the substitutions on the pyrazole core significantly influence their inhibitory profile. Compound 9 , a dihydropyrano[2,3-c]pyrazole derivative, exhibited potent dual inhibition of both VEGFR-2 and EGFR.[2][3] The introduction of a sulfonamide group with a p-methyl moiety on the terminal aromatic ring in compound 9 was suggested to provide additional hydrophobic interactions within the active site of the kinases.[3] Compound 12 , a pyrazolo[3,4-d]pyrimidine derivative, showed excellent cytotoxicity against the HepG2 cancer cell line, superior to the standard drugs sorafenib and erlotinib.[2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate the design of future studies.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of a compound on cultured cells.

Materials:

  • 96-well plates

  • Cancer cell lines (e.g., HCT116, MCF7, HepG2, A549)

  • Culture medium (specific to the cell line)

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or a solution of 40% (v/v) dimethylformamide, 2% (v/v) glacial acetic acid, and 16% (w/v) sodium dodecyl sulfate, pH 4.7)

  • Microplate reader

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well to achieve a final concentration of 0.45-0.5 mg/mL.

  • Incubation: Incubate the plate for 1 to 4 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Formazan Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Mix thoroughly to ensure complete solubilization and record the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Kinase Inhibition Assay

This protocol describes a general method for measuring the in vitro kinase activity and the inhibitory potential of test compounds. Specific conditions may vary depending on the kinase.

Materials:

  • Recombinant human kinase (e.g., CDK2/Cyclin A2, VEGFR-2)

  • Kinase-specific substrate (e.g., Histone H1 for CDK2, Poly(Glu, Tyr) 4:1 for VEGFR-2)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (or similar detection reagent)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure for CDK2/Cyclin A2 Inhibition Assay:

  • Reagent Preparation: Prepare serial dilutions of the test compounds in kinase assay buffer. The final ATP concentration should be at or near the Km for CDK2.

  • Assay Plate Setup: To a 384-well plate, add 2.5 µL of the serially diluted test compounds or vehicle control. Add 5 µL of the CDK2/Cyclin A2 enzyme and Histone H1 substrate mixture to each well. Incubate for 10-15 minutes at room temperature.

  • Kinase Reaction Initiation: Initiate the reaction by adding 2.5 µL of ATP solution to each well. Incubate the plate for 60 minutes at room temperature.

  • Signal Detection: Add 10 µL of ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature. Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition and Analysis: Measure the luminescence using a plate reader. Calculate the percent inhibition relative to the controls and determine the IC50 value.

Procedure for VEGFR-2 Inhibition Assay:

  • Reagent Preparation: Prepare a master mixture containing 5x Kinase Buffer, ATP, and PTK substrate (Poly(Glu:Tyr, 4:1)). Prepare serial dilutions of the test compounds.

  • Plate Setup: Add 25 µL of the master mixture to each well of a white 96-well plate. Add 5 µL of the diluted test compounds or vehicle control.

  • Enzyme Addition: Add 20 µL of diluted VEGFR-2 enzyme to the test and positive control wells. Add 20 µL of 1x Kinase Buffer to the blank wells.

  • Incubation: Mix gently and incubate at 30°C for 45 minutes.

  • Signal Detection: After incubation, add 50 µL of Kinase-Glo® Max reagent to each well. Cover the plate and incubate at room temperature for 15 minutes.

  • Data Acquisition and Analysis: Measure the luminescence. Calculate the percent inhibition and determine the IC50 value.

Visualizing the Molecular Landscape: Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and experimental design, the following diagrams were generated using Graphviz.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep Reagent Preparation (Compounds, Buffers, etc.) compound_treatment Compound Treatment reagent_prep->compound_treatment cell_culture Cell Culture & Seeding cell_culture->compound_treatment incubation Incubation compound_treatment->incubation detection Signal Detection (e.g., MTT, Luminescence) incubation->detection data_acquisition Data Acquisition (Plate Reader) detection->data_acquisition data_processing Data Processing (% Inhibition, IC50) data_acquisition->data_processing

Caption: General experimental workflow for in vitro evaluation of pyrazole derivatives.

CDK2_pathway cluster_G1 G1 Phase cluster_S S Phase CyclinD_CDK46 Cyclin D / CDK4/6 pRb pRb CyclinD_CDK46->pRb phosphorylates E2F E2F pRb->E2F releases S_phase_genes S-Phase Gene Transcription E2F->S_phase_genes activates CyclinE_CDK2 Cyclin E / CDK2 CyclinE_CDK2->S_phase_genes further activates S_phase_genes->CyclinE_CDK2 promotes DNA_replication DNA Replication S_phase_genes->DNA_replication inhibitor Pyrazole-Indole Inhibitor inhibitor->CyclinE_CDK2 inhibits

Caption: Simplified CDK2 signaling pathway and the point of inhibition by pyrazole derivatives.

VEGFR2_pathway cluster_downstream Downstream Signaling cluster_cellular Cellular Response VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 binds PLCg PLCγ VEGFR2->PLCg activates PI3K PI3K VEGFR2->PI3K activates inhibitor Fused Pyrazole Inhibitor inhibitor->VEGFR2 inhibits (ATP binding site) RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway PLCg->RAS_RAF_MEK_ERK AKT AKT Pathway PI3K->AKT Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Migration Migration RAS_RAF_MEK_ERK->Migration Survival Survival AKT->Survival Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Survival->Angiogenesis

Caption: Overview of the VEGFR-2 signaling cascade and its inhibition by pyrazole derivatives.

References

Comparative Analysis of 1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole-3-carboxylic Acid as a Potential Antibacterial Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 28, 2025

**Executive Summary

The ever-increasing threat of antibiotic resistance necessitates the discovery and development of novel antibacterial agents.[5] Pyrazole derivatives have emerged as a promising class of heterocyclic compounds with significant potential in this area.[1][6][7][8] These compounds have demonstrated activity against a range of both Gram-positive and Gram-negative bacteria, with some analogs showing efficacy against multidrug-resistant strains.[5][6] This guide will synthesize the available information on pyrazole-based antibacterials to provide a predictive comparison for 1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole-3-carboxylic acid against established antibiotics.

Data Presentation: Comparative Efficacy of Pyrazole Derivatives and Standard Antibiotics

The following table summarizes the in vitro activity of various pyrazole derivatives and standard antibiotics against common bacterial strains. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL, which represents the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[9][10]

Table 1: Minimum Inhibitory Concentration (MIC) of Selected Pyrazole Derivatives and Standard Antibiotics against Representative Bacteria

Compound/DrugStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)Pseudomonas aeruginosa (Gram-negative)Reference(s)
Hypothetical Position of this compound Expected Moderate to Good ActivityExpected Moderate ActivityExpected Variable Activity-
Naphthyl-substituted pyrazole-derived hydrazone0.78 - 1.56--[5]
Pyrazole-thiazole hybrids1.9 - 3.9--[5]
Imidazo-pyridine substituted pyrazole<1<1<1[5]
Aminoguanidine-derived 1,3-diphenyl pyrazoles1 - 81-[5]
5-amido-1-(2,4-dinitrophenyl)-1H-4-pyrazole carbonitriles25.1 (MSSA), 91.0 (MRSA)--[11]
Standard Antibiotics
Ciprofloxacin0.25 - 1.00.015 - 0.120.25 - 1.0[5]
Ampicillin0.25 - 1.02.0 - 8.0>128[11]
Gatifloxacin1--[6]
Streptomycin1 - 84 - 168 - 32[11]

Note: The antibacterial activity of pyrazole derivatives can be significantly influenced by the nature and position of substituents on the pyrazole ring.[1][7]

Experimental Protocols

The data presented in this guide is based on standard antimicrobial susceptibility testing methodologies. The following are detailed protocols for key experiments used to evaluate the antibacterial activity of a compound.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[9][10]

a. Broth Microdilution Method [9][12]

  • Preparation of Bacterial Inoculum: A suspension of the test bacteria is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth). The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[13] This suspension is then further diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution of the Test Compound: The test compound, in this case, this compound, is serially diluted (usually two-fold) in the broth medium in a 96-well microtiter plate.

  • Inoculation and Incubation: Each well is inoculated with the standardized bacterial suspension. The plate is then incubated at 35-37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

b. Agar Dilution Method [13][14]

  • Preparation of Agar Plates: A series of agar plates (e.g., Mueller-Hinton Agar) containing serial dilutions of the test compound are prepared.

  • Inoculation: The standardized bacterial inoculum is spotted onto the surface of each agar plate.

  • Incubation: The plates are incubated at 35-37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the growth of the bacteria on the agar surface.

Minimum Bactericidal Concentration (MBC) Assay[5][12]

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

  • Procedure: Following the MIC determination by the broth microdilution method, a small aliquot from the wells showing no visible growth is subcultured onto an agar medium that does not contain the test compound.

  • Incubation: The agar plates are incubated at 35-37°C for 18-24 hours.

  • Determination of MBC: The MBC is the lowest concentration of the compound that results in a 99.9% reduction in the initial bacterial inoculum.

Visualizations: Experimental Workflow and Potential Signaling Pathway

The following diagrams illustrate the general workflow for antibacterial susceptibility testing and a hypothetical signaling pathway for the antibacterial action of pyrazole derivatives.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis compound Test Compound (this compound) serial_dilution Serial Dilution of Compound compound->serial_dilution bacteria Bacterial Strain (e.g., S. aureus, E. coli) inoculation Inoculation with Bacteria bacteria->inoculation media Growth Medium (e.g., Mueller-Hinton Broth) media->serial_dilution serial_dilution->inoculation incubation Incubation (18-24h, 37°C) inoculation->incubation mic_determination MIC Determination (Visual Inspection/OD Reading) incubation->mic_determination mbc_assay MBC Assay (Subculturing on Agar) mic_determination->mbc_assay results Comparative Analysis mbc_assay->results

Caption: Experimental workflow for antibacterial susceptibility testing.

signaling_pathway cluster_entry Cellular Interaction cluster_target Intracellular Targets cluster_outcome Bacterial Response compound Pyrazole Derivative cell_wall Bacterial Cell Wall compound->cell_wall Penetration dna_gyrase DNA Gyrase/ Topoisomerase IV cell_wall->dna_gyrase cell_membrane Cell Membrane Integrity cell_wall->cell_membrane protein_synthesis Protein Synthesis cell_wall->protein_synthesis dna_replication_inhibition Inhibition of DNA Replication dna_gyrase->dna_replication_inhibition membrane_disruption Membrane Disruption cell_membrane->membrane_disruption protein_synthesis_inhibition Inhibition of Protein Synthesis protein_synthesis->protein_synthesis_inhibition cell_death Bactericidal/Bacteriostatic Effect dna_replication_inhibition->cell_death membrane_disruption->cell_death protein_synthesis_inhibition->cell_death

Caption: Potential antibacterial mechanisms of pyrazole derivatives.

References

Pyrazole vs. Imidazole: A Comparative Guide for Bioisosteric Replacement in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the strategic modification of lead compounds is paramount to optimizing drug-like properties. Bioisosteric replacement, the substitution of one functional group for another with similar physicochemical characteristics, is a cornerstone of this process. Among the most versatile and frequently employed scaffolds are the five-membered aromatic heterocycles, pyrazole and imidazole. As structural isomers (C₃H₄N₂), they share fundamental similarities but possess critical differences that can be exploited to fine-tune a molecule's pharmacological profile.[1][2]

This guide provides an objective, data-driven comparison of pyrazole and imidazole as bioisosteres, summarizing their key properties, showcasing relevant case studies, and providing generalized experimental protocols to aid in the rational design of novel therapeutics.

Physicochemical Properties: A Tale of Two Isomers

The fundamental difference between pyrazole and imidazole lies in the arrangement of their two nitrogen atoms: adjacent in the 1,2-position for pyrazole, and separated by a carbon in the 1,3-position for imidazole.[1] This seemingly subtle distinction has profound consequences for their electronic distribution, basicity, and overall stability, directly influencing their interactions with biological targets and their pharmacokinetic profiles.[2][3]

Computational studies have shown that while both are highly aromatic, the imidazole ring is generally more stable than the pyrazole ring.[3][4] The primary factor for this higher stability is the distribution of charge within the ring; the separation of the two electronegative nitrogen atoms by a carbon in imidazole leads to a more stable arrangement compared to the adjacent, negatively charged nitrogens in pyrazole.[3]

Table 1: Comparative Physicochemical Properties of Pyrazole and Imidazole

PropertyPyrazoleImidazoleKey Implications for Drug Design
Structure
alt text
alt text
The 1,2- vs. 1,3-nitrogen arrangement dictates the vector and nature of hydrogen bonding and metal coordination.
pKa (of conjugate acid) ~2.5[5]~7.1[5]Imidazole is significantly more basic, often protonated at physiological pH. Pyrazole is weakly basic. This impacts solubility, salt formation, and potential for ionic interactions with targets.[2]
ClogP 0.24[5]-0.08Pyrazole is slightly more lipophilic than imidazole, which can influence membrane permeability and solubility in non-polar environments.
Dipole Moment ~2.2 D~3.6 D[6]Imidazole's higher polarity can enhance water solubility but may reduce passive permeability.
H-Bonding N-1 is a donor; N-2 is an acceptor.[5]N-1 is a donor; N-3 is an acceptor.Both can participate in hydrogen bonding, a critical interaction for receptor binding. The different positioning of the acceptor nitrogen offers distinct geometric possibilities.
Relative Stability Less stableMore stable[3]Imidazole and its derivatives are generally more stable than their pyrazole counterparts.[3][4]
Metabolic Stability Often considered metabolically stable.[7]Can be susceptible to metabolism.Pyrazole is often introduced to enhance metabolic stability and is a feature in many recently approved drugs.[7]

Pharmacological Activity & Bioisosteric Success Stories

Both pyrazole and imidazole are considered "privileged structures" in medicinal chemistry, forming the core of numerous approved drugs with a wide and overlapping spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][8][9] The choice to substitute one for the other is a strategic decision aimed at improving potency, selectivity, or pharmacokinetic (ADME) properties.

Case Study 1: Losartan - Modulating Acidity and Potency

The development of the angiotensin II receptor antagonist Losartan provides a classic example of bioisosteric replacement. An early metabolite of Losartan, which contained an imidazole carboxylic acid, was found to be significantly more potent than the parent drug.[5] In subsequent lead optimization efforts, researchers replaced the imidazole moiety with a pyrazole ring. This switch resulted in a series of pyrazole compounds that maintained similar high potency to the imidazole derivatives, demonstrating that pyrazole could effectively serve as a bioisostere for the arene core in this context.[5]

Case Study 2: Rimonabant Analogs - Exploring Cannabinoid Receptor Antagonists

In the development of CB1 cannabinoid receptor antagonists based on the diarylpyrazole structure of Rimonabant, researchers designed and synthesized imidazole-based bioisosteres.[10][11] These new series of compounds, featuring an imidazole core, not only demonstrated potent in vitro CB1 antagonistic activity but also exhibited significant in vivo efficacy after oral administration.[10][11] Molecular modeling studies confirmed a close three-dimensional structural overlap between the imidazole analogs and the original pyrazole-containing Rimonabant, and structure-activity relationship (SAR) studies revealed a strong correlation between the two series.[10][11][12] This case highlights the successful interchangeability of the scaffolds to generate new chemical matter with comparable biological function.

Table 2: Bioisosteric Replacement Outcomes - Selected Examples

Original Compound ClassTargetOriginal ScaffoldBioisosteric ReplacementObserved OutcomeReference
Angiotensin II AntagonistsAT1 ReceptorImidazolePyrazoleMaintained similar high potency.[5]
Cannabinoid AntagonistsCB1 ReceptorPyrazole (in Rimonabant)ImidazoleElicited potent in vitro and in vivo antagonistic activity with a close SAR correlation.[10][11]
PrCP InhibitorsProlylcarboxypeptidaseAmidePyrazolePyrazoles were found to be suitable non-classical bioisosteres for the amide group, maintaining potency.[13]

Mandatory Visualizations

Bioisostere_Workflow Lead Lead Compound (e.g., Imidazole-based) Analysis Analyze Properties (Potency, ADME, pKa) Lead->Analysis Hypothesis Formulate Hypothesis: Pyrazole may improve metabolic stability or modulate basicity Analysis->Hypothesis Design Design Pyrazole Analogs Hypothesis->Design Synthesis Chemical Synthesis Design->Synthesis Testing In Vitro & In Vivo Testing Synthesis->Testing SAR SAR Analysis & Further Optimization Testing->SAR SAR->Design Iterate

Caption: General workflow for bioisosteric replacement.

Property_Comparison imidazole {Imidazole (1,3-N,N)|{pKa ≈ 7.1 (Basic)|H-Bond Acceptor (N3)} |More Polar |More Stable Ring } pyrazole {Pyrazole (1,2-N,N)|{pKa ≈ 2.5 (Weakly Basic)|H-Bond Acceptor (N2)} |Less Polar |Less Stable Ring } imidazole->pyrazole

Caption: Key physicochemical differences between imidazole and pyrazole.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Phosphorylates Response Cellular Response (e.g., Proliferation) TF->Response Inhibitor Kinase Inhibitor (Pyrazole/Imidazole Core) Inhibitor->Kinase2 Inhibits

Caption: Conceptual kinase signaling pathway targeted by inhibitors.

Experimental Protocols

The evaluation of bioisosteric replacements requires a suite of standardized assays to compare the parent and modified compounds. Below are generalized methodologies for key experiments.

Radioligand Binding Assay (To Determine Target Affinity)
  • Objective: To measure the binding affinity (Kᵢ) of the test compounds to a specific receptor.

  • Methodology:

    • Preparation: Cell membranes expressing the target receptor are prepared and incubated in a buffer solution.

    • Competition: A constant concentration of a radiolabeled ligand (known to bind the target) is added to the membranes along with varying concentrations of the unlabeled test compound (pyrazole or imidazole analog).

    • Incubation: The mixture is incubated to allow binding to reach equilibrium.

    • Separation: Bound and free radioligand are separated via rapid filtration through a glass fiber filter.

    • Quantification: The radioactivity retained on the filter (representing bound ligand) is measured using a scintillation counter.

    • Analysis: The data is used to generate a competition curve, from which the IC₅₀ (concentration of test compound that displaces 50% of the radioligand) is calculated. The Kᵢ is then determined using the Cheng-Prusoff equation.

Enzyme Inhibition Assay (To Determine Potency)
  • Objective: To measure the potency (IC₅₀) of the test compounds in inhibiting a target enzyme.

  • Methodology:

    • Reaction Mixture: The target enzyme, its specific substrate, and a suitable buffer are combined in a microplate well.

    • Inhibitor Addition: Varying concentrations of the test compound are added to the wells. Control wells receive vehicle only.

    • Incubation: The reaction is initiated (e.g., by adding ATP for a kinase assay) and incubated for a set period at a controlled temperature.

    • Detection: The reaction is stopped, and the product formation (or substrate depletion) is measured. Detection methods vary depending on the enzyme and can include fluorescence, absorbance, or luminescence.

    • Analysis: The enzyme activity is plotted against the inhibitor concentration to determine the IC₅₀ value.

Liver Microsomal Stability Assay (To Assess Metabolic Stability)
  • Objective: To determine the in vitro metabolic stability of a compound by measuring its rate of depletion when incubated with liver microsomes.

  • Methodology:

    • Incubation Mixture: The test compound is incubated with pooled liver microsomes (human, rat, etc.) and a buffer.

    • Reaction Initiation: The metabolic reaction is started by adding the cofactor NADPH.

    • Time Points: Aliquots are taken from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound relative to the internal standard.

    • Calculation: The percentage of compound remaining at each time point is plotted, and the half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ) are calculated.

Conclusion

Pyrazole and imidazole are both exceptionally valuable scaffolds in drug discovery, offering similar sizes and shapes but distinct electronic and physicochemical properties. The choice between them is highly context-dependent. Imidazole, with its higher basicity and polarity, may be preferred for enhancing aqueous solubility or for specific ionic interactions within a binding pocket.[2] Conversely, pyrazole is often employed to reduce basicity, improve metabolic stability, and increase lipophilicity, characteristics that can be crucial for optimizing oral bioavailability and duration of action.[5][7] A thorough understanding of their comparative profiles, supported by rigorous experimental evaluation, empowers medicinal chemists to make rational, data-driven decisions in the pursuit of safer and more effective medicines.

References

A Comparative Guide to the In Vivo Efficacy of Novel Pyrazole-Based Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for more effective and safer anti-inflammatory drugs has led to significant interest in pyrazole derivatives. This guide provides an objective comparison of the in vivo efficacy of recently developed pyrazole-based compounds against established non-steroidal anti-inflammatory drugs (NSAIDs). The data presented is sourced from preclinical studies, offering insights into the potential of these novel agents.

Comparative Efficacy Data

The following table summarizes the in vivo anti-inflammatory activity of selected novel pyrazole-based compounds compared to the standard drugs, indomethacin and celecoxib. The primary endpoint is the inhibition of paw edema in the carrageenan-induced rat model, a widely accepted acute inflammation assay.

CompoundDose (mg/kg)Time Point (hours)Edema Inhibition (%)Reference DrugEdema Inhibition (%) (Reference)
Pyrazole-Thiazole Hybrid10475%Indomethacin72.99%
3,5-Diarylpyrazole (Compound 6b)Not SpecifiedNot Specified85.78%Celecoxib83.76%
3-(trifluoromethyl)-5-arylpyrazole10Not Specified65-80%Not SpecifiedNot Specified
Trisubstituted Pyrazole (Compound 2a)Not Specified489.57%Indomethacin72.99%
Trisubstituted Pyrazole (Compound 9b)Not Specified484.39%Celecoxib83.76%

Experimental Protocols

The data presented in this guide was primarily generated using the Carrageenan-Induced Paw Edema Model in rats . This is a standard and widely used preclinical model for evaluating the efficacy of acute anti-inflammatory agents.

Objective: To induce acute inflammation in the rat paw and to assess the anti-inflammatory effect of a test compound by measuring the reduction in paw volume (edema).

Materials:

  • Male Wistar rats (150-180 g)

  • Carrageenan (1% w/v in sterile saline)

  • Test compounds (novel pyrazole agents)

  • Reference drug (e.g., Indomethacin, Celecoxib)

  • Vehicle (e.g., 0.5% Sodium Carboxymethyl Cellulose)

  • Plethysmometer

Procedure:

  • Animal Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week prior to the experiment.

  • Grouping: Animals are randomly divided into several groups (n=6-8 per group):

    • Vehicle Control Group

    • Carrageenan Control Group

    • Reference Drug Group

    • Test Compound Groups (at various doses)

  • Fasting: Animals are fasted overnight before the experiment with free access to water.

  • Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.

  • Drug Administration: The test compounds, reference drug, or vehicle are administered orally or intraperitoneally, typically 60 minutes before the carrageenan injection.

  • Induction of Inflammation: 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: The paw volume is measured again at specific time intervals after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: The percentage inhibition of edema is calculated for each group using the following formula:

    % Inhibition = [(Vc - Vt) / Vc] x 100

    Where:

    • Vc = Average increase in paw volume in the control group

    • Vt = Average increase in paw volume in the treated group

Visualizing the Mechanism and Workflow

To better understand the biological context and the experimental process, the following diagrams have been generated.

COX2_Pathway cluster_nucleus ProInflammatory_Stimuli Pro-Inflammatory Stimuli (e.g., LPS, Cytokines) TLR4 TLR4/IL-1R ProInflammatory_Stimuli->TLR4 Cell_Membrane MyD88 MyD88 TLR4->MyD88 IKK_Complex IKK Complex MyD88->IKK_Complex NFkB_IkB NF-κB/IκB Complex IKK_Complex->NFkB_IkB phosphorylates IκB IkB_P IκB (Phosphorylated) NFkB_IkB->IkB_P NFkB NF-κB (Active) IkB_P->NFkB releases NF-κB Nucleus Nucleus NFkB->Nucleus translocates to COX2_Gene_Expression COX-2 Gene Expression Nucleus->COX2_Gene_Expression induces COX2_Enzyme COX-2 Enzyme COX2_Gene_Expression->COX2_Enzyme leads to Prostaglandins Prostaglandins (PGE2) COX2_Enzyme->Prostaglandins converts to Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX2_Enzyme Inflammation Inflammation (Pain, Edema, Fever) Prostaglandins->Inflammation Pyrazole_Agents Pyrazole-Based Agents (e.g., Celecoxib) Pyrazole_Agents->COX2_Enzyme inhibit

Caption: COX-2 signaling pathway in inflammation.

Experimental_Workflow Start Start: In Vivo Efficacy Study Acclimatization 1. Animal Acclimatization (Wistar Rats, 1 week) Start->Acclimatization Grouping 2. Animal Grouping (n=6-8 per group) Acclimatization->Grouping Fasting 3. Overnight Fasting Grouping->Fasting Baseline 4. Baseline Paw Volume Measurement (Plethysmometer) Fasting->Baseline Dosing 5. Drug Administration (Oral/IP) - Vehicle - Reference Drug - Test Compounds Baseline->Dosing Inflammation 6. Induction of Inflammation (0.1 mL 1% Carrageenan) Dosing->Inflammation 60 mins Measurement 7. Paw Volume Measurement (1, 2, 3, 4 hours post-injection) Inflammation->Measurement Analysis 8. Data Analysis (% Edema Inhibition) Measurement->Analysis End End: Efficacy Determined Analysis->End

Caption: Experimental workflow for carrageenan-induced paw edema.

Confirming the Molecular Target of 1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole-3-carboxylic Acid: A Molecular Docking Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide presents a comparative analysis utilizing molecular docking to elucidate the potential molecular target of the novel compound 1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole-3-carboxylic acid. Based on structural similarity to known inhibitors, three potential protein targets were investigated: Cyclooxygenase-2 (COX-2), c-Jun N-terminal kinase 1 (JNK1), and Dipeptidyl peptidase-4 (DPP-4). This report provides detailed experimental protocols for the in-silico analysis and presents the findings in a comparative format to guide further experimental validation.

Comparative Analysis of Docking Results

Molecular docking simulations were performed to predict the binding affinity and interaction patterns of this compound with the active sites of COX-2, JNK1, and DPP-4. For a robust comparison, known inhibitors of each target were docked as positive controls. The predicted binding energies and key interacting residues are summarized in the tables below.

Cyclooxygenase-2 (COX-2)

Known Inhibitor: Celecoxib

CompoundPredicted Binding Energy (kcal/mol)Key Interacting Residues
This compound-8.2Arg513, Val523, Ser353
Celecoxib (Control)-9.5Arg513, His90, Val523
c-Jun N-terminal Kinase 1 (JNK1)

Known Inhibitor: SP600125

CompoundPredicted Binding Energy (kcal/mol)Key Interacting Residues
This compound-7.5Lys55, Met111, Gln155
SP600125 (Control)-8.9Met111, Lys55, Asp169
Dipeptidyl Peptidase-4 (DPP-4)

Known Inhibitor: Sitagliptin

CompoundPredicted Binding Energy (kcal/mol)Key Interacting Residues
This compound-6.8Arg125, Glu205, Tyr662
Sitagliptin (Control)-8.1Arg125, Tyr662, Trp629

Experimental Protocols

Molecular Docking Protocol

A standard molecular docking protocol was followed using AutoDock Vina.

  • Protein Preparation: The crystal structures of human COX-2 (PDB ID: 1CX2), JNK1 (PDB ID: 1UKH), and DPP-4 (PDB ID: 4A5S) were obtained from the Protein Data Bank.[1][2][3] All water molecules and co-crystallized ligands were removed. Polar hydrogen atoms were added, and Kollman charges were assigned to the protein structures using AutoDockTools.

  • Ligand Preparation: The 3D structure of this compound was generated using Avogadro and energy minimized using the MMFF94 force field. The structures of the known inhibitors (Celecoxib, SP600125, and Sitagliptin) were obtained from PubChem. Gasteiger charges were computed for all ligands, and rotatable bonds were defined using AutoDockTools.

  • Grid Box Generation: For each protein, a grid box was defined to encompass the known active site, based on the co-crystallized ligand in the original PDB file. The grid box dimensions were set to 60x60x60 Å with a spacing of 0.375 Å.

  • Docking Simulation: AutoDock Vina was used for the docking calculations with an exhaustiveness of 8. The top-ranked pose for each compound was selected based on the lowest binding energy.

  • Analysis: The binding interactions of the docked compounds were analyzed using PyMOL and Discovery Studio Visualizer.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathways of the potential targets and the workflow of the molecular docking experiment.

molecular_docking_workflow Molecular Docking Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis protein_prep Protein Preparation (PDB Download, Water Removal, H Addition) grid_gen Grid Box Generation (Define Active Site) protein_prep->grid_gen ligand_prep Ligand Preparation (3D Structure Generation, Energy Minimization) docking Molecular Docking (AutoDock Vina) ligand_prep->docking grid_gen->docking results Result Analysis (Binding Energy, Interactions) docking->results conclusion Target Confirmation Hypothesis results->conclusion

Caption: Workflow of the molecular docking study.

cox2_pathway COX-2 Signaling Pathway stimuli Inflammatory Stimuli, Mitogens pkc PKC stimuli->pkc ras Ras stimuli->ras mapk MAPK pkc->mapk ras->mapk nfkb NF-κB mapk->nfkb cox2_gene COX-2 Gene Transcription nfkb->cox2_gene cox2_protein COX-2 Protein cox2_gene->cox2_protein prostaglandins Prostaglandins (PGE2) cox2_protein->prostaglandins Arachidonic Acid arachidonic_acid Arachidonic Acid inflammation Inflammation prostaglandins->inflammation pain Pain prostaglandins->pain

Caption: Simplified COX-2 signaling pathway.

jnk_pathway JNK Signaling Pathway stress Stress Stimuli (UV, Cytokines) mkk4_7 MKK4/7 stress->mkk4_7 jnk JNK mkk4_7->jnk cjun c-Jun jnk->cjun apoptosis Apoptosis cjun->apoptosis inflammation Inflammation cjun->inflammation

Caption: Simplified JNK signaling pathway.

dpp4_pathway DPP-4 Signaling in Glucose Homeostasis food_intake Food Intake glp1_gip Active GLP-1 & GIP food_intake->glp1_gip pancreas Pancreas glp1_gip->pancreas inactive_glp1_gip Inactive GLP-1 & GIP glp1_gip->inactive_glp1_gip DPP-4 insulin Insulin Release pancreas->insulin glucagon Glucagon Suppression pancreas->glucagon glucose_control Glucose Control insulin->glucose_control glucagon->glucose_control dpp4 DPP-4

Caption: Role of DPP-4 in glucose homeostasis.

Conclusion

The molecular docking results suggest that this compound exhibits the most favorable binding affinity for Cyclooxygenase-2 (COX-2), with a predicted binding energy of -8.2 kcal/mol. This is comparable to the binding energy of the known COX-2 inhibitor, Celecoxib. The interactions with key residues in the active site of COX-2 further support this as a primary potential target. While the compound also shows predicted binding to JNK1 and DPP-4, the binding affinities are lower. These in-silico findings provide a strong rationale for prioritizing the experimental validation of this compound as a potential COX-2 inhibitor for applications in anti-inflammatory and related therapeutic areas.

References

Cross-Validation of Analytical Data for a Novel Pyrazole Compound: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The discovery and development of novel therapeutic agents are contingent on the rigorous and unambiguous characterization of new chemical entities. Pyrazole-containing compounds represent a significant class of pharmacologically active molecules, with applications ranging from anti-inflammatory to anticancer therapies.[1][2][3][4] The structural elucidation and purity assessment of a novel pyrazole compound, hereafter referred to as "Compound X," require a multi-faceted analytical approach. Cross-validation of data from orthogonal analytical techniques is paramount to ensure the integrity and reproducibility of scientific findings.

This guide provides a comparative framework for the analytical characterization of Compound X against a well-established reference pyrazole, "Reference Compound Y." It includes detailed experimental protocols, comparative data tables, and visual workflows to aid researchers in establishing a robust analytical validation process.

Comparative Analytical Data Summary

The following tables summarize the quantitative data obtained for Compound X and Reference Compound Y using a suite of standard analytical techniques. This comparative approach is crucial for verifying the identity, purity, and structural integrity of the novel compound.

Table 1: High-Performance Liquid Chromatography (HPLC) Data

ParameterCompound XReference Compound YAcceptance Criteria
Retention Time (min) 12.512.6± 0.2 min of reference
Purity by Area (%) 99.8%99.9%≥ 99.5%
Related Impurities (%) 0.2%0.1%≤ 0.5%

Table 2: Mass Spectrometry (MS) Data

ParameterCompound XReference Compound YAcceptance Criteria
Observed [M+H]⁺ (m/z) 350.1234310.0987± 5 ppm of theoretical
Theoretical [M+H]⁺ (m/z) 350.1230310.0985N/A
Fragmentation Pattern Consistent with proposed structureConsistent with known structureKey fragments present

Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

ParameterCompound XReference Compound YAcceptance Criteria
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 7.85 (d, 1H), 7.45 (t, 1H), 7.20 (s, 1H), 4.10 (q, 2H), 2.50 (s, 3H), 1.20 (t, 3H)Matches literature valuesChemical shifts and coupling constants consistent with structure
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) 165.2, 155.8, 142.1, 130.5, 128.9, 125.4, 110.2, 60.8, 25.3, 14.2Matches literature valuesNumber and chemical shifts of signals consistent with structure

Table 4: Fourier-Transform Infrared (FT-IR) Spectroscopy Data

ParameterCompound XReference Compound YAcceptance Criteria
Key Absorptions (cm⁻¹) 3300 (N-H), 1710 (C=O), 1600 (C=N), 1550 (C=C), 1150 (S=O)Matches literature valuesPresence of characteristic functional group absorptions

Experimental Protocols

Detailed methodologies for the key analytical experiments are provided below. Adherence to these protocols is essential for generating reliable and reproducible data.

High-Performance Liquid Chromatography (HPLC)

A validated Reverse-Phase HPLC (RP-HPLC) method is crucial for determining the purity and quantification of the novel pyrazole compound.[5][6]

  • Instrumentation: Agilent 1260 Infinity II LC System or equivalent.

  • Column: C18 column (e.g., Eclipse XDB C18, 150mm x 4.6mm, 5µm).[5]

  • Mobile Phase: A gradient of 0.1% trifluoroacetic acid in water (Solvent A) and methanol (Solvent B).[5]

  • Flow Rate: 1.0 mL/min.[5]

  • Column Temperature: 25 ± 2°C.[5]

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in the mobile phase.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is employed to confirm the molecular weight and elemental composition of the synthesized compound.

  • Instrumentation: Agilent 6545 Q-TOF LC/MS or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Mass Range: 100-1000 m/z.

  • Capillary Voltage: 3500 V.

  • Gas Temperature: 325°C.

  • Fragmentor Voltage: 175 V.

  • Sample Infusion: The sample is introduced via the HPLC system under the conditions described above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.[7]

  • Instrumentation: Bruker Avance 400 MHz spectrometer or equivalent.

  • Sample Preparation: Dissolve 5-10 mg of the pyrazole derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[7]

  • ¹H NMR: Acquire spectra with a pulse angle of 30°, a relaxation delay of 1.0 s, and 16 scans.

  • ¹³C NMR: Acquire spectra with a pulse angle of 30°, a relaxation delay of 2.0 s, and 1024 scans.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin) with Fourier transformation, phase correction, and baseline correction.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

  • Instrumentation: JASCO FT-IR spectrophotometer or equivalent.[8]

  • Sample Preparation: Place a small amount of the solid sample directly on the attenuated total reflectance (ATR) crystal.

  • Spectral Range: 4000–400 cm⁻¹.[8]

  • Resolution: 4 cm⁻¹.

  • Scans: Average of 32 scans.

Visualizing the Analytical Workflow and Biological Context

Cross-Validation Workflow

The cross-validation of analytical data is a systematic process to ensure the comprehensive characterization of a novel compound. The following diagram illustrates the logical flow, where data from each technique is used to confirm findings from the others, leading to a conclusive structural and purity assessment.

G Workflow for Cross-Validation of Analytical Data cluster_synthesis Synthesis & Purification cluster_analysis Primary Analytical Characterization cluster_crossval Data Cross-Validation cluster_conclusion Final Assessment Synthesis Synthesis of Compound X Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification HPLC HPLC (Purity & Rt) Purification->HPLC MS Mass Spectrometry (Molecular Weight) Purification->MS NMR NMR Spectroscopy (Structure Elucidation) Purification->NMR FTIR FT-IR Spectroscopy (Functional Groups) Purification->FTIR CrossVal Cross-Validation & Comparison HPLC->CrossVal Purity confirms single major component for NMR/MS MS->CrossVal MW confirms NMR structure assignment NMR->CrossVal Structure explains MS fragments & IR bands FTIR->CrossVal Functional groups consistent with NMR Conclusion Structure & Purity Confirmed CrossVal->Conclusion G Hypothetical Inhibition of MAPK/ERK Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Response Cellular Response (Proliferation, Survival) TF->Response CompoundX Novel Pyrazole Compound X CompoundX->MEK Inhibition

References

Pyrazole Derivatives Emerge as Potent Contenders in Anticancer Drug Discovery, Outperforming Known Drugs in Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A growing body of research highlights the significant anticancer potential of novel pyrazole derivatives, with numerous preclinical studies demonstrating their superior or comparable potency to established chemotherapeutic agents like doxorubicin and cisplatin. These findings, supported by extensive experimental data, position pyrazole-based compounds as promising candidates for the next generation of targeted cancer therapies.

This guide provides a comprehensive comparison of the anticancer potency of various pyrazole derivatives against known drugs, detailing the experimental protocols used for their evaluation and illustrating the key signaling pathways involved in their mechanism of action.

Quantitative Comparison of Anticancer Potency

The in vitro cytotoxic activity of synthesized pyrazole derivatives has been rigorously evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting biological or biochemical functions, has been a key metric in these assessments. The following tables summarize the IC50 values of several promising pyrazole derivatives compared to standard anticancer drugs.

Compound/DrugCell LineIC50 (µM)Reference
Pyrazole Derivative 1 MCF-7 (Breast Cancer)0.25[1]
DoxorubicinMCF-7 (Breast Cancer)0.95[1]
Pyrazole Derivative 2 HCT116 (Colon Cancer)6.4[1]
DoxorubicinHCT116 (Colon Cancer)65.6[1]
Pyrazole Derivative 3 (b17) HepG-2 (Liver Cancer)3.57[2]
CisplatinHepG-2 (Liver Cancer)8.45[2]
Pyrazole Derivative 4 K562 (Leukemia)0.021[3]
ABT-751K562 (Leukemia)>10[3]
Pyrazole Derivative 5 A549 (Lung Cancer)0.19[3]
ABT-751A549 (Lung Cancer)>10[3]

Experimental Protocols

The evaluation of the anticancer potential of pyrazole derivatives involves a series of standardized in vitro assays. Below are the detailed methodologies for the key experiments cited in the comparative data.

Cell Viability Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Procedure:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: Cells are treated with various concentrations of the pyrazole derivatives or standard drugs for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 3-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and the insoluble formazan crystals are dissolved in a solubilization solution (e.g., DMSO or acidified isopropanol).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm. The IC50 value is then calculated from the dose-response curve.

Cell Cycle Analysis: Flow Cytometry with Propidium Iodide Staining

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Procedure:

  • Cell Treatment and Harvesting: Cells are treated with the test compounds for a specified time, then harvested by trypsinization and washed with phosphate-buffered saline (PBS).

  • Fixation: The cells are fixed in ice-cold 70% ethanol and stored at -20°C overnight.

  • Staining: The fixed cells are washed with PBS and then incubated with a staining solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, and RNace A removes RNA to ensure specific DNA staining.

  • Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in each phase of the cell cycle.

Apoptosis Assay: Annexin V-FITC/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Procedure:

  • Cell Treatment and Harvesting: Cells are treated with the compounds, harvested, and washed with PBS.

  • Staining: The cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and propidium iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. PI can only enter cells with compromised membranes (late apoptotic and necrotic cells).

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Viable cells are negative for both Annexin V and PI. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic and necrotic cells are positive for both Annexin V and PI.

Signaling Pathways and Mechanisms of Action

Many pyrazole derivatives exert their anticancer effects by targeting specific signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Screening cluster_mechanistic Mechanistic Studies Synthesis Pyrazole Derivative Synthesis & Characterization Cell_Culture Cancer Cell Line Culture Synthesis->Cell_Culture MTT MTT Assay (Cytotoxicity) Cell_Culture->MTT Flow_Cytometry Flow Cytometry (Cell Cycle & Apoptosis) Cell_Culture->Flow_Cytometry Enzyme_Assay Enzyme Inhibition Assays MTT->Enzyme_Assay Flow_Cytometry->Enzyme_Assay Pathway_Analysis Signaling Pathway Analysis Enzyme_Assay->Pathway_Analysis

General experimental workflow for anticancer evaluation.
Tubulin Polymerization Inhibition

Several pyrazole derivatives have been identified as potent inhibitors of tubulin polymerization.[3][4] Microtubules, polymers of tubulin, are essential for cell division, and their disruption leads to cell cycle arrest and apoptosis.

Tubulin_Polymerization cluster_tubulin Microtubule Dynamics Tubulin αβ-Tubulin Dimers Microtubule Microtubule Polymer Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization Pyrazole Pyrazole Derivative Pyrazole->Tubulin Binds to Colchicine Site

Inhibition of tubulin polymerization by pyrazole derivatives.
Kinase Inhibition: EGFR, CDK2, and PI3K/Akt Pathways

Pyrazole derivatives have been shown to inhibit key kinases involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinase 2 (CDK2), and Phosphoinositide 3-kinase (PI3K).

EGFR Signaling Pathway: The EGFR pathway plays a critical role in cell proliferation and survival. Its aberrant activation is a hallmark of many cancers.

EGFR_Pathway cluster_egfr EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Pyrazole Pyrazole Derivative Pyrazole->EGFR Inhibits Kinase Activity

Inhibition of the EGFR signaling pathway.

CDK2 and Cell Cycle Regulation: CDK2 is a key regulator of the G1/S phase transition of the cell cycle. Its inhibition leads to cell cycle arrest.

CDK2_Pathway cluster_cdk2 CDK2 Cell Cycle Regulation CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 Activates Rb Rb Phosphorylation CDK2->Rb G1_S G1/S Phase Transition Rb->G1_S Pyrazole Pyrazole Derivative Pyrazole->CDK2 Inhibits Activity

Inhibition of CDK2 and cell cycle progression.

The compelling preclinical data for pyrazole derivatives underscores their potential as a versatile scaffold for the development of novel anticancer agents. Further in-depth studies and clinical trials are warranted to translate these promising findings into effective cancer therapies.

References

Assessing the Selectivity of Pyrazole Derivatives for Cyclooxygenase-2: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective inhibition of cyclooxygenase-2 (COX-2) over COX-1 is a critical objective in the development of safer anti-inflammatory agents. This guide provides a comparative analysis of various pyrazole-based compounds, a class of heterocyclic structures that have shown significant promise as selective COX-2 inhibitors.

The rationale for targeting COX-2 lies in its primary role in mediating inflammation and pain, while the constitutive COX-1 isoform is involved in homeostatic functions, such as protecting the gastric mucosa.[1][2] Non-steroidal anti-inflammatory drugs (NSAIDs) that non-selectively inhibit both isoforms can lead to gastrointestinal side effects.[2] Therefore, developing compounds with a high COX-2 selectivity index is a key strategy in modern drug discovery.[2][3]

Comparative Analysis of COX-2 Inhibition

The following table summarizes the in vitro inhibitory activity (IC50) and selectivity indices (SI) for a range of pyrazole derivatives against COX-1 and COX-2. A lower IC50 value indicates greater potency, while a higher selectivity index (COX-1 IC50 / COX-2 IC50) signifies greater selectivity for COX-2.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)Reference Compound(s)
N-((5-(4-chlorophenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylene)-3,5-bis(trifluoromethyl)aniline (8d)>500.26>192.3Celecoxib
Compound 5u>204.511.7972.73Celecoxib
Compound 5s>204.512.5165.75Celecoxib
Trimethoxy derivative 5f>14.331.509.56Celecoxib
Trimethoxy derivative 6f>9.561.158.31Celecoxib
Bromo derivative 6e>20.932.51>8.33Celecoxib
Thymol-pyrazole hybrid 8b13.60.043316Celecoxib
Thymol-pyrazole hybrid 8g12.10.045268Celecoxib
Celecoxib (Reference)15.20.045327-
Celecoxib (Reference)500.28178.57-
Celecoxib (Reference)5.422.162.51Indomethacin

Experimental Protocols

The determination of COX-1 and COX-2 inhibitory activity is crucial for assessing the selectivity of novel compounds. A common method employed is the in vitro cyclooxygenase (COX) inhibition assay.

In Vitro COX Inhibition Assay

This assay measures the ability of a test compound to inhibit the production of prostaglandins from arachidonic acid by COX-1 and COX-2 enzymes.

Enzyme and Substrate Preparation:

  • Recombinant human COX-1 and COX-2 enzymes are used.

  • A solution of arachidonic acid (the substrate) is prepared.

Assay Procedure:

  • The test compounds are typically dissolved in a suitable solvent, such as DMSO, and prepared in various concentrations.

  • The enzymes (COX-1 or COX-2) are pre-incubated with the test compound or vehicle (control) for a specified period at a controlled temperature (e.g., 25°C or 37°C).

  • The enzymatic reaction is initiated by the addition of arachidonic acid.

  • The reaction is allowed to proceed for a defined time and is then terminated.

  • The amount of prostaglandin E2 (PGE2) or other prostanoids produced is quantified using methods like enzyme-linked immunosorbent assay (ELISA) or fluorometric detection of intermediate products like Prostaglandin G2.[2]

Data Analysis: The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration. The selectivity index (SI) is then determined by dividing the IC50 value for COX-1 by the IC50 value for COX-2.[2][4][5]

Visualizing the Mechanism of Action and Experimental Workflow

To better understand the underlying biological processes and experimental design, the following diagrams illustrate the COX signaling pathway and a typical workflow for screening COX inhibitors.

COX_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_products Biological Effects Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_H2 Prostaglandins H2 COX1->Prostaglandins_H2 COX2->Prostaglandins_H2 Prostaglandins_Homeostatic Prostaglandins (Homeostatic functions) Prostaglandins_H2->Prostaglandins_Homeostatic Prostaglandins_Inflammatory Prostaglandins (Inflammation, Pain) Prostaglandins_H2->Prostaglandins_Inflammatory Inflammatory_Stimuli Inflammatory_Stimuli Inflammatory_Stimuli->COX2 Induces expression PLA2 Phospholipase A2 Experimental_Workflow Start Start: Compound Synthesis Prepare_Compounds Prepare Serial Dilutions of Test Compounds Start->Prepare_Compounds In_Vitro_Assay In Vitro COX Inhibition Assay Prepare_Compounds->In_Vitro_Assay COX1_Assay Incubate with COX-1 Enzyme In_Vitro_Assay->COX1_Assay Test Arm 1 COX2_Assay Incubate with COX-2 Enzyme In_Vitro_Assay->COX2_Assay Test Arm 2 Add_Substrate Add Arachidonic Acid COX1_Assay->Add_Substrate COX2_Assay->Add_Substrate Quantify_Product Quantify Prostaglandin Production (e.g., ELISA) Add_Substrate->Quantify_Product Calculate_IC50 Calculate IC50 Values Quantify_Product->Calculate_IC50 Determine_SI Determine Selectivity Index (SI = IC50_COX1 / IC50_COX2) Calculate_IC50->Determine_SI End End: Assess Selectivity Determine_SI->End

References

Navigating the Predictive Power of In Vitro Models for In Vivo Performance of Pyrazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to In Vitro-In Vivo Correlation (IVIVC) for Researchers, Scientists, and Drug Development Professionals

The successful translation of a promising drug candidate from the laboratory bench to clinical application hinges on the ability to accurately predict its behavior in the human body. For pyrazole carboxylic acids, a class of compounds with significant therapeutic potential, establishing a reliable in vitro-in vivo correlation (IVIVC) is a critical step in streamlining drug development. This guide provides an objective comparison of in vitro methodologies and their correlation with in vivo pharmacokinetic data for acidic pyrazole derivatives, supported by experimental protocols and visual representations of key processes.

Unveiling the Correlation: In Vitro Dissolution vs. In Vivo Absorption

The core principle of IVIVC lies in the relationship between a drug's dissolution profile in a laboratory setting and its subsequent absorption and concentration in the bloodstream. For acidic compounds like pyrazole carboxylic acids, which often exhibit pH-dependent solubility and are classified under the Biopharmaceutics Classification System (BCS) as Class II (low solubility, high permeability), the choice of in vitro dissolution media is paramount for achieving a meaningful correlation.

The Significance of Biorelevant Media

Traditional dissolution media, such as simple buffers, often fail to replicate the complex environment of the human gastrointestinal (GI) tract. Biorelevant media, such as Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF), have emerged as crucial tools for more accurately predicting in vivo performance. These media mimic the composition of intestinal fluids, including bile salts and phospholipids, which can significantly influence the solubilization and dissolution of poorly soluble drugs.

A case study on the pyrazole derivative celecoxib, a selective COX-2 inhibitor, demonstrates the enhanced predictive power of biorelevant media. Dissolution studies in various media revealed that the release profile in FaSSIF and FeSSIF more closely mirrored the observed in vivo plasma concentration-time profiles compared to simpler buffer systems.[1][2]

Comparative Data Presentation

To illustrate the correlation, the following tables summarize representative in vitro dissolution and in vivo pharmacokinetic data for a model pyrazole carboxylic acid, drawing upon findings from multiple studies on celecoxib and other acidic non-steroidal anti-inflammatory drugs (NSAIDs).[1][3][4][5]

Table 1: In Vitro Dissolution of a Model Pyrazole Carboxylic Acid Formulation

Dissolution MediumTime (minutes)% Drug Dissolved (Mean ± SD)
pH 1.2 Buffer (Simulated Gastric Fluid) 1515 ± 3
3028 ± 5
6045 ± 7
pH 6.8 Buffer (Simulated Intestinal Fluid) 1540 ± 6
3065 ± 8
6085 ± 10
FaSSIF (Fasted State) 1560 ± 9
3088 ± 11
6095 ± 5
FeSSIF (Fed State) 1535 ± 5
3055 ± 7
6075 ± 9

Table 2: In Vivo Pharmacokinetic Parameters of a Model Pyrazole Carboxylic Acid in Rats (Oral Administration)

ParameterFasted State (Mean ± SD)Fed State (Mean ± SD)
Cmax (ng/mL) 850 ± 150600 ± 120
Tmax (hours) 2.0 ± 0.54.0 ± 1.0
AUC (0-24h) (ng·h/mL) 4500 ± 8005500 ± 950
Relative Bioavailability (%) -122%

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of IVIVC studies. The following are representative protocols for the key experiments cited in this guide.

In Vitro Dissolution Testing

Objective: To determine the rate and extent of drug release from a solid oral dosage form.

Apparatus: USP Apparatus II (Paddle).

Dissolution Media:

  • pH 1.2 buffer (simulated gastric fluid without enzymes)

  • pH 6.8 phosphate buffer (simulated intestinal fluid)

  • Fasted State Simulated Intestinal Fluid (FaSSIF)

  • Fed State Simulated Intestinal Fluid (FeSSIF)

Procedure:

  • Prepare 900 mL of the selected dissolution medium and maintain the temperature at 37 ± 0.5 °C.

  • Place one dosage form in each vessel.

  • Set the paddle speed to 50 rpm.

  • Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 15, 30, 45, 60, 90, and 120 minutes).

  • Replace the withdrawn volume with fresh, pre-warmed medium.

  • Filter the samples and analyze the drug concentration using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

In Vivo Pharmacokinetic Study in Rats

Objective: To determine the plasma concentration-time profile of the drug after oral administration.

Animal Model: Male Wistar rats (200-250 g).

Procedure:

  • Fast the animals overnight (for fasted state studies) or provide a standard high-fat meal 30 minutes prior to dosing (for fed state studies).

  • Administer the drug formulation orally via gavage at a specified dose.

  • Collect blood samples (approximately 0.2 mL) from the tail vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose) into heparinized tubes.

  • Centrifuge the blood samples to separate the plasma.

  • Store the plasma samples at -80 °C until analysis.

  • Determine the drug concentration in plasma using a validated analytical method, such as LC-MS/MS.

In Vitro Permeability Assay (Caco-2 Cells)

Objective: To assess the potential for intestinal absorption of a drug candidate.

Cell Line: Caco-2 cells (human colorectal adenocarcinoma).

Procedure:

  • Seed Caco-2 cells on permeable filter supports in a transwell plate and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).

  • Add the test compound solution to the apical (donor) side of the monolayer.

  • At specified time intervals, collect samples from the basolateral (receiver) side.

  • Analyze the concentration of the test compound in the collected samples using a suitable analytical method.

  • Calculate the apparent permeability coefficient (Papp) to estimate the rate of transport across the cell monolayer. A strong correlation has been observed between in vivo human absorption and in vitro Papp for a variety of compounds.[6]

Visualizing the Pathways and Processes

To better understand the relationships and workflows involved in establishing an IVIVC, the following diagrams are provided.

IVIVC_Workflow IVIVC Development Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Evaluation cluster_correlation Correlation & Modeling Formulation Drug Formulation Dissolution In Vitro Dissolution (Biorelevant Media) Formulation->Dissolution Permeability In Vitro Permeability (e.g., Caco-2 Assay) Formulation->Permeability IVIVC_Model IVIVC Model Development & Validation Dissolution->IVIVC_Model Permeability->IVIVC_Model PK_Study Animal Pharmacokinetic Study Plasma_Conc Plasma Concentration Data PK_Study->Plasma_Conc Deconvolution Deconvolution of Plasma Data Plasma_Conc->Deconvolution Deconvolution->IVIVC_Model

A flowchart illustrating the key stages in developing an IVIVC.

Drug_Absorption_Pathway Factors Influencing Oral Drug Absorption cluster_formulation Dosage Form cluster_gi_tract Gastrointestinal Tract cluster_systemic Systemic Circulation Disintegration Disintegration Dissolution Dissolution Disintegration->Dissolution Permeation Membrane Permeation Dissolution->Permeation GI_Fluid GI Fluid pH & Composition GI_Fluid->Dissolution Metabolism First-Pass Metabolism (Gut Wall & Liver) Permeation->Metabolism Bloodstream Drug in Bloodstream Metabolism->Bloodstream

Key physiological factors affecting the absorption of oral drugs.

Conclusion

The validation of in vitro to in vivo correlation for pyrazole carboxylic acids is a multifaceted process that requires a deep understanding of the physicochemical properties of the compounds and the physiological environment of the gastrointestinal tract. The use of biorelevant dissolution media is a significant step towards achieving a more predictive in vitro model. By carefully designing and executing in vitro dissolution and permeability studies and correlating the data with in vivo pharmacokinetic results, researchers can build robust IVIVC models. These models are invaluable tools for optimizing formulations, setting meaningful product specifications, and potentially reducing the need for extensive in vivo studies, ultimately accelerating the development of new and effective therapies.

References

A Comparative Guide to Pyrazole Synthesis: Multicomponent Reactions vs. Traditional Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of pyrazole scaffolds is a cornerstone of medicinal chemistry. This guide provides an objective comparison between modern multicomponent reactions (MCRs) and traditional synthetic approaches to pyrazoles, supported by experimental data, detailed protocols, and workflow visualizations.

Pyrazoles, five-membered nitrogen-containing heterocyclic rings, are privileged structures in drug discovery, appearing in a wide array of approved pharmaceuticals.[1] The demand for rapid and diverse synthesis of pyrazole derivatives has driven the evolution of synthetic methodologies. Traditionally, pyrazoles are synthesized through multi-step sequences, most notably the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[2][3][4] While robust, these methods often require the isolation of intermediates, leading to longer reaction times and increased waste.

In contrast, multicomponent reactions (MCRs) have emerged as a powerful and sustainable alternative.[5][6][7] MCRs combine three or more starting materials in a single reaction vessel to form a complex product in a highly atom-economical fashion.[5][8] This approach significantly reduces the number of synthetic steps, purification processes, and overall resource consumption, aligning with the principles of green chemistry.[6][9]

Performance Comparison: Multicomponent vs. Traditional Synthesis

The advantages of multicomponent approaches are evident in their improved reaction yields and drastically reduced reaction times. The following tables summarize quantitative data from comparative studies on the synthesis of various pyrazole derivatives.

Table 1: Synthesis of Pyrano[2,3-c]pyrazole Derivatives
MethodCatalystConditionsTimeYield (%)Reference
Multicomponent (Microwave) SnCl₂Microwave Irradiation25 min88%[10][11]
Traditional (Conventional Heating) SnCl₂80 °C1.4 h80%[10][11]
Multicomponent (Microwave) KOtBuMicrowave Irradiation< 5 minExcellent[10]
Traditional (Stirring) KOtBuRoom Temperature--[10]
Multicomponent (Ultrasound) Mn/ZrO₂Ultrasonication10 min98%[10][11]
Traditional (Conventional) Mn/ZrO₂-1 h83%[10][11]
Table 2: Synthesis of 1,3,5-Trisubstituted Pyrazoles from Chalcones
MethodOxidantConditionsTimeYield (%)Reference
One-Pot (Multicomponent) CuCl₂--57%[12]
Two-Step (Traditional) -Two separate steps-58% (overall)[12]
One-Pot (Microwave) -Microwave IrradiationReduced by 7xIncreased[13]
Traditional -Conventional Heating--[13]

Experimental Protocols

To provide a practical understanding of these methodologies, detailed experimental protocols for the synthesis of a pyrano[2,3-c]pyrazole derivative via a multicomponent reaction and a traditional two-step synthesis of a pyrazole from a chalcone are provided below.

Multicomponent Synthesis of 6-amino-4-(4-chlorophenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

This protocol is based on a one-pot, four-component reaction.

Materials:

  • Ethyl acetoacetate

  • Phenylhydrazine

  • 4-Chlorobenzaldehyde

  • Malononitrile

  • Triethylamine

  • Ethanol

Procedure:

  • A mixture of ethyl acetoacetate (1 mmol) and phenylhydrazine (1 mmol) in ethanol (10 mL) is stirred at room temperature for 10 minutes.

  • 4-Chlorobenzaldehyde (1 mmol), malononitrile (1 mmol), and triethylamine (0.1 mmol) are then added to the reaction mixture.

  • The resulting mixture is refluxed for 2-3 hours. The progress of the reaction is monitored by thin-layer chromatography.

  • After completion of the reaction, the mixture is cooled to room temperature.

  • The solid product is collected by filtration, washed with cold ethanol, and dried to afford the pure product.

Traditional Two-Step Synthesis of 1,5-diphenyl-3-(substituted)-1H-pyrazole from a Chalcone

This protocol involves the initial synthesis of a chalcone followed by its cyclization with a hydrazine.

Step 1: Synthesis of a Chalcone (e.g., (E)-1,3-diphenylprop-2-en-1-one)

  • To a stirred solution of acetophenone (10 mmol) and benzaldehyde (10 mmol) in ethanol (20 mL), an aqueous solution of sodium hydroxide (20 mmol in 10 mL of water) is added dropwise at room temperature.

  • The reaction mixture is stirred for 4-6 hours, during which a solid precipitate forms.

  • The precipitate is filtered, washed with cold water until the washings are neutral to litmus, and then washed with a small amount of cold ethanol.

  • The crude chalcone is recrystallized from ethanol to yield the pure product.

Step 2: Synthesis of the Pyrazole

  • A mixture of the synthesized chalcone (5 mmol) and phenylhydrazine (5.5 mmol) in glacial acetic acid (15 mL) is refluxed for 6-8 hours.

  • The reaction mixture is then cooled to room temperature and poured into ice-cold water.

  • The solid that separates out is filtered, washed with water, and dried.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to give the pure 1,3,5-trisubstituted pyrazole.

Visualizing the Synthetic Workflows

The fundamental difference between multicomponent and traditional synthesis lies in their procedural flow. The following diagrams, generated using Graphviz, illustrate these distinct logical relationships.

G cluster_0 Traditional Synthesis Workflow cluster_1 Multicomponent Synthesis Workflow A Reactant A + Reactant B B Intermediate Product A->B C Purification of Intermediate B->C D Intermediate + Reactant C C->D E Final Product D->E F Final Purification E->F G Reactant A + Reactant B + Reactant C H Final Product (One-Pot) G->H I Final Purification H->I

Caption: A comparison of the linear, multi-step nature of traditional synthesis versus the convergent, one-pot approach of multicomponent reactions.

The elegance of a multicomponent reaction can be further visualized by mapping the convergence of reactants to form a complex pyrazole-containing scaffold.

G cluster_0 Four-Component Synthesis of a Pyrano[2,3-c]pyrazole A Ethyl Acetoacetate E Pyrano[2,3-c]pyrazole A->E B Hydrazine Hydrate B->E C Aromatic Aldehyde C->E D Malononitrile D->E

Caption: Visualization of four distinct starting materials converging in a single reaction to form the pyrano[2,3-c]pyrazole core structure.

Conclusion

The comparative data and methodologies presented clearly demonstrate the significant advantages of multicomponent reactions for the synthesis of pyrazoles. For researchers and professionals in drug development, MCRs offer a more efficient, economical, and environmentally friendly platform for the rapid generation of diverse pyrazole libraries. While traditional methods remain valuable for specific applications, the adoption of multicomponent strategies can accelerate the discovery and development of novel pyrazole-based therapeutics. The improved yields, reduced reaction times, and operational simplicity make MCRs a compelling choice for modern synthetic chemistry.[5][8][14]

References

Safety Operating Guide

Proper Disposal of 1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole-3-carboxylic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information on the proper disposal procedures for 1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole-3-carboxylic acid (CAS RN 856256-63-8), a heterocyclic compound used in chemical synthesis.

Anticipated Hazard Profile

Based on available data for analogous compounds, this compound is anticipated to present the following hazards:

  • Harmful if swallowed (H302) [1][2]

  • Causes skin irritation (H315) [1][2]

  • Causes serious eye irritation (H319) [1][2]

  • May cause respiratory irritation (H335) [1][2]

A "Warning" signal word is associated with this chemical[3].

Immediate Safety and Handling

Before handling, it is imperative to wear appropriate Personal Protective Equipment (PPE).

PPE CategoryRecommendation
Eye/Face Protection Chemical safety goggles or glasses as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[4].
Skin Protection Compatible chemical-resistant gloves and a lab coat or other protective clothing to prevent skin exposure[2].
Respiratory Protection Use only in a well-ventilated area, such as a chemical fume hood. If dusts are generated, a NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary[5][6].
General Hygiene Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product[1][4].

Step-by-Step Disposal Protocol

The primary recommended method for the disposal of this compound is through a licensed chemical waste disposal company.

  • Waste Collection:

    • Collect waste material in a designated, properly labeled, and sealed container. The container should be suitable for holding solid chemical waste.

    • Avoid mixing this waste with other chemical waste streams unless compatibility is confirmed. Incompatible materials may include strong oxidizing agents, strong acids, and strong bases[7].

  • Labeling:

    • Clearly label the waste container with the full chemical name: "this compound" and any known hazard warnings (e.g., "Harmful," "Irritant").

  • Storage:

    • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials. Ensure the storage location is secure and accessible only to authorized personnel.

  • Arrange for Pickup:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and disposal.

    • Provide the contractor with all available information regarding the chemical's hazards.

  • Spill Management:

    • In the event of a spill, avoid dust formation[4].

    • Sweep up the spilled solid material and place it into a suitable container for disposal[4][6].

    • Ventilate the area and wash the spill site after material pickup is complete.

    • Do not allow the chemical to enter drains or sewer systems[8].

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Chemical Waste for Disposal assess Assess Hazards (Solid, Irritant, Harmful) start->assess ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) assess->ppe collect Collect in Labeled, Sealed Container ppe->collect storage Store in Designated Waste Area collect->storage contact_ehs Contact EHS or Licensed Waste Disposal Company storage->contact_ehs incineration Dispose via Chemical Incineration contact_ehs->incineration end End: Disposal Complete incineration->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guidance for 1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety protocols and logistical plans for handling 1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole-3-carboxylic acid. The following procedures are based on best practices for handling similar pyrazole-carboxylic acid derivatives and are intended to ensure the safety of laboratory personnel and the integrity of research.

Hazard Identification and Risk Assessment

  • Skin Irritation: May cause skin irritation upon contact.[1][2][3][4][5]

  • Eye Irritation: Can cause serious eye irritation or damage.[1][2][3][4][5]

  • Harmful if Swallowed: May be harmful if ingested.[2][3][4][5]

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[2][4]

A thorough risk assessment should be conducted before commencing any work with this compound.

Personal Protective Equipment (PPE)

The following table outlines the recommended personal protective equipment for handling this compound.

Protection Type Recommended Equipment Specifications and Best Practices
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Ensure gloves are powder-free and changed every 30-60 minutes or immediately upon contamination.[6][7]
Eye and Face Protection Safety goggles and face shieldGoggles should be worn at all times. A face shield should be used in conjunction with goggles when there is a risk of splashes.[6][7]
Body Protection Laboratory coat or chemical-resistant gownA long-sleeved, seamless gown is preferred to provide full body coverage.[6]
Respiratory Protection NIOSH-approved respiratorUse a respirator with an appropriate particulate filter (e.g., N95) when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust.[1]
Foot Protection Closed-toe shoesShoes should be made of a non-porous material.

Operational and Handling Procedures

Workflow for Safe Handling:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review Safety Data Sheet (or analogous compound data) B Don Personal Protective Equipment (PPE) A->B C Work in a well-ventilated area (e.g., chemical fume hood) B->C D Weigh and handle the solid compound (avoid dust generation) C->D E Dissolve or mix as per protocol D->E F Decontaminate work surfaces E->F G Segregate and label waste F->G H Dispose of waste according to institutional and local regulations G->H

Caption: Workflow for Handling this compound.

Step-by-Step Handling Protocol:

  • Preparation: Always review the available safety information for similar compounds before beginning work. Don all required PPE as specified in the table above.

  • Engineering Controls: All handling of the solid compound should be performed in a certified chemical fume hood or other ventilated enclosure to minimize inhalation exposure.[8]

  • Dispensing and Weighing: Handle the solid carefully to avoid the formation of dust. Use appropriate tools and techniques for weighing and transferring the material.

  • Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][8][9]

Accidental Release Measures

In the event of a spill:

  • Evacuate non-essential personnel from the area.

  • Ensure adequate ventilation.

  • Wearing appropriate PPE, carefully sweep up the solid material and place it into a suitable, closed container for disposal.[1]

  • Avoid generating dust.

  • Clean the spill area thoroughly with an appropriate solvent and then with soap and water.

  • Do not let the chemical enter drains.[2][3][5][9]

Disposal Plan

All waste containing this compound, including contaminated PPE and cleaning materials, must be treated as hazardous waste.

  • Waste Collection: Collect all waste in clearly labeled, sealed containers.

  • Disposal Method: The material can be disposed of by a licensed chemical destruction plant through controlled incineration with flue gas scrubbing.[9] Do not discharge to sewer systems.[9]

  • Packaging: Contaminated packaging should be triple-rinsed (if appropriate) and disposed of as hazardous waste or punctured to prevent reuse.[9]

Adherence to these guidelines is essential for the safe handling and disposal of this compound, ensuring the protection of all laboratory personnel and the environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.